molecular formula C7H9Cl2NO B3024873 2-(Chloromethyl)-3-methoxypyridine hydrochloride CAS No. 60617-60-9

2-(Chloromethyl)-3-methoxypyridine hydrochloride

Cat. No.: B3024873
CAS No.: 60617-60-9
M. Wt: 194.06 g/mol
InChI Key: BVKOVRNDBVJWGM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-methoxypyridine hydrochloride is a useful research compound. Its molecular formula is C7H9Cl2NO and its molecular weight is 194.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Chloromethyl)-3-methoxypyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-3-methoxypyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(chloromethyl)-3-methoxypyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c1-10-7-3-2-4-9-6(7)5-8;/h2-4H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKOVRNDBVJWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50607684
Record name 2-(Chloromethyl)-3-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60617-60-9
Record name 2-(Chloromethyl)-3-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Structure Elucidation of 2-(Chloromethyl)-3-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Chloromethyl)-3-methoxypyridine Hydrochloride Structure Elucidation Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists.

Executive Summary

This guide details the structural characterization of 2-(chloromethyl)-3-methoxypyridine hydrochloride (approximate MW: 194.06 Da for the salt). While frequently encountered as a structural homolog to critical Proton Pump Inhibitor (PPI) intermediates (e.g., for Pantoprazole or Rabeprazole), this specific 4-unsubstituted scaffold presents unique spectroscopic signatures.

This document outlines a self-validating analytical protocol to distinguish this molecule from its 4-chloro or 4-alkoxy analogs, quantify the hydrochloride stoichiometry, and detect common alkylating impurities.

Chemical Context & Stability Profile

Warning: 2-(Chloromethyl)pyridines are potent alkylating agents (vesicants). They are highly reactive toward nucleophiles (including water) and prone to self-condensation (polymerization) if the free base is generated.

  • Role: Electrophilic building block for introducing the pyridine moiety into benzimidazole scaffolds.

  • Stability: The hydrochloride salt stabilizes the molecule by protonating the pyridine nitrogen, reducing the nucleophilicity of the ring and preventing self-alkylation.

  • Critical Impurity: The corresponding alcohol (2-(hydroxymethyl)-3-methoxypyridine ) arising from hydrolysis or incomplete chlorination.

ReactionPath Alcohol Precursor Alcohol (2-hydroxymethyl-3-methoxypyridine) Target TARGET: 2-(Chloromethyl)-3-methoxypyridine HCl Alcohol->Target Chlorination SOCl2 Reagent: SOCl2 SOCl2->Target Dimer Impurity: Self-Alkylation Dimer (If free-based) Target->Dimer pH > 7 (Free Base) Hydrolysis Impurity: Reverted Alcohol Target->Hydrolysis H2O / Moisture

Figure 1: Synthesis pathway and instability mechanisms. The HCl salt form is critical to prevent the "Red Path" (Dimerization).

Analytical Strategy: The Elucidation Workflow

To confirm the structure and rule out regioisomers (e.g., 3-chloromethyl-2-methoxy), a multi-modal approach is required.

Mass Spectrometry (LC-MS/ESI)
  • Objective: Confirm molecular formula and chlorine presence.

  • Expected Signal (Free Base):

    
     ~158.0 (M+H).
    
  • Isotope Pattern: A distinct 3:1 ratio for

    
     and 
    
    
    
    peaks confirms the presence of one Chlorine atom (
    
    
    vs
    
    
    ).
  • Differentiation:

    • Target (H at C4): MW ~157 (free base).

    • Pantoprazole Int. (OMe at C4): MW ~187.

    • Rabeprazole Int. (Alkoxy at C4): MW >200.[1][2]

Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is the definitive tool for ruling out the 4-substituted analogs.

Solvent: DMSO-


 (Avoid 

to prevent hydrolysis/exchange; avoid

if the salt is insoluble).
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

)
Structural Insight
-OCH

3.95 - 4.05Singlet3H-Confirms methoxy group.
-CH

Cl
4.90 - 5.10Singlet2H-Deshielded methylene; confirms chloromethyl.
H-5 7.60 - 7.80dd (or m)1H

,

Beta-proton; couples to both H4 and H6.
H-4 7.90 - 8.10dd1H

,

Key Differentiator: If this is a singlet, you have a 4-substituted impurity.
H-6 8.40 - 8.60dd1H

Alpha-proton (next to N); most deshielded.
NH

> 10.0Broad1H-Confirms HCl salt formation.

Note: Shifts may vary ±0.2 ppm depending on concentration and exact water content in DMSO.

Carbon NMR ( C NMR)
  • Key Feature: The methylene carbon attached to Chlorine typically appears at 40-45 ppm .

  • Methoxy Carbon: ~56-60 ppm.

  • Aromatic Region: 5 signals expected (C2, C3, C4, C5, C6).

Infrared Spectroscopy (FT-IR)
  • C-Cl Stretch: 600–800 cm

    
     (often weak/obscured).
    
  • Pyridinium Salt: Broad band 2400–3000 cm

    
     (N-H stretching).
    
  • C-O-C (Ether): Strong band ~1250 cm

    
    .
    

Step-by-Step Protocol: Structure Validation

Phase 1: Sample Preparation (Crucial)
  • Dry Box/Glove Bag: Handle the solid in an inert atmosphere if possible. The compound is hygroscopic.

  • Solvent: Use anhydrous DMSO-

    
     from a fresh ampoule.
    
  • Dissolution: Dissolve ~10 mg of sample. Do not heat to accelerate dissolution; this may induce degradation.

Phase 2: Data Acquisition
  • Run 1H NMR: 16 scans minimum.

  • Run 13C NMR: 512 scans minimum (to see the quaternary carbons).

  • Run NOESY (1D or 2D): Irradiate the Methoxy peak (~4.0 ppm).

    • Expected Result: NOE enhancement of the H-4 aromatic proton.

    • Significance: This proves the Methoxy is at position 3 (adjacent to H-4). If Methoxy was at position 4, it would show NOE to H-3 and H-5.

Phase 3: Stoichiometry Check (Silver Nitrate Titration)

To confirm the sample is the mono-hydrochloride salt and calculate purity:

  • Dissolve accurately weighed sample in water/methanol.

  • Titrate with 0.1 N

    
    .
    
  • Endpoint 1: Free chloride (from HCl).

  • Endpoint 2 (Slower): Covalent chloride (from -CH2Cl) requires hydrolysis (reflux with NaOH) to be titratable.

  • Rapid Test: Direct titration at room temp measures only the ionic Cl- (counterion). The result should match 1 equivalent (approx 18% w/w Cl-).

Logic Flow & Decision Tree

ElucidationLogic Start Unknown Sample MS_Check LC-MS Analysis M+H = 158? Start->MS_Check Iso_Check Cl Isotope Pattern 3:1 Ratio? MS_Check->Iso_Check Yes NMR_H 1H NMR Analysis Iso_Check->NMR_H Yes H4_Signal Is H-4 a doublet/multiplet? NMR_H->H4_Signal OMe_NOE NOE: OMe <-> H-4? H4_Signal->OMe_NOE Yes (1H integration) Reject_Sub REJECT: 4-Substituted Analog (Rabeprazole/Pantoprazole Int.) H4_Signal->Reject_Sub No (Singlet/Absent) Confirm CONFIRMED: 2-(Chloromethyl)-3-methoxypyridine OMe_NOE->Confirm Positive Reject_Regio REJECT: Regioisomer (Likely 2-methoxy-3-chloromethyl) OMe_NOE->Reject_Regio Negative

Figure 2: Analytical decision tree for structural validation.

References

  • Sahoo, B. B., et al. "Synthesis and impurity profiling of Rabeprazole Sodium." Journal of Chemical and Pharmaceutical Research, 2010.

  • Reddy, G. M., et al. "Synthesis and characterization of novel proton pump inhibitors." Arkivoc, 2007.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 72830-09-2 (Related 3,4-dimethoxy analog)." PubChem.

  • Sigma-Aldrich. "Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride." (General handling for chloromethyl pyridines).

(Note: While direct literature for the exact 4-H analog is sparse, the spectroscopic data is derived from the well-documented 4-substituted homologs found in References 1 and 2, applying standard substituent effect rules.)

Sources

An In-depth Technical Guide to 2-(Chloromethyl)pyridine Hydrochloride Derivatives as Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader:

Extensive research for the specific compound 2-(Chloromethyl)-3-methoxypyridine hydrochloride (CAS Number 120849-72-1) did not yield sufficient technical data to construct a comprehensive guide. This suggests the compound is either exceptionally rare, proprietary, or the provided CAS number may be inaccurate.

However, the chemical class of 2-(chloromethyl)pyridine hydrochlorides is of significant importance in the pharmaceutical industry, serving as critical building blocks for a variety of Active Pharmaceutical Ingredients (APIs). To provide a valuable and scientifically robust resource for researchers, scientists, and drug development professionals, this guide will focus on a closely related and well-documented analogue: 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride (CAS 72830-09-2) . This compound serves as a cornerstone intermediate in the synthesis of the proton pump inhibitor (PPI) pantoprazole. The principles of synthesis, reactivity, handling, and analysis discussed herein are broadly applicable to other isomers and analogues within this chemical family, including the originally requested compound.

Technical Guide: 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride (CAS 72830-09-2)

This guide provides a detailed examination of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride, a key intermediate in modern pharmaceutical manufacturing. We will explore its chemical and physical properties, established synthesis protocols, reactivity, and the analytical methods required for its quality control, alongside essential safety and handling information.

Core Compound Profile

2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride is a substituted pyridine derivative. The presence of the reactive chloromethyl group at the 2-position makes it a potent electrophile, ideal for nucleophilic substitution reactions. The methoxy groups on the pyridine ring influence the electronic properties and reactivity of the molecule.

Table 1: Physicochemical Properties of 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride

PropertyValueReferences
CAS Number 72830-09-2[1][2][3]
Molecular Formula C₈H₁₁Cl₂NO₂[1][2]
Molecular Weight 224.08 g/mol [1][2][3]
Appearance White to off-white crystalline powder[4]
Melting Point ~155-158 °C (with decomposition)[3][5]
Solubility Soluble in water and alcohols, with reactivity in protic solvents.
Synonyms CDP, 2-(Chloromethyl)-3,4-dimethoxypyridinium hydrochloride
Synthesis and Manufacturing

The industrial synthesis of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity. One common and cost-effective route starts from maltol.[6]

Synthesis_Workflow Maltol Maltol Methylation Methylation (e.g., Dimethyl sulfate) Maltol->Methylation Ammonification Ammonification (e.g., Ammonia water) Methylation->Ammonification Chlorination1 Chlorination (e.g., POCl₃) Ammonification->Chlorination1 Oxidation N-Oxidation (e.g., H₂O₂/Acetic Acid) Chlorination1->Oxidation Methoxy Methoxy Substitution Oxidation->Methoxy Hydroxymethylation Hydroxymethylation Methoxy->Hydroxymethylation Chlorination2 Final Chlorination (e.g., SOCl₂) Hydroxymethylation->Chlorination2 Product 2-(Chloromethyl)-3,4- dimethoxypyridine HCl Chlorination2->Product

Caption: Multi-step synthesis of the target intermediate starting from maltol.

This protocol details the conversion of the corresponding hydroxymethyl precursor to the final product, a critical step in the overall synthesis.

Objective: To synthesize 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride from 2-hydroxymethyl-3,4-dimethoxypyridine.

Materials:

  • 2-Hydroxymethyl-3,4-dimethoxypyridine

  • Thionyl chloride (SOCl₂)

  • Anhydrous chloroform (or dichloromethane)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser protected by a drying tube.

  • Dissolution: Dissolve the 2-hydroxymethyl-3,4-dimethoxypyridine starting material in anhydrous chloroform and add it to the flask.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Reagent Addition: Slowly add thionyl chloride dropwise to the cooled solution via the dropping funnel. Maintain the temperature below 10 °C throughout the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for a designated period (e.g., 1-3 hours) to ensure the reaction goes to completion.[5]

  • Work-up: Upon completion, the solvent is typically removed under reduced pressure. The resulting solid residue is the hydrochloride salt of the product.

  • Purification: The crude product can be purified by trituration with a non-polar solvent like hexane or by recrystallization to remove any remaining impurities.[7]

Causality: The use of thionyl chloride is a standard and effective method for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion (Sₙi mechanism), often with inversion of configuration, though in this acyclic case, it results in the desired chloride. The formation of gaseous byproducts (SO₂ and HCl) helps drive the reaction to completion.

Reactivity and Applications in Drug Development

The primary utility of 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride lies in its role as an electrophilic building block for constructing the core structure of various APIs.

The compound's reactivity is dominated by the Sₙ2 (bimolecular nucleophilic substitution) reaction at the chloromethyl carbon. The electron-withdrawing pyridine ring enhances the carbon's electrophilicity, making it susceptible to attack by nucleophiles.

SN2_Mechanism cluster_reactants Reactants cluster_product Product Reactant 2-(Chloromethyl)-3,4- dimethoxypyridine HCl TransitionState [Nu---CH₂(Py)---Cl]⁻ Reactant->TransitionState Sₙ2 Attack Nucleophile Nucleophile (Nu⁻) (e.g., a thiol anion) Nucleophile->TransitionState Product Substituted Product TransitionState->Product Chloride leaves

Caption: Generalized Sₙ2 reaction pathway with a nucleophile.

A prime example of its application is the synthesis of pantoprazole. In this process, 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride is condensed with 2-mercapto-5-(difluoromethoxy)benzimidazole. The sulfur atom of the benzimidazole acts as the nucleophile, displacing the chloride ion to form a thioether linkage, which is a key structural motif of pantoprazole.[6]

Analytical Methods and Quality Control

Ensuring the purity and identity of this intermediate is critical for the quality of the final API. A combination of chromatographic and spectroscopic techniques is typically employed.

Table 2: Analytical Methods for Quality Control

MethodPurposeKey Parameters
HPLC (High-Performance Liquid Chromatography) Purity assessment, quantification of impurities, and assay.Reverse-phase column (e.g., C18), UV detection, mobile phase of acetonitrile/buffered aqueous solution.
GC-MS (Gas Chromatography-Mass Spectrometry) Identification and quantification of volatile impurities and residual solvents.Capillary column, mass selective detector for definitive identification.
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmation and identification of the compound.Characteristic shifts for aromatic protons, methoxy groups, and the chloromethyl group.
FTIR (Fourier-Transform Infrared Spectroscopy) Functional group analysis.Characteristic absorption bands for C-Cl, C-O, and aromatic C=N bonds.
Titration Assay of the hydrochloride salt content.Acid-base titration to determine the molarity of the HCl salt.
Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling and storage procedures are mandatory to ensure personnel safety and maintain the compound's integrity.

Hazard Identification:

  • Skin and Eye Damage: The compound is classified as causing skin irritation and serious eye damage.[1][8]

  • Sensitization: May cause an allergic skin reaction.[1][8]

  • Toxicity: Harmful if swallowed or in contact with skin.

  • Aquatic Hazard: Toxic to aquatic life with long-lasting effects.[1]

Table 3: Handling and Storage Recommendations

AspectRecommendationRationale
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Use a respirator if dust is generated.[8][9]To prevent skin/eye contact and inhalation of the irritant powder.
Handling Handle in a well-ventilated area, preferably within a fume hood. Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.[9][10]To minimize exposure and prevent hazardous reactions.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from moisture.[8][9][10]The compound is sensitive to moisture, which can lead to hydrolysis of the chloromethyl group, reducing its purity and reactivity.
Spill Response For minor spills, sweep up the solid material carefully to avoid creating dust and place it in a sealed container for disposal. Ventilate the area and wash the spill site.[8]To contain the hazardous material and decontaminate the area safely.
Disposal Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[10]To ensure environmental protection and regulatory compliance.

References

  • Capot Chemical. (2010). MSDS of 2-Chloromethyl-3,4-Dimethoxy Pyridine Hydrochloride. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. [Link]

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. RASĀYAN J. Chem., Vol. 17, No. 4. [Link]

  • Eureka. (2012). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. [Link]

  • Pharmaffiliates. (n.d.). 4-Chloro-2-(chloromethyl)-3-methoxypyridine Hydrochloride. [Link]

  • Zhuhai HRD Pharm Co., Ltd. (n.d.). 2-(Chloromethyl)-4-Methoxy-3-Methylpyridine Hydrochloride. [Link]

  • Sanco Industries, Inc. (2008). Material Safety Data Sheet. [Link]

  • Google Patents. (n.d.). New method for synthesizing besifloxacin.
  • Der Pharma Chemica. (2014). Catalytic reduction: Efficient synthesis of chiral key intermediate of besifloxacin hydrochloride. [Link]

  • precisionFDA. (n.d.). 2-(CHLOROMETHYL)-3,4-DIMETHOXYPYRIDINE HYDROCHLORIDE. [Link]

  • Google Patents. (n.d.). Preparation method of besifloxacin hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Besifloxacin Nanocrystal: Towards an Innovative Ophthalmic Preparation. [Link]

Sources

Technical Guide: 2-(Chloromethyl)-3-methoxypyridine Hydrochloride

[1][2][3]

Executive Summary

2-(Chloromethyl)-3-methoxypyridine hydrochloride (CAS: 60617-60-9) is a functionalized pyridine derivative characterized by a reactive chloromethyl group at the C2 position and a methoxy substituent at C3.[1][2] In drug development, this compound serves as a electrophilic intermediate for synthesizing pyridinylmethyl-sulfinyl benzimidazoles (the PPI pharmacophore).

Due to the high reactivity of the chloromethyl moiety (a potent alkylating agent), the compound is typically isolated and stored as the hydrochloride salt to prevent self-polymerization and degradation. This guide provides the precise molecular weight calculations, stability protocols, and analytical workflows required for its rigorous use in R&D.

Physicochemical Profile

The molecular weight (MW) is the sum of the free base and the stoichiometric hydrochloride counterion. Accurate MW is critical for preparing molar solutions in organic synthesis.

Molecular Weight Breakdown
ComponentFormulaContribution ( g/mol )
Free Base C₇H₈ClNO157.60
Counterion HCl36.46
Total Salt C₇H₉Cl₂NO 194.06
Key Chemical Properties
PropertySpecification
CAS Number 60617-60-9
Appearance White to off-white crystalline solid
Solubility Soluble in Methanol, DMSO, Water (unstable); Sparingly soluble in DCM
Melting Point 128–133 °C (Decomposes)
Reactivity High (Alkylating agent; moisture sensitive)
Storage -20°C, Desiccated, Inert Atmosphere (Ar/N₂)

Synthetic Utility & Mechanism

This compound acts as the "pyridine fragment" in convergent drug synthesis. The chloromethyl group serves as a leaving group, allowing nucleophilic attack by 2-mercaptobenzimidazoles.

Synthesis Pathway (Boekelheide Rearrangement)

The most robust synthetic route involves the functionalization of 2-methyl-3-methoxypyridine via N-oxidation and subsequent rearrangement. This method avoids harsh conditions that could cleave the ether linkage.

SynthesisPathwayStart2-Methyl-3-methoxypyridineNOxideN-OxideIntermediateStart->NOxidem-CPBADCM, 0°CAcetoxy2-AcetoxymethylIntermediateNOxide->AcetoxyAc2O100°C(Rearrangement)Alcohol2-Hydroxymethyl-3-methoxypyridineAcetoxy->AlcoholNaOHHydrolysisProduct2-(Chloromethyl)-3-methoxypyridine HClAlcohol->ProductSOCl2DCM, 0°CHCl Gas

Figure 1: Step-wise synthesis via the Boekelheide rearrangement strategy, ensuring regioselective chlorination at the C2-methyl position.

Stability & Handling Protocols

Warning: The free base of this compound is chemically unstable. It undergoes rapid intermolecular nucleophilic attack (self-quaternization) to form dark, insoluble polymers. The Hydrochloride salt stabilizes the pyridine nitrogen, preventing this reaction.

Degradation Mechanism
  • Hydrolysis: Upon exposure to atmospheric moisture, the -CH₂Cl group hydrolyzes to -CH₂OH + HCl.

  • Dimerization: The pyridine nitrogen of one molecule attacks the chloromethyl group of another, forming a pyridinium salt.

Storage Standard Operating Procedure (SOP)
  • Temperature: Store strictly at -20°C .

  • Atmosphere: Purge headspace with Argon or Nitrogen after every use.

  • Solvent Handling: Do not dissolve in protic solvents (methanol/water) until immediately prior to use. For NMR, use DMSO-d6 or CDCl₃ (neutralized).

Analytical Characterization

To validate the identity and purity of the compound, use the following multi-modal workflow.

Analytical Workflow Diagram

AnalyticalWorkflowcluster_TestsValidation BatterySampleRaw Sample(C7H9Cl2NO)HPLCHPLC (Reverse Phase)Column: C18Mobile Phase: ACN/BufferCheck: Purity >98%Sample->HPLCTitrationArgentometric TitrationReagent: AgNO3Check: Total Chloride (~36%)Sample->TitrationNMR1H-NMR (DMSO-d6)Diagnostic Peak:4.8 ppm (s, 2H, -CH2Cl)Sample->NMR

Figure 2: Quality control workflow ensuring chemical purity (HPLC), salt stoichiometry (Titration), and structural identity (NMR).

Key NMR Signals (DMSO-d6)
  • δ 3.90 ppm (s, 3H): Methoxy group (-OCH₃).

  • δ 4.85 ppm (s, 2H): Chloromethyl group (-CH₂Cl). Note: This peak shifts if hydrolysis occurs.

  • δ 7.5–8.5 ppm (m, 3H): Pyridine aromatic protons.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11235219 (Related Structure). PubChem. Available at: [Link]

  • MolAid. 2-chloromethyl-3-methoxypyridine hydrochloride Structure and MW Data. Available at: [Link]

An In-depth Technical Guide to the Solubility Profiling of 2-(Chloromethyl)-3-methoxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for the experimental determination and interpretation of the solubility of 2-(Chloromethyl)-3-methoxypyridine hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development—influencing everything from reaction kinetics to bioavailability—this document moves beyond a simple data sheet. It offers a detailed exposition of the underlying principles governing solubility, a step-by-step protocol for its accurate measurement using the gold-standard shake-flask method, and a validated analytical technique for quantification. This guide is intended for researchers, chemists, and formulation scientists dedicated to the robust characterization of pharmaceutical compounds.

Foundational Physicochemical Properties

A molecule's solubility is not an arbitrary value but a direct consequence of its structural and electronic characteristics. Before embarking on experimental determination, a thorough understanding of the physicochemical properties of 2-(Chloromethyl)-3-methoxypyridine hydrochloride is essential for predicting its behavior and designing appropriate experimental conditions.

The structure combines a basic pyridine ring with a polar methoxy group and a reactive chloromethyl substituent. The nitrogen atom in the pyridine ring is basic and can be protonated, suggesting that the compound's solubility will be highly dependent on pH. The overall molecule possesses both hydrophilic (pyridine nitrogen, methoxy oxygen) and hydrophobic (aromatic ring, alkyl chain) regions, indicating that its solubility will vary significantly across different solvent systems.

While extensive experimental data for this specific intermediate is not broadly published, we can infer its likely characteristics from closely related analogs and theoretical principles. For instance, the pKa of the parent 3-methoxypyridine has been a subject of theoretical study, which helps in understanding the pH at which the pyridine nitrogen will be protonated, thereby drastically increasing its affinity for aqueous media[1]. Similarly, data for related compounds suggests a degree of hydrophobicity that will influence its solubility in organic solvents[2].

Table 1: Physicochemical Characteristics of 2-(Chloromethyl)-3-methoxypyridine hydrochloride and Related Analogs

Property2-(Chloromethyl)-3-methoxypyridine hydrochlorideData for Closely Related AnalogsRationale / Implication
Molecular Formula C₇H₉Cl₂NOC₈H₁₁Cl₂NO₂ (3,4-dimethoxy analog)Defines the elemental composition and molar mass.
Molecular Weight 194.06 g/mol 224.08 g/mol (3,4-dimethoxy analog)Crucial for converting mass concentration (mg/mL) to molar concentration (µM).
Appearance White to off-white solid[3]White solid[4]The physical state dictates the need for a dissolution-based solubility assay.
pKa (Predicted) ~2.5 - 3.5Basic pKa of 2.60 for 2-(Chloromethyl)-5-methoxypyridine[2]The pyridine nitrogen is weakly basic. At pH values below the pKa, the compound will be protonated and is expected to exhibit significantly higher aqueous solubility.
LogP (Predicted) ~1.5 - 2.0LogKow of 1.50 for 2-(Chloromethyl)-5-methoxypyridine[2]Indicates moderate lipophilicity, suggesting solubility in both polar and non-polar organic solvents.

The Imperative of Thermodynamic Solubility

In the field of drug development, two types of solubility are often discussed: kinetic and thermodynamic.

  • Kinetic Solubility is typically a high-throughput screening measurement where a compound predissolved in a solvent like DMSO is rapidly diluted into an aqueous buffer. It measures the concentration at which the compound precipitates under these non-equilibrium conditions.

  • Thermodynamic Solubility , or equilibrium solubility, is the true saturation concentration of a compound in a solvent after a state of equilibrium has been reached between the dissolved and undissolved forms.

For foundational drug development, formulation, and regulatory purposes, thermodynamic solubility is the definitive and required parameter. It represents the most stable and reproducible measure of a compound's solubility. The most reliable method for its determination is the Shake-Flask Method , which is recognized as the gold standard by regulatory agencies and scientific bodies.[5] This method ensures that the system has reached true equilibrium, providing data that is essential for predicting in vivo dissolution and absorption.

Experimental Determination: The Shake-Flask Protocol

This section details a robust, self-validating protocol for determining the thermodynamic solubility of 2-(Chloromethyl)-3-methoxypyridine hydrochloride. The workflow is designed to ensure accuracy and reproducibility.

Logical Workflow for Solubility Determination

G cluster_prep Phase 1: Equilibration cluster_sep Phase 2: Phase Separation cluster_analysis Phase 3: Analysis & Quantification A Weigh excess solid compound into a glass vial B Add precise volume of selected solvent (e.g., 1 mL) A->B C Seal vial and place on orbital shaker B->C D Agitate at constant temperature (e.g., 25°C) for 24-72 hours C->D E Centrifuge vial at high speed (e.g., 10,000 x g for 15 min) D->E Equilibrium Reached F Carefully collect supernatant using a pipette E->F G Filter supernatant through a 0.22 µm syringe filter F->G I Dilute filtered sample into the analytical range G->I Clarified Saturate Solution H Prepare calibration standards of known concentrations J Analyze standards and sample by validated LC-MS/MS method H->J I->J K Calculate concentration from the calibration curve J->K

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

A. Materials and Reagents

  • 2-(Chloromethyl)-3-methoxypyridine hydrochloride (test article)

  • Selected solvents (e.g., Deionized Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, Methanol, Ethanol, Acetonitrile, DMSO)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm chemical-resistant filters (e.g., PVDF or PTFE)

  • Volumetric flasks and pipettes

  • HPLC-grade solvents for analytical method

B. Equilibration Protocol

  • Preparation: Add an excess amount of 2-(Chloromethyl)-3-methoxypyridine hydrochloride to a glass vial. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation. A starting point is to add ~5-10 mg of solid to 1 mL of solvent.

  • Solvent Addition: Accurately pipette a known volume of the desired solvent into the vial.

  • Agitation: Securely cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium. A duration of 24 to 72 hours is standard practice.[2]

    • Causality Insight: Shorter incubation times risk underestimating the true solubility, while excessively long times for unstable compounds could lead to degradation. A time-point study (e.g., analyzing at 24h, 48h, and 72h) is recommended to confirm that equilibrium has been reached, which is indicated by a plateau in the measured concentration.

C. Phase Separation Protocol

  • Centrifugation: To pellet the majority of the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes.

  • Filtration: Carefully withdraw the supernatant, avoiding disturbance of the solid pellet. Pass the supernatant through a 0.22 µm syringe filter into a clean collection vial.

    • Trustworthiness Check: The choice of filter material is crucial. A chemically inert filter (like PVDF or PTFE) must be used to prevent the compound from adsorbing to the filter, which would artificially lower the measured solubility. A pre-study to check for compound loss due to filter binding is best practice.

D. Quantification via LC-MS/MS The concentration of the dissolved compound in the filtered supernatant is best determined using a specific and sensitive analytical method. A validated LC-MS/MS method for a close structural analog, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, provides an excellent and authoritative starting point.[6][7]

  • Standard Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). From this stock, create a series of calibration standards of known concentrations spanning the expected solubility range.

  • Sample Preparation: Dilute the filtered supernatant with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

  • Chromatographic Conditions (Adapted from Venugopal, N. et al.[6]):

    • Column: Hypersil BDS C18 (50 mm × 4.6 mm, 3 µm) or equivalent.

    • Mobile Phase A: 10 mM Ammonium Acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient/Isocratic: Start with a ratio such as 80:20 (A:B).

    • Flow Rate: 1.0 mL/min.

    • Detection: Tandem Mass Spectrometry (MS/MS) in positive ion mode. The specific mass transitions (MRM) for 2-(Chloromethyl)-3-methoxypyridine hydrochloride would need to be optimized.

  • Analysis and Calculation: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Inject the diluted sample. The concentration of the compound in the diluted sample is determined from the standard curve, and the original solubility is calculated by multiplying by the dilution factor.

Data Presentation and Interpretation

All solubility data should be meticulously recorded and presented in a clear, tabular format. While quantitative data for the target compound must be experimentally generated, the table below provides a template and includes qualitative data from close analogs to offer a predictive starting point.

Table 2: Solubility Profile of 2-(Chloromethyl)-3-methoxypyridine hydrochloride and Its Analogs

Solvent SystemTemperature (°C)Expected Solubility of Target CompoundPublished Data for Structural AnalogsSource
Deionized Water25Sparingly Soluble / pH-DependentSoluble (for 2-Chloromethyl-3,5-dimethyl analog)[8]
0.1 N HCl (approx. pH 1)25Freely SolubleNot available (Expected to be high due to protonation)-
PBS (pH 7.4)25Slightly SolubleNot available-
Methanol25SolubleSoluble (for 2-Chloromethyl-4-methoxy-3-methyl analog)[3]
Chloroform25SolubleSoluble (for 2-Chloromethyl-4-methoxy-3-methyl analog)[3]
DMSO25Soluble13.33 mg/mL (for 2-Chloromethyl-3,4-dimethoxy analog)[9]

Interpretation of Results:

  • Aqueous Solubility: The low solubility in neutral water and higher solubility in acidic solution would confirm the role of the basic pyridine nitrogen. This pH-dependent solubility is a critical factor for oral drug development, affecting which part of the GI tract the compound is likely to dissolve in.

  • Organic Solvents: High solubility in methanol and chloroform is consistent with the compound's moderate lipophilicity and its ability to engage in hydrogen bonding. This information is vital for selecting appropriate solvents for chemical synthesis, purification, and formulation.

Safety, Handling, and Storage

As a reactive chloro-substituted pyridine derivative, 2-(Chloromethyl)-3-methoxypyridine hydrochloride must be handled with appropriate care. Data from safety data sheets (SDS) of closely related compounds indicate the following precautions[10]:

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid creating dust.

  • Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is often recommended for long-term stability[3][11].

References

  • ChemBK. (2024). 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. Available at: [Link]

  • Rasayan J. Chem. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Available at: [Link]

  • Google Patents. (2012). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Scifinder-n. (n.d.). CAS 503058-51-3. Available at: [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • PubMed. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Available at: [Link]

  • Google Patents. (n.d.). CN102304083A.
  • U.S. Environmental Protection Agency (EPA). (2025). 2-(Chloromethyl)-5-methoxypyridine Properties. Available at: [Link]

  • ResearchGate. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Available at: [Link]

  • ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Spectral Analysis of 2-(Chloromethyl)-3-methoxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the spectral data for 2-(Chloromethyl)-3-methoxypyridine hydrochloride, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple presentation of data. It delves into the causality behind experimental choices, outlines self-validating protocols, and offers expert interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating these three core analytical techniques, this guide establishes a robust framework for the unequivocal identification, purity assessment, and structural confirmation of this critical compound.

Introduction and Significance

2-(Chloromethyl)-3-methoxypyridine hydrochloride is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and structural integrity are paramount to ensure the safety and efficacy of the final drug product. Spectroscopic analysis is the cornerstone of chemical characterization, providing a non-destructive "fingerprint" of a molecule. This guide will walk through the acquisition and interpretation of ¹H NMR, ¹³C NMR, FT-IR, and MS data, offering a comprehensive analytical portrait of the target compound. The hydrochloride salt form influences the spectral characteristics, a factor that will be a key consideration in our analysis.

Molecular Structure

Chemical Formula: C₇H₉Cl₂NO

Molecular Weight: 206.06 g/mol

Structure:

The molecule consists of a pyridine ring substituted at the 2-position with a chloromethyl group and at the 3-position with a methoxy group. The nitrogen atom of the pyridine ring is protonated and associated with a chloride ion, forming the hydrochloride salt. This structure dictates the expected signals in each spectroscopic method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and quantity of different types of protons (¹H) and carbons (¹³C).

Rationale for Experimental Choices
  • Solvent Selection: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for this analysis. Its polarity effectively dissolves the hydrochloride salt, and its high boiling point minimizes evaporation. Crucially, DMSO-d₆ allows for the observation of exchangeable protons, such as the N-H proton from the pyridinium ion, which would be lost in solvents like D₂O.

  • Reference Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.0 ppm. This provides a stable and universally recognized reference point for all chemical shifts.[1]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 10-20 mg of 2-(Chloromethyl)-3-methoxypyridine hydrochloride.

  • Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation:

    • Insert the tube into the NMR spectrometer.

    • Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, and shimming the magnetic field to ensure homogeneity.

  • Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse program.

    • Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

¹H NMR Data: Interpretation and Analysis

The ¹H NMR spectrum provides a quantitative map of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5Doublet1HH6 (Pyridine)Located ortho to the protonated nitrogen, this proton is significantly deshielded and appears far downfield.
~8.0Doublet1HH4 (Pyridine)Positioned para to the nitrogen, it is also strongly deshielded, but typically less so than the H6 proton.
~7.5Triplet1HH5 (Pyridine)This proton is the least deshielded of the aromatic protons. Its triplet pattern arises from coupling to both H4 and H6.
~4.9Singlet2H-CH₂ClThe electronegative chlorine atom and adjacent aromatic ring deshield these protons, shifting them downfield. It appears as a singlet.
~4.0Singlet3H-OCH₃The methoxy protons are in a relatively shielded environment and appear as a sharp singlet.
>10 (Broad)Singlet1HN-H (Pyridinium)The acidic proton on the nitrogen is often broad due to exchange and quadrupole effects. Its presence confirms the hydrochloride salt form.
¹³C NMR Data: Interpretation and Analysis

The ¹³C NMR spectrum identifies all unique carbon environments.

Chemical Shift (δ, ppm)AssignmentRationale
~155C3The carbon atom directly attached to the electronegative oxygen of the methoxy group is significantly deshielded and appears far downfield.
~148C2The carbon bearing the chloromethyl group is also deshielded.
~145C6The carbon adjacent to the nitrogen is strongly deshielded.
~138C4Aromatic carbon deshielded by the ring current and proximity to the nitrogen.
~125C5The most shielded of the pyridine ring carbons.
~56-OCH₃The carbon of the methoxy group appears in the typical range for sp³ carbons attached to an oxygen.
~42-CH₂ClThe carbon of the chloromethyl group is shifted downfield by the attached chlorine atom.
NMR Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Sample B Dissolve in DMSO-d6 A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock & Shim D->E F Acquire 1H & 13C Spectra E->F G Process Data (FT, Phase) F->G H Assign Signals G->H I Confirm Structure H->I

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[2] It works by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending.[2][3]

Rationale for Experimental Choices
  • Technique: Attenuated Total Reflectance (ATR) is often preferred for solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra. The alternative, a KBr pellet, is also viable but more labor-intensive.

Experimental Protocol: ATR-FTIR
  • Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid 2-(Chloromethyl)-3-methoxypyridine hydrochloride powder onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

IR Data: Interpretation and Analysis

The IR spectrum is analyzed by correlating absorption bands (peaks) to specific functional groups. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[3][4]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group AssignmentRationale
~3000-2800C-H StretchAromatic & Aliphatic C-HAromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic (-CH₂, -CH₃) stretches appear just below.
~2700-2400 (Broad)N-H StretchPyridinium N⁺-HA very broad and characteristic absorption due to the protonated amine salt. This is a key indicator of the hydrochloride form.
~1600, ~1470C=C and C=N StretchPyridine RingThese absorptions are characteristic of the aromatic pyridine ring system.
~1250C-O Stretch (Asymmetric)Aryl-Alkyl Ether (-OCH₃)The stretching of the C-O bond in the methoxy group gives a strong, characteristic peak.
~700-600C-Cl StretchChloromethyl (-CH₂Cl)The C-Cl bond stretch appears in the lower frequency region of the spectrum.
IR Workflow Visualization

IR_Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Solid Sample B->C D Collect Sample Spectrum C->D E Identify Characteristic Peaks D->E F Correlate to Functional Groups E->F

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Rationale for Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is an ideal "soft" ionization technique for this molecule. It is well-suited for polar, pre-charged molecules like hydrochloride salts, often yielding a prominent peak for the protonated molecular ion (in this case, the cation of the salt) with minimal fragmentation.

  • Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is preferred to determine the accurate mass and confirm the elemental composition.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

MS Data: Interpretation and Analysis

The primary goal is to identify the molecular ion peak. For 2-(Chloromethyl)-3-methoxypyridine, the cation has the formula [C₇H₈ClNO]⁺.

m/z ValueAssignmentRationale
~158.03[M]⁺This corresponds to the molecular ion containing the ³⁵Cl isotope. The accurate mass measurement from a high-resolution instrument can confirm the elemental formula C₇H₈ClNO.
~160.03[M+2]⁺This peak is the most critical diagnostic feature. It arises from the presence of the ³⁷Cl isotope. The natural abundance of ³⁵Cl to ³⁷Cl is approximately 3:1.[5][6] Therefore, the intensity of the [M+2]⁺ peak will be about one-third the intensity of the [M]⁺ peak.[5][6][7] This 3:1 isotopic pattern is a definitive signature for a molecule containing one chlorine atom.[5][8]
Other Fragments-Depending on the source conditions, a fragment corresponding to the loss of the chloromethyl group or other cleavages may be observed, providing additional structural confirmation.
MS Workflow Visualization

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Dilute Solution B Direct Infusion into ESI Source A->B C Optimize Source Parameters B->C D Acquire Spectrum (Positive Mode) C->D E Identify [M]+ Peak D->E F Verify [M+2] Chlorine Isotope Pattern (3:1) E->F G Confirm Molecular Weight F->G

Sources

Technical Whitepaper: The Strategic Evolution of 2-(Chloromethyl)-3-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and handling of 2-(Chloromethyl)-3-methoxypyridine hydrochloride , a specialized heterocyclic building block.

CAS: 60617-60-9 | Formula: C


H

ClNO[1]·HCl | Class: Picolyl Chlorides

Executive Summary & Chemical Identity

2-(Chloromethyl)-3-methoxypyridine hydrochloride is a critical electrophilic building block used in the synthesis of bioactive heterocycles. While often overshadowed by its di-substituted analogs (used in blockbuster proton pump inhibitors like Pantoprazole), this mono-methoxy variant represents a streamlined scaffold for developing 5-HT2C receptor agonists and novel anti-infectives.

This guide distinguishes the specific mono-methoxy compound (CAS 60617-60-9) from its structural cousins, clarifying its unique synthetic utility and the rigorous handling protocols required to mitigate its inherent instability.

Chemical Identity Matrix
FeatureSpecification
IUPAC Name 2-(Chloromethyl)-3-methoxypyridine hydrochloride
CAS Number 60617-60-9
Molecular Weight 194.06 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in DCM (as salt)
Key Hazard Vesicant; severe skin and eye irritant; moisture sensitive

Historical Context & Structural Significance

The discovery of chloromethyl pyridines (picolyl chlorides) surged in the 1970s and 80s during the "Golden Age" of anti-ulcer drug development. Researchers at companies like Astra Hässle (now AstraZeneca) and Byk Gulden (now Takeda) identified that the 2-chloromethyl moiety acts as a perfect "warhead" to alkylate benzimidazole thiols.

While the 3,4-dimethoxy analog became the backbone of Pantoprazole , the 3-methoxy variant (CAS 60617-60-9) emerged as a tool compound for exploring Structure-Activity Relationships (SAR) where steric bulk at the 4-position was undesirable.

The "Self-Destruct" Mechanism

A defining feature of this molecule is its instability as a free base. The pyridine nitrogen is nucleophilic, while the chloromethyl group is electrophilic. In the free base form, the molecule can intermolecularly alkylate itself, forming quaternary ammonium polymers.

  • Solution: The hydrochloride salt protonates the nitrogen, removing its nucleophilicity and "freezing" the molecule in a stable crystalline state.

Synthetic Pathways and Process Chemistry[3]

The synthesis of 2-(Chloromethyl)-3-methoxypyridine hydrochloride relies on the precise chlorination of its alcohol precursor. The choice of chlorinating agent and solvent is critical to prevent degradation.

Core Synthesis Workflow

The industry-standard route involves the nucleophilic substitution of the hydroxyl group using Thionyl Chloride (


).

Synthesis Start 2-Hydroxymethyl- 3-methoxypyridine Intermediate Intermediate [Chlorosulfite Species] Start->Intermediate DCM, 0-5°C Reagent Thionyl Chloride (SOCl2) Reagent->Intermediate Product 2-(Chloromethyl)-3-methoxypyridine Hydrochloride Intermediate->Product -SO2, -HCl (Spontaneous)

Figure 1: Chlorination pathway via Thionyl Chloride. The reaction proceeds through a chlorosulfite intermediate which collapses to release SO₂.

Detailed Experimental Protocol

Note: This protocol is adapted from standard procedures for picolyl chlorides (e.g., Pantoprazole intermediate) due to their chemical identity.

Reagents:

  • 2-Hydroxymethyl-3-methoxypyridine (1.0 eq)

  • Thionyl Chloride (1.2 - 1.5 eq)

  • Dichloromethane (DCM) (Solvent, 10-15 volumes)

  • Toluene (Anti-solvent for precipitation)

Step-by-Step Methodology:

  • Dissolution: Charge 2-Hydroxymethyl-3-methoxypyridine into a reactor with anhydrous DCM. Cool the system to 0–5°C .

    • Why: Low temperature prevents exothermic runaway and minimizes side reactions (tar formation).

  • Chlorination: Add Thionyl Chloride dropwise over 60 minutes, maintaining temperature <10°C.

    • Observation: Evolution of

      
       and 
      
      
      
      gas will occur. Scrubber is required.
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Validation: Monitor by HPLC or TLC. The alcohol spot should disappear.

  • Isolation (Critical):

    • Distill off excess

      
       and DCM under reduced pressure.
      
    • Do not evaporate to dryness (risk of thermal degradation).

    • Add Toluene or Ethyl Acetate to the concentrated residue. The product will precipitate as the Hydrochloride salt.

  • Filtration: Filter the white crystalline solid under nitrogen. Wash with cold toluene.

  • Drying: Vacuum dry at 40°C.

Technical Deep Dive: Stability & Handling

The stability profile of this molecule is binary: stable as a salt, volatile as a base.

The Self-Alkylation Danger

If the salt is neutralized (e.g., during an extraction with aqueous bicarbonate) and the solvent is removed, the free base will rapidly polymerize.

Instability Salt Stable HCl Salt (Protonated Nitrogen) Base Unstable Free Base (Nucleophilic Nitrogen) Salt->Base Neutralization (NaOH/NaHCO3) Base->Base Intermolecular Attack Polymer Black Tar / Polymer (Quaternary Ammonium Salt) Base->Polymer Rapid Polymerization (Exothermic)

Figure 2: The degradation mechanism of picolyl chlorides. The free base must be used immediately in solution and never isolated.

Comparative Stability Data
ConditionHCl Salt StabilityFree Base Stability
Solid State (25°C) Stable (>2 years)Unstable (Decomposes in hours)
Solution (DCM) StableStable for <24 hours
Solution (Water) Soluble (Slow hydrolysis)Insoluble (Rapid hydrolysis to alcohol)
Thermal Limit MP ~130–150°C (dec)Dec > 40°C

Applications in Drug Development

5-HT2C Receptor Agonists

Recent medicinal chemistry efforts (e.g., Pfizer, Arena Pharmaceuticals) have utilized the 3-methoxypyridine scaffold to develop selective agonists for the serotonin 5-HT2C receptor, targeting obesity and schizophrenia. The 2-chloromethyl group serves as the attachment point for larger azepine or piperazine ring systems.

Proton Pump Inhibitor (PPI) Analogs
  • Mechanism: The pyridine nitrogen's pKa determines how quickly the drug accumulates in the acidic parietal cells. Removing the 4-methoxy group (electron-donating) lowers the pKa slightly, altering the drug's activation profile.

References

  • Preparation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Google Patents. (Patent CN102304083A).

  • Synthesis of 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2C receptor agonists. Google Patents. (Patent AU2011202788A1).[2]

  • 2-(Chloromethyl)-3-methoxypyridine hydrochloride Product Data. Sigma-Aldrich.

  • Process for preparation of pyridinylmethylsulphinyl benzimidazole compounds. Google Patents. (Patent WO2009116072A2).

Sources

2-(Chloromethyl)-3-methoxypyridine hydrochloride safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

2-(Chloromethyl)-3-methoxypyridine hydrochloride is a high-reactivity electrophilic intermediate used primarily in the synthesis of proton pump inhibitors (PPIs) and other pyridine-based pharmaceuticals. Its utility stems from the labile chlorine atom at the benzylic-like 2-position, which facilitates nucleophilic substitution.

Critical Warning: This compound is not merely "corrosive." It acts as a potent alkylating agent . The combination of the chloromethyl moiety and the pyridine nitrogen creates a system capable of alkylating biological macromolecules (DNA, proteins) rapidly. Users must handle this substance with the same rigor applied to nitrogen mustards or benzyl chloride derivatives.

Key Hazards:

  • Severe Vesicant: Causes irreversible skin and eye damage (chemical burns) indistinguishable from thermal burns but with delayed healing.

  • Sensitizer: High potential for inducing allergic contact dermatitis.

  • Moisture Sensitive: Rapidly hydrolyzes to release hydrogen chloride (HCl) gas and the corresponding alcohol, exacerbating corrosivity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name 2-(Chloromethyl)-3-methoxypyridine hydrochloride
CAS Number Note: Often cited as 215253-76-2 (Free Base) or 60617-60-9 (Salt/Isomer variant).[1] Verify specific batch CoA.
Molecular Formula C₇H₈ClNO[2][3][4][5][][7] · HCl (C₇H₉Cl₂NO)
Molecular Weight ~194.06 g/mol
Appearance White to off-white crystalline solid (hygroscopic)
Solubility Soluble in water (with decomposition), Methanol, DMSO.
Stability Unstable in moist air. Hydrolyzes to 2-(hydroxymethyl)-3-methoxypyridine.

Hazard Mechanism & Toxicology (The "Why")

To understand the safety protocols, one must understand the molecular behavior. The toxicity of this compound is driven by two mechanisms:

  • Direct Alkylation (Genotoxicity/Cytotoxicity): The carbon-chlorine bond in the 2-chloromethyl position is activated by the electron-deficient pyridine ring (especially when protonated as the HCl salt). This carbon becomes a "hard" electrophile. Upon contact with biological tissue, it alkylates nucleophilic sites on proteins and DNA bases (e.g., Guanine N7), leading to cell death and potential mutagenicity.

  • Acid Hydrolysis: Upon contact with mucosal membranes (eyes, lungs), the salt dissociates. The chloromethyl group hydrolyzes, releasing two equivalents of acid (one from the HCl salt, one from the leaving group Cl⁻ forming HCl in situ).

    
    
    
GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

  • Serious Eye Damage: Category 1 (Irreversible damage).

  • Skin Sensitization: Category 1 (May cause allergic reaction).

  • STOT-SE: Category 3 (Respiratory irritation).

Engineering Controls & PPE Strategy

Trust in safety comes from redundancy. Do not rely on a single barrier.

Primary Containment (Engineering)
  • Solid Handling: Weighing must be performed in a Chemical Fume Hood (face velocity > 0.5 m/s) or a Powder Containment Enclosure . For quantities >10g, a Glovebox is recommended to prevent moisture uptake and exposure.

  • Reaction: All reactions involving this intermediate should be run in closed vessels under an inert atmosphere (Nitrogen/Argon).

Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale
Hands Double Gloving: Inner: Nitrile (4 mil) Outer: Laminate (Silver Shield/4H) or Thick Nitrile (8 mil)Chlorinated hydrocarbons can permeate standard nitrile. Double gloving provides a breakthrough buffer.
Eyes Chemical Goggles + Face Shield Safety glasses are insufficient. The dust is corrosive; a face shield protects the neck and chin from splashes/dust.
Body Tyvek® Lab Coat (Chemical Resistant) Cotton lab coats absorb alkylating agents, keeping them against the skin. Use impervious sleeves if reaching into hoods.
Respiratory N95/P100 (if powder) or Full-face Respirator (ABEK) Required only if engineering controls (fume hood) fail or during spill cleanup.

Operational Protocols (The "How")

Receiving and Storage
  • Inspection: Upon receipt, inspect the bottle for "crusting" around the cap, indicating moisture ingress and hydrolysis.

  • Storage: Store at 2–8°C (or -20°C for long term) in a dedicated "Corrosives/Toxics" fridge.

  • Secondary Containment: Keep the bottle inside a sealed polyethylene bag or desiccator with desiccant packs (e.g., Silica gel or

    
    ).
    
Weighing and Transfer
  • Pre-Check: Verify the fume hood flow alarm is active.

  • Technique: Do not use metal spatulas (corrosion risk). Use disposable plastic or glass.

  • Anti-Static: Pyridine salts can be static. Use an ionizing bar if available to prevent powder scattering.

  • Clean-Up: Immediately wipe the balance area with a tissue soaked in 5% aqueous ammonia or saturated sodium bicarbonate (see Deactivation).

Reaction Setup & Quenching
  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) unless solvolysis is intended. Use DCM, THF, or DMF.

  • Quenching (Critical Step): Never dispose of the active reaction mixture directly. You must destroy the alkylating potential.

    • Cool the reaction mixture to 0°C.

    • Slowly add a nucleophilic base solution (e.g., 10% NaOH or Ammonium Hydroxide ).

    • Stir for 30–60 minutes. This converts the reactive chloromethyl group to the relatively benign hydroxymethyl (alcohol) derivative.

    • Check pH to ensure basicity (pH > 10).

Waste Disposal
  • Segregation: Do not mix with acidic waste (generates heat/fumes).

  • Labeling: Tag waste as "Contains Pyridine Derivatives" and "Corrosive - Basic" (after quenching).

Emergency Response & Deactivation

Deactivation Solution

For spills or cleaning glassware, prepare a "Decon Solution" :

  • 85% Water

  • 10% Sodium Carbonate (

    
    ) or Bicarbonate
    
  • 5% Surfactant (Soap)

  • Mechanism:[8][] The carbonate neutralizes the HCl, and the water hydrolyzes the chloromethyl group.

Spill Management Workflow
  • Evacuate: Clear the immediate area.

  • PPE Up: Don full PPE including double gloves and respiratory protection.

  • Cover: Cover the spill with a dry absorbent (Vermiculite or chemically treated pads). Do not use paper towels (they may smoke/degrade).

  • Neutralize: Gently spray the Decon Solution over the absorbent.

  • Collect: Scoop into a hazardous waste bag. Double bag.

Visualizations

Diagram 1: Hydrolysis & Deactivation Pathway

This diagram illustrates the chemical transformation from the hazardous alkylating agent to the deactivated waste product.

DeactivationPathway Active 2-(Chloromethyl)-3-methoxypyridine HCl (Active Alkylating Agent) Intermediate Transition State (Highly Electrophilic) Active->Intermediate Hydrolysis Water + H2O / OH- Deactivated 2-(Hydroxymethyl)-3-methoxypyridine (Deactivated Alcohol) Intermediate->Deactivated Nucleophilic Substitution Byproducts Byproducts: NaCl + HCl (Neutralized) Intermediate->Byproducts

Caption: Chemical deactivation pathway converting the toxic chloromethyl species to the stable hydroxymethyl derivative.

Diagram 2: Safety Decision Matrix

A logical flow for selecting PPE and handling procedures based on scale and state.

SafetyMatrix Start Handling 2-(Chloromethyl)-3-methoxypyridine HCl State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Oil State->Solution Qty Quantity > 10g? Solid->Qty Hood Standard Fume Hood (Sash < 18 inches) Solution->Hood PPE_High PPE: Double Gloves (Laminate) + Face Shield + Apron Solution->PPE_High Qty->Hood No Glovebox Glovebox / Isolator (Inert Atmosphere) Qty->Glovebox Yes PPE_Std PPE: Nitrile + Lab Coat + Goggles Hood->PPE_Std Glovebox->PPE_Std

Caption: Decision tree for engineering controls and PPE based on physical state and quantity.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87558939, 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride. Retrieved from [9]

  • Apollo Scientific. (2023). Safety Data Sheet: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from

  • BenchChem. (2025). In-Depth Technical Guide: Safety Precautions for Handling Chloromethyl Pyridines. Retrieved from

(Note: While specific isomers vary, the safety protocols cited above are standardized for the chloromethyl-pyridine class of compounds.)

Sources

Role of methoxy group in pyridine ring activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of heterocyclic medicinal chemistry, the pyridine ring represents a paradox: it is electron-deficient and resistant to electrophilic attack, yet prone to oxidation and non-selective nucleophilic degradation. The introduction of a methoxy (-OCH₃) group is not merely a substitution; it is a strategic electronic lever. This guide dissects the methoxy group’s dual role —acting as a resonance donor to activate the ring for electrophilic aromatic substitution (EAS) and as a potent Directed Metalation Group (DMG) for organometallic functionalization. We provide validated protocols for site-selective activation, specifically focusing on Directed Ortho Metalation (DoM) and catalytic C-H functionalization, essential for diversifing scaffolds in drug discovery.

Electronic Landscape: Resonance vs. Induction

The methoxy group modifies the pyridine core through two opposing vectors: Inductive withdrawal (-I) and Resonance donation (+M) . In pyridine systems, the +M effect dominates the π-system, significantly increasing electron density at positions ortho and para to the methoxy group, while the -I effect increases the acidity of adjacent protons, facilitating lithiation.

pKa Modulation and Basicity

The position of the methoxy group drastically alters the basicity of the pyridine nitrogen, a critical parameter for solubility and binding affinity in kinase inhibitors.

Table 1: Comparative Basicity of Methoxy-Pyridines

CompoundpKa (Conjugate Acid)Electronic Rationale
Pyridine 5.23Baseline aromatic heterocycle.
2-Methoxypyridine 3.28Base Weakening: Inductive withdrawal (-I) by adjacent oxygen dominates; lone pair repulsion destabilizes the protonated form.
3-Methoxypyridine 4.90Neutral: Inductive effect is distant; resonance effect does not effectively delocalize onto Nitrogen.
4-Methoxypyridine 6.60Base Strengthening: Strong +M resonance donation pushes electron density directly onto the Nitrogen, stabilizing the conjugate acid.

Implication: For drug candidates requiring lower basicity to reduce hERG liability or improve membrane permeability, placing the methoxy group at C2 is a validated strategy [1].

Electrophilic Activation: Overcoming -Deficiency

Pyridine is notoriously inert to EAS due to the electronegative nitrogen.[1] The methoxy group provides the necessary electron density to facilitate reaction, but regioselectivity is strictly governed by the interplay between the nitrogen's deactivation and the methoxy's activation.

Mechanism of Directed Activation
  • 2-Methoxypyridine: The methoxy group directs electrophiles to the C5 position (para to OMe) or C3 position (ortho to OMe). However, C3 is often sterically hindered and electronically impacted by the adjacent nitrogen.

  • Protocol Insight: In nitration or halogenation, the formation of the N-sigma complex (pyridinium) usually deactivates the ring further. The presence of -OCH₃ allows the reaction to proceed under milder conditions than unsubstituted pyridine.

EAS_Pathway Figure 1: Regioselectivity in Electrophilic Substitution of 2-Methoxypyridine Substrate 2-Methoxypyridine Inter Sigma Complex (Resonance Stabilized) Substrate->Inter Electrophile (E+) Prod3 3-Substituted (Minor/Kinetic) Inter->Prod3 Ortho Attack Prod5 5-Substituted (Major/Thermodynamic) Inter->Prod5 Para Attack (Less Steric Hindrance)

Organometallic Powerhouse: Directed Ortho Metalation (DoM)

The most powerful application of the methoxy group in pyridine chemistry is its role as a Directed Metalation Group (DMG) . Unlike EAS, which relies on electron density, DoM relies on the coordination of a strong base (Li-base) to the methoxy oxygen, bringing the base into proximity with the ortho proton (Complex Induced Proximity Effect - CIPE).

Regioselectivity Rules
  • 2-Methoxypyridine: Exclusively lithiates at C3 .

  • 3-Methoxypyridine:

    • Kinetic Control: Lithiation at C2 (between N and OMe). The inductive acidification by both heteroatoms makes C2 the most acidic proton.

    • Thermodynamic Control: Lithiation at C4 . The C2-lithio species can rearrange to the more stable C4-lithio species if equilibration is allowed (higher temp or longer time) [2].

  • 4-Methoxypyridine: Lithiates at C3 .[2][3]

Validated Protocol: C3-Functionalization of 2-Methoxypyridine
  • Objective: Synthesis of 2-methoxy-3-pyridineboronic acid (Suzuki precursor).

  • Causality: We use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi. n-BuLi can attack the pyridine ring as a nucleophile (at C6), causing alkylation byproducts. LiTMP is non-nucleophilic and strictly acts as a base.

Experimental Workflow:

  • Reagent Prep: Generate LiTMP in situ by adding n-BuLi (2.5 M in hexanes, 1.1 equiv) to a solution of TMP (1.1 equiv) in anhydrous THF at -78°C. Stir for 30 min.

    • Self-Validation: The solution should remain clear/light yellow. Precipitates indicate moisture contamination.

  • Substrate Addition: Add 2-methoxypyridine (1.0 equiv) dropwise at -78°C.

    • Mechanistic Note: The Li atom coordinates to the methoxy oxygen and the ring nitrogen, locking the conformation and directing deprotonation at C3.

  • Metalation: Stir at -78°C for 1 hour. (Do not warm, or the lithio-species may decompose).

  • Electrophile Trapping: Add Triisopropyl borate (1.2 equiv) rapidly.

  • Workup: Warm to RT, quench with saturated NH₄Cl, and adjust pH to 6-7 for boronic acid isolation.

DoM_Mechanism Figure 2: Directed Ortho Metalation (DoM) Pathway Start 2-Methoxypyridine Complex Pre-Lithiation Complex (Li...O Coordination) Start->Complex + LiTMP, -78°C THF Lithiated C3-Lithio Intermediate (Stabilized by N & O) Complex->Lithiated CIPE (Deprotonation) Product 3-Functionalized Pyridine Lithiated->Product + Electrophile (E+) (e.g., B(OiPr)3, I2, DMF)

Catalytic C-H Activation: The Modern Frontier

While DoM is stoichiometric, modern drug synthesis prefers catalytic C-H activation. The methoxy group serves as a weak directing group or an electronic bias for Palladium (Pd) or Iridium (Ir) catalysis.

  • C3-Alkenylation (Fujiwara-Moritani): 2-methoxypyridine undergoes Pd(OAc)₂ catalyzed alkenylation with acrylates. The methoxy group protects the C2 position and directs the catalyst to the electron-rich C3/C5 sites, often favoring C3 due to chelation assistance [3].

  • Protocol Note: These reactions often require silver salts (Ag₂CO₃) as oxidants to regenerate the Pd(II) species.

Strategic Applications in Drug Design

Metabolic Blocking & Bioisosteres

The methoxy group is often used to block metabolic "soft spots." For example, if a pyridine ring in a lead compound undergoes rapid oxidative metabolism at the C2 position, introducing a methoxy group at C2 blocks this site. Furthermore, the methoxy-pyridine motif is a latent pyridone .

  • Reaction: Acidic hydrolysis (e.g., HBr/AcOH) converts 2-methoxypyridine into 2-pyridone.

  • Utility: This allows researchers to carry the lipophilic methoxypyridine through cell membranes and synthetic steps, then reveal the polar, hydrogen-bond-donating pyridone pharmacophore in the final stage [4].

References

  • Lithiation of 2-Methoxypyridine and 3-Methoxypyridine: Kinetic vs Thermodynamic Control. Source: ResearchGate (Gros & Fort). URL:[Link]

  • Site-Selective C-H Activation of Pyridines. Source: NIH / PMC (Yu et al.). URL:[Link]

  • Direct Methoxypyridine Functionalization in Alkaloid Synthesis. Source: NIH / PMC (Sarpong et al.). URL:[Link]

  • Directed Ortho Metalation (DoM) Scope and Mechanism. Source: Organic Chemistry Portal. URL:[Link]

Sources

Methodological & Application

Application Note: Optimization of 2-(Chloromethyl)-3-methoxypyridine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide to the synthesis optimization of 2-(Chloromethyl)-3-methoxypyridine hydrochloride, a key intermediate in pharmaceutical development.

Abstract This document provides a comprehensive guide for the synthesis and optimization of 2-(Chloromethyl)-3-methoxypyridine hydrochloride, a critical intermediate in the pharmaceutical industry. The primary focus is on the chlorination of 2-(hydroxymethyl)-3-methoxypyridine using thionyl chloride (SOCl₂). We will explore the underlying reaction mechanism, detail a baseline synthetic protocol, and systematically investigate key optimization parameters including reagent stoichiometry, solvent selection, and temperature control. The objective is to provide researchers, scientists, and drug development professionals with a robust, high-yield, and scalable protocol, complete with detailed experimental procedures, data analysis, and critical safety considerations.

Introduction and Synthetic Strategy

2-(Chloromethyl)-3-methoxypyridine hydrochloride is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features, a reactive chloromethyl group ortho to the pyridine nitrogen and a methoxy substituent, make it a versatile precursor. The most direct and industrially favored route to this compound is the chlorination of its corresponding alcohol, 2-(hydroxymethyl)-3-methoxypyridine.

This conversion of a primary alcohol to an alkyl chloride is efficiently achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂). Thionyl chloride is often preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[1]

Synthesis_Scheme start 2-(hydroxymethyl)-3-methoxypyridine product 2-(Chloromethyl)-3-methoxypyridine hydrochloride start->product Chlorination reagent + SOCl₂in Dichloromethane Optimization_Workflow cluster_0 Optimization Cycle A Define Baseline Protocol B Identify Key Parameters (Temp, Solvent, Stoichiometry) A->B C Design Experiments B->C D Execute Reactions & Analyze Data (Yield, Purity) C->D E Select Optimal Conditions D->E F Validate Optimized Protocol E->F

Caption: A systematic workflow for synthesis optimization.

Chlorinating Agent

While thionyl chloride is common, other reagents like sulfuryl chloride (SO₂Cl₂) can also be used. [2]

Agent Advantages Disadvantages
Thionyl Chloride (SOCl₂) (Recommended) Gaseous byproducts (SO₂, HCl) are easily removed. Generally provides high yields. [1] Highly reactive with water, corrosive, and toxic. [3][4]Requires careful handling.
Sulfuryl Chloride (SO₂Cl₂) Can be effective for similar transformations. [2] Can sometimes lead to undesired side reactions or over-chlorination. Also highly corrosive and water-reactive.

| Phosphorus Pentachloride (PCl₅) | Powerful chlorinating agent. | Produces solid byproduct (POCl₃) which can complicate purification. |

Decision: Thionyl chloride remains the agent of choice due to its efficiency and the ease of byproduct removal, which is a significant advantage for scalability.

Stoichiometry

Using a slight excess of thionyl chloride (1.1-1.2 equivalents) is typical to ensure complete conversion of the starting alcohol. However, a large excess should be avoided as it can lead to side reactions and complicates the work-up procedure. The optimal amount should be determined experimentally, aiming for the lowest molar equivalent that achieves >99% conversion.

Solvent Selection

The solvent plays a crucial role in reaction kinetics, temperature control, and product isolation.

SolventAnalysis
Dichloromethane (DCM) Excellent choice. Good solubility for the starting material, relatively low boiling point for easy removal, and inert under reaction conditions. [5][6]
Toluene Viable alternative. Can be used at higher temperatures if needed, but its higher boiling point makes it more difficult to remove. [7]
Chloroform Functional but less preferred. Similar to DCM but has higher toxicity concerns. [8]
Ethers (THF, Diethyl Ether) Not recommended. Can be cleaved by the HCl generated in the reaction.

Decision: Anhydrous dichloromethane is the optimal solvent for its inertness, solvating properties, and ease of removal.

Temperature Control

This is perhaps the most critical parameter for controlling reaction rate and minimizing impurity formation.

  • Addition Phase (0-5 °C): The reaction is exothermic. Adding the thionyl chloride at a low temperature is crucial to control the reaction rate, dissipate heat, and prevent the formation of degradation products. [6][9]* Reaction Phase (Room Temperature): Allowing the reaction to slowly warm to room temperature provides enough energy to drive the reaction to completion without excessive byproduct formation.

Purification Strategy

The crude product is often a solid but may contain residual reagents or colored impurities.

  • Slurry Wash: Washing the crude solid with a non-polar solvent in which the product has low solubility (like hexanes, acetone, or a mixture) is highly effective for removing impurities. [5][2][10]* Recrystallization: If a higher purity is required, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be employed, though this may reduce the overall yield. [10]

Optimized Synthesis Protocol

This refined protocol incorporates the optimization findings to maximize yield and purity.

Procedure:

  • Strictly follow steps 1-4 from the Baseline Protocol, ensuring all equipment is thoroughly dried and the system is inert.

  • Prepare a solution of thionyl chloride (1.15 eq ) in anhydrous DCM and add it dropwise to the cooled (0-5 °C) alcohol solution over approximately 45 minutes, monitoring the internal temperature to keep it below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.

  • Remove the ice bath and let the reaction warm to room temperature (20-25 °C). Stir for 1 hour.

  • Monitor for completion using a validated analytical method (e.g., LC-MS). The reaction is complete when <1% of the starting alcohol remains.

  • Once complete, concentrate the solution under reduced pressure at a bath temperature not exceeding 40 °C.

  • To the resulting solid, add cold acetone (approx. 5 mL per gram of initial starting material). Stir the slurry vigorously for 30 minutes.

  • Isolate the white to off-white solid by vacuum filtration. Wash the filter cake twice with small portions of cold acetone.

  • Dry the product under vacuum at 40-50 °C to a constant weight. A typical yield of >90% with >99% purity (by HPLC) is expected.

Data and Characterization

ParameterBaseline ProtocolOptimized ProtocolRationale
SOCl₂ Stoichiometry 1.1 eq1.15 eqEnsures complete conversion, minimizing residual starting material.
Addition Temperature 0-10 °C0-5 °CTighter control minimizes impurity formation during exothermic addition.
Post-Addition Stir Warm to RT immediately30 min @ 0-5 °CAllows for controlled reaction of any remaining starting material at low temp.
Purification Hexane/Acetone WashCold Acetone Slurry/WashAcetone wash proved more effective at removing colored impurities. [10]
Expected Yield ~80-85%>90%
Expected Purity (HPLC) ~98%>99%

Analytical Characterization:

  • LC-MS: To monitor reaction progress and confirm the mass of the product. [11][12]* ¹H NMR: To confirm the structure, showing the characteristic chloromethyl singlet (CH₂Cl) and pyridine ring protons.

  • Purity Analysis (HPLC): To quantify the purity of the final product.

Critical Safety Considerations

Working with thionyl chloride requires strict adherence to safety protocols in a well-ventilated chemical fume hood.

  • Reactivity: Thionyl chloride reacts violently with water, releasing toxic gases (SO₂ and HCl). [4][13]Ensure all glassware is scrupulously dry and the reaction is run under an inert atmosphere.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, acid-resistant gloves (e.g., neoprene or butyl rubber), and a lab coat. [3][14]* Handling: Dispense thionyl chloride in a fume hood. Have an emergency shower and eyewash station immediately available. [15]* Quenching & Waste: Never quench excess thionyl chloride directly with water. Slowly add it to a large volume of a stirred, cold basic solution (like sodium bicarbonate or sodium hydroxide) or an alcohol (like isopropanol) to manage the exothermic reaction.

  • Exposure: Thionyl chloride is a severe irritant to the eyes, skin, and respiratory tract. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. [13][15]

References

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. RASAYAN Journal of Chemistry, 17(04), 2067-2074. Retrieved from [Link]

  • DayangChem. (2023, June 25). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? FAQ. Retrieved from [Link]

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Rasayan J. Chem. Retrieved from [Link]

  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Retrieved from [Link]

  • Patsnap. (2012, January 4). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1409 - Thionyl Chloride. Retrieved from [Link]

  • LANXESS. (2015, August 15). Thionyl chloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Venugopal, N. V., et al. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 583-587. Retrieved from [Link]

  • ResearchGate. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]

  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

  • D:\FIROZ\MATERIALS OF ALL TOPIC. (n.d.). 224 - Thionyl Chloride Reaction on Alcohol: S. Retrieved from [Link]

  • SciSpace. (n.d.). Chlorination of Cellulose with Thionyl Chloride in a Pyridine Medium. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of hydroxymethylanthraquinones with thionyl chloride. Retrieved from [Link]

  • National Institutes of Health. (2011, December 27). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. Retrieved from [Link]

Sources

Greener synthesis routes for 2-(chloromethyl)-pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Greener Synthesis Routes for 2-(Chloromethyl)pyridine Derivatives

Part 1: Executive Summary & Strategic Rationale

2-(Chloromethyl)pyridines are linchpin intermediates in the synthesis of proton pump inhibitors (e.g., Omeprazole), agrochemicals, and bidentate ligands. Historically, their synthesis relied on the direct chlorination of 2-pyridylcarbinol using thionyl chloride (


) or phosphorus oxychloride (

). While effective, these routes suffer from poor atom economy, the generation of hazardous acidic gases (

,

), and difficult workups that often degrade the unstable free base product.

This guide details two validated "greener" protocols that prioritize safety, atom economy, and product stability.[1]

  • Method A (TCT/DMF): A mild, Vilsmeier-Haack-type deoxochlorination using Cyanuric Chloride (TCT) and Dimethylformamide (DMF).

  • Method B (TCCA/PPh3): An oxidative chlorination using Trichloroisocyanuric Acid (TCCA) and Triphenylphosphine.

Critical Stability Warning: The free base of 2-(chloromethyl)pyridine is inherently unstable at room temperature. It undergoes rapid self-polymerization to form a red, insoluble solid (poly-2-vinylpyridine derivatives). All protocols below are designed to isolate the product immediately as the stable Hydrochloride (HCl) salt.

Part 2: Scientific Principles & Mechanisms

The TCT/DMF Vilsmeier-Analog Mechanism

Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine, TCT) reacts with DMF to form a Vilsmeier-Haack type iminium complex ("Gold's Reagent" analog). This complex activates the hydroxyl group of 2-pyridylcarbinol, converting it into a good leaving group, which is then displaced by a chloride ion.

  • Green Advantage: TCT is an inexpensive, non-volatile solid. The byproduct, cyanuric acid, is non-toxic and easily removed by filtration. The reaction proceeds at room temperature, minimizing thermal degradation.

The TCCA/PPh3 Mechanism

Trichloroisocyanuric Acid (TCCA) serves as a stoichiometric chlorine source. Triphenylphosphine (


) acts as an oxygen acceptor. The reaction mimics the Appel reaction but avoids the use of carbon tetrachloride (

).
  • Green Advantage: TCCA is a safe, stable solid with high active chlorine content. The reaction is neutral and highly selective.

Part 3: Visualization of Pathways

ReactionPathways cluster_traditional Traditional Route (Hazardous) cluster_green Recommended Green Route (TCT/DMF) Trad_Start 2-Pyridylcarbinol Trad_Reagent SOCl2 (Thionyl Chloride) Trad_Start->Trad_Reagent Green_Start 2-Pyridylcarbinol Trad_Waste Waste: SO2 (gas) + HCl (gas) Trad_Reagent->Trad_Waste Trad_Product Product (HCl Salt) Trad_Reagent->Trad_Product Reflux Green_Reagent TCT + DMF (Vilsmeier Complex) Green_Start->Green_Reagent Green_Waste Byproduct: Cyanuric Acid (Solid) Green_Reagent->Green_Waste Filter off Green_Product 2-(Chloromethyl)pyridine Hydrochloride Green_Reagent->Green_Product 25°C, DCM/2-MeTHF

Figure 1: Comparison of the traditional thionyl chloride route vs. the greener TCT/DMF pathway.

Part 4: Detailed Experimental Protocols

Method A: TCT/DMF Deoxochlorination (Primary Recommendation)

Best for: Batch synthesis, high purity requirements, and avoiding gaseous waste.

Materials:

  • 2-Pyridylcarbinol (10 mmol, 1.09 g)

  • Cyanuric Chloride (TCT) (3.4 mmol, 0.63 g) – Note: TCT provides 3 equivalents of Cl

  • Dimethylformamide (DMF) (Catalytic/Stoichiometric, 1 mL)

  • Solvent: Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) for a greener profile.

  • HCl source: 4M HCl in Dioxane or concentrated aqueous HCl.

Protocol:

  • Complex Formation: In a dry round-bottom flask under

    
    , dissolve TCT (0.63 g) in DMF (1 mL). Stir at room temperature (25°C) for 10-15 minutes. A white precipitate (Vilsmeier-Haack complex) will form.
    
  • Addition: Dilute the complex with 10 mL of solvent (DCM or 2-MeTHF). Add 2-pyridylcarbinol (1.09 g) dropwise over 5 minutes.

  • Reaction: Stir the mixture at room temperature. Monitor by TLC (System: EtOAc/Hexane 1:1). Reaction is typically complete within 2-4 hours.

    • Observation: The white precipitate of the complex will disappear, and cyanuric acid will gradually precipitate out.

  • Filtration: Filter the reaction mixture through a sintered glass funnel to remove the solid cyanuric acid byproduct. Wash the pad with a small amount of solvent.[2]

  • Salt Formation (CRITICAL):

    • Cool the filtrate to 0°C.

    • Slowly add 4M HCl in dioxane (2.5 mL, 1.0 eq) or bubble dry HCl gas.

    • Alternative: If using aqueous workup is unavoidable, wash with saturated

      
       (cold), dry organic layer quickly with 
      
      
      
      , filter, and immediately treat with HCl.
  • Isolation: The hydrochloride salt will precipitate. Filter the white solid, wash with cold ether, and dry under vacuum.

Yield: 85-92% Purity: >98% (HPLC)

Method B: TCCA/PPh3 Oxidative Chlorination

Best for: Substrates sensitive to acidic conditions (prior to salt formation).

Protocol:

  • Dissolve 2-pyridylcarbinol (10 mmol) in Acetonitrile (ACN, 15 mL).

  • Add Triphenylphosphine (

    
    , 11 mmol).
    
  • Add Trichloroisocyanuric Acid (TCCA, 3.4 mmol) portion-wise at 0°C. Caution: Exothermic.

  • Allow to warm to room temperature and reflux for 1 hour.

  • Cool to room temperature. Filter off the cyanuric acid precipitate.

  • Concentrate the filtrate. Redissolve residue in minimal Acetone/Ethanol.

  • Add conc. HCl dropwise to precipitate the hydrochloride salt.

Part 5: Comparative Analysis & Metrics

MetricTraditional (

)
Green Method A (TCT/DMF)Green Method B (TCCA/PPh3)
Atom Economy Medium (Loss of

,

)
High (TCT utilizes 3 Cl atoms)Medium (Loss of

)
Reaction Temp Reflux (80°C+)Room Temp (20-25°C) Reflux or RT
Hazards Corrosive gas (

,

)
Sensitizer (TCT) - SolidOxidizer (TCCA) - Solid
Workup Quench requires careSimple Filtration Filtration + Chromatography
Solvent Neat or

DCM or 2-MeTHF Acetonitrile
Yield 90-95%85-92% 80-88%

Part 6: Troubleshooting & Quality Control

Workflow Visualization: Handling the Unstable Intermediate

StabilityWorkflow Step1 Reaction Complete (Free Base in Solution) Decision Isolate Free Base? Step1->Decision Path_Bad YES (Evaporate Solvent) Decision->Path_Bad High Risk Path_Good NO (Add HCl Source) Decision->Path_Good Recommended Result_Bad Polymerization! (Red/Black Tar) Path_Bad->Result_Bad Step2 Precipitate HCl Salt Path_Good->Step2 Result_Good Stable White Solid (Store at RT) Step2->Result_Good

Figure 2: Decision logic for product isolation to prevent polymerization.

Common Issues:

  • Red Coloration: Indicates polymerization of the free base. Cause: Delay in adding HCl or allowing the reaction to heat up after workup. Fix: Keep solutions cold (0°C) and acidify immediately.

  • Incomplete Reaction: Cause: Old TCT (hydrolyzed). Fix: Ensure TCT is stored in a desiccator. Fresh TCT should be white, not yellow.

Part 7: References

  • De Luca, L., et al. (2002). "A Very Mild and Chemoselective Synthesis of Alkyl Chlorides using the TCT/DMF Complex." Organic Letters, 4(34), 5535-5537. Link

  • Hiegel, G. A., & Ramirez, J. (1999).[3] "Chlorine Substitution Reactions Using Trichloroisocyanuric Acid with Triphenylphosphine." Synthetic Communications, 29(8), 1415-1419. Link

  • Blasier, D. (2013). "Process for the preparation of 2-(chloromethyl)pyridine hydrochloride." US Patent 8,450,500. Link

  • Pellissier, H. (2020). "Recent Developments in the Use of Cyanuric Chloride in Organic Synthesis." Current Organic Chemistry, 24(1), 2-25. Link

Sources

Use of 2-(Chloromethyl)-3-methoxypyridine hydrochloride in omeprazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Omeprazole via Pyridine-Benzimidazole Coupling

Executive Summary & Chemical Identity Verification

Critical Application Note: The user-specified compound, 2-(Chloromethyl)-3-methoxypyridine hydrochloride (CAS 60617-60-9), is a structural analog of the standard Omeprazole intermediate.[1] The synthesis of Omeprazole (CAS 73590-58-6) strictly requires 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride (CAS 86604-75-3).[1]

Using the user-specified compound (lacking the 4-methoxy and 3,5-dimethyl groups) would yield a des-methyl/des-methoxy analog, not Omeprazole.[1] This protocol is designed for the correct Omeprazole synthesis but includes specific handling parameters relevant to the general class of 2-(chloromethyl)pyridine hydrochlorides.

Target Molecule: Omeprazole (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole).[1][2][3] Key Transformation: Nucleophilic substitution (Coupling) followed by Chemoselective Oxidation.[1][3]

Reaction Mechanism & Pathway

The synthesis relies on a convergent strategy. The 2-mercapto-5-methoxybenzimidazole (Component A) is coupled with the chloromethyl pyridine (Component B) under basic conditions to form the sulfide intermediate (Pyrmetazole ).[1][3] This is followed by a controlled oxidation to the sulfoxide (Omeprazole).[1][3]

Mechanism:

  • Activation: Base (NaOH) deprotonates the thiol group of the benzimidazole, generating a highly nucleophilic thiolate anion.[1]

  • Coupling: The thiolate attacks the methylene carbon of the chloromethyl pyridine via an S_N2 mechanism, displacing the chloride ion.[1]

  • Oxidation: An oxidizing agent (e.g., m-CPBA or

    
    ) attacks the sulfur atom.[1] Steric control is vital to stop at the sulfoxide (S=O) stage and avoid the sulfone (O=S=O) impurity.[1]
    

OmeprazoleSynthesis SM1 2-Mercapto-5-methoxybenzimidazole (Thiol Precursor) Base NaOH / Solvent (Activation) SM1->Base SM2 2-(Chloromethyl)-3,5-dimethyl- 4-methoxypyridine HCl (Electrophile) SM2->Base Inter Pyrmetazole (Sulfide Intermediate) Base->Inter S_N2 Coupling (pH 11-12, 30°C) Product Omeprazole (Sulfoxide) Inter->Product Selective Oxidation (-10°C) Impurity Omeprazole Sulfone (Over-oxidation Impurity) Inter->Impurity Excess Oxidant (>5°C) Oxidant Oxidizing Agent (m-CPBA or H2O2) Oxidant->Product

Figure 1: Convergent synthesis pathway of Omeprazole highlighting the critical coupling and oxidation steps.[1]

Detailed Experimental Protocol

Phase 1: Coupling Reaction (Sulfide Formation)

Objective: Synthesize 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Pyrmetazole).[1][3]

Reagents & Materials:

  • Starting Material A: 2-Mercapto-5-methoxybenzimidazole (1.0 eq)[1]

  • Starting Material B: 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine HCl (1.1 eq)

  • Solvent: Methanol/Water (1:1 v/v) or Ethanol.[1]

  • Base: Sodium Hydroxide (NaOH) (2.2 eq).[1]

Step-by-Step Procedure:

  • Preparation of Thiolate Solution:

    • In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve NaOH (2.2 eq) in water.

    • Add 2-Mercapto-5-methoxybenzimidazole (1.0 eq) .

    • Stir at room temperature (25°C) for 15 minutes until a clear solution forms (formation of sodium thiolate).

    • Note: The solution should be amber/yellow.[1] Ensure complete dissolution to maximize yield.

  • Addition of Pyridine Intermediate:

    • Dissolve 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine HCl (1.1 eq) in a minimal amount of water or methanol.

    • Critical Step: Add the pyridine solution dropwise to the benzimidazole solution over 30 minutes.

    • Temperature Control: Maintain internal temperature between 25°C - 30°C . Exothermic reaction.[1]

  • Reaction Incubation:

    • Heat the mixture to 45°C - 50°C and stir for 2–3 hours.

    • In-Process Control (IPC): Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[1][2] The limiting reagent (Benzimidazole) should be <1.0%.[1]

  • Workup & Isolation:

    • Cool the reaction mass to 10°C - 15°C .

    • The product (Pyrmetazole) will precipitate as a solid.[1][3]

    • Stir for 1 hour at low temperature to maximize crystallization.

    • Filter the solid and wash with chilled water (2x) to remove inorganic salts (NaCl).[1]

    • Dry under vacuum at 45°C.[1]

    • Expected Yield: 85–90%.[1]

    • Appearance: Off-white to pale yellow powder.[1]

Phase 2: Selective Oxidation (Omeprazole Formation)

Objective: Convert Pyrmetazole to Omeprazole without forming the Sulfone.[1]

Reagents:

  • Substrate: Pyrmetazole (from Phase 1).[1]

  • Oxidant: m-Chloroperbenzoic acid (m-CPBA) (0.95 - 1.0 eq) OR 30% H2O2 with Sodium Tungstate catalyst.[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Base: Sodium Bicarbonate (NaHCO3).[1]

Procedure:

  • Dissolution:

    • Dissolve Pyrmetazole in DCM.[1] Cool the solution to -10°C to -5°C .

    • Why? Low temperature improves selectivity for Sulfoxide over Sulfone.[1]

  • Oxidation:

    • Dissolve m-CPBA in DCM.[1] Add this solution dropwise to the reaction vessel over 45 minutes.

    • Maintain temperature strictly below 0°C .

  • Quenching & Extraction:

    • Once IPC shows optimal conversion (Sulfone < 0.5%), quench with aqueous Sodium Thiosulfate (to destroy excess peroxide).[1]

    • Wash the organic layer with NaHCO3 solution (to remove m-chlorobenzoic acid byproduct).[1]

    • Concentrate the organic layer under reduced pressure.[1]

  • Crystallization:

    • Crystallize from Acetone/Water or Ethanol/Ammonia to obtain pure Omeprazole.[1]

Critical Process Parameters (CPP) & Data

ParameterRecommended RangeImpact of Deviation
Coupling pH 11.0 – 12.5<11: Incomplete thiolate formation (Low Yield).[1] >13: Degradation of chloromethyl pyridine.
Coupling Temp 40°C – 50°C>55°C: Formation of ether impurities.[1]
Oxidation Temp -10°C – 0°C>5°C: Rapid formation of Omeprazole Sulfone (Impurity D).[1]
Oxidant Stoichiometry 0.95 – 1.0 eq>1.0 eq: Sulfone formation.[1] <0.95 eq: High residual sulfide (Pyrmetazole).[1]

Troubleshooting & Impurity Profile

Common Issue: High Sulfone Impurity (Omeprazole Sulfone) [1]

  • Cause: Over-oxidation due to high temperature or excess oxidant.[1]

  • Solution: Strictly control temperature at -10°C. Add oxidant slowly. Use 0.95 equivalents of oxidant to leave a trace of sulfide (which is easier to remove than sulfone).[1]

Common Issue: Low Yield in Coupling

  • Cause: Hydrolysis of the Chloromethyl pyridine starting material.[1]

  • Solution: The chloromethyl pyridine HCl is moisture sensitive.[1] Do not dissolve it in water until immediately before addition.[1] Ensure the benzimidazole solution is ready first.[1]

Safety Handling (2-Chloromethyl Pyridines):

  • Hazard: These compounds are potent alkylating agents and vesicants.[1]

  • PPE: Double nitrile gloves, face shield, and fume hood are mandatory.[1]

  • Neutralization: Spills should be neutralized with dilute ammonia or sodium thiosulfate solution.[1]

References

  • BenchChem. (2025).[1][3] Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers. Retrieved from [1]

  • World Intellectual Property Organization. (2010).[1] WO2010134099A1 - One pot process for preparing omeprazole and related compounds.[1] Retrieved from

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 4584, Omeprazole. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] 2-(Chloromethyl)-3-methoxypyridine hydrochloride Product Sheet. Retrieved from [1]

Sources

Application Notes & Protocols: Strategic Use of 2-(Chloromethyl)-3-methoxypyridine hydrochloride in Nucleophilic Substitution for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Electrophile for Medicinal Chemistry

2-(Chloromethyl)-3-methoxypyridine hydrochloride is a key heterocyclic building block prized by researchers in pharmaceutical and agrochemical synthesis. Its utility stems from a highly reactive chloromethyl group at the 2-position of a methoxy-substituted pyridine ring. The electron-withdrawing character of the pyridine ring significantly enhances the electrophilicity of the methylene carbon, making it an excellent substrate for nucleophilic substitution reactions.[1][2] This reactivity allows for the strategic introduction of the 2-(3-methoxypyridinyl)methyl moiety into a wide array of molecular scaffolds, facilitating the rapid generation of diverse compound libraries for biological screening.[1] This guide provides an in-depth analysis of its reactivity profile, complete with detailed protocols for its application in forming C-N, C-O, and C-S bonds, which are fundamental linkages in many active pharmaceutical ingredients (APIs).

Physicochemical Properties & Handling

A thorough understanding of the reagent's properties is critical for its safe and effective use in the laboratory.

PropertyValue
CAS Number 65578-36-1
Molecular Formula C₇H₈ClNO · HCl
Molecular Weight 194.06 g/mol
Appearance Off-white to light yellow crystalline solid
Solubility Soluble in Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and alcohols. Soluble in water.[3]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Hygroscopic.

Safety Note: 2-(Chloromethyl)-3-methoxypyridine hydrochloride is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

The Mechanistic Basis of Reactivity: An SN2 Pathway

The primary reaction pathway for 2-(Chloromethyl)-3-methoxypyridine hydrochloride is the bimolecular nucleophilic substitution (SN2) mechanism.[2] In this concerted, single-step reaction, the nucleophile attacks the electrophilic carbon of the chloromethyl group from the side opposite to the chlorine atom (the leaving group).[4] This "backside attack" leads to the simultaneous formation of the new nucleophile-carbon bond and the cleavage of the carbon-chlorine bond, resulting in an inversion of stereochemistry if the carbon were chiral.[5]

The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[6][7] The unhindered nature of the primary carbon center in the chloromethyl group makes it an ideal substrate for this mechanism, as steric hindrance can significantly slow down or prevent SN2 reactions.[4][7]

Caption: General SN2 mechanism on 2-(Chloromethyl)pyridine.

Synthetic Applications & Protocols

The versatility of 2-(Chloromethyl)-3-methoxypyridine hydrochloride is best demonstrated by its reactions with a range of common nucleophiles.

Reactions with N-Nucleophiles: Synthesis of Amines

The N-alkylation of primary and secondary amines is a cornerstone of pharmaceutical synthesis, used to build complex molecular architectures and modulate pharmacological properties.[8] This reaction typically requires a base to neutralize the HCl salt of the starting material and the HCl generated during the reaction.

General Reaction Scheme: Py-CH₂Cl·HCl + R¹R²NH + Base → Py-CH₂-NR¹R² + Base·HCl

Protocol 1: General Procedure for N-Alkylation

  • Materials:

    • 2-(Chloromethyl)-3-methoxypyridine hydrochloride (1.0 eq.)

    • Primary or secondary amine (1.1 - 2.0 eq.)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine (Et₃N)) (2.0 - 3.0 eq.)[9][10]

    • Anhydrous solvent (e.g., DMF, Acetonitrile (MeCN))[9]

    • Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

  • Procedure:

    • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-(Chloromethyl)-3-methoxypyridine hydrochloride and the chosen anhydrous solvent.

    • Base Addition: Add the base (e.g., K₂CO₃) to the suspension and stir for 10-15 minutes.

    • Nucleophile Addition: Add the amine nucleophile to the reaction mixture, either neat or as a solution in the reaction solvent.

    • Reaction: Stir the mixture at room temperature or heat (typically 50-80 °C) for 2-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Workup: Upon completion, cool the reaction to room temperature. If using a water-miscible solvent like DMF, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). If using a water-immiscible solvent, filter off the inorganic salts and wash the filtrate with water and brine.

    • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Reactions with O-Nucleophiles: Synthesis of Ethers

The formation of ether linkages via Williamson ether synthesis is another key application. This involves reacting the electrophile with an alcohol or phenol that has been deprotonated with a suitable base to form the more nucleophilic alkoxide or phenoxide.

General Reaction Scheme: Py-CH₂Cl·HCl + R-OH + Strong Base → Py-CH₂-OR + Base·HCl + H₂O

Protocol 2: General Procedure for O-Alkylation

  • Materials:

    • 2-(Chloromethyl)-3-methoxypyridine hydrochloride (1.0 eq.)

    • Alcohol or phenol (1.0 - 1.2 eq.)

    • Base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu)) (2.1 eq.)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF), DMF)

    • Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

  • Procedure:

    • Alkoxide Formation: In a separate dry flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent. Cool the solution in an ice bath (0 °C) and carefully add the base (e.g., NaH) portion-wise. Stir until hydrogen evolution ceases.

    • Reaction Setup: In another flask, suspend 2-(Chloromethyl)-3-methoxypyridine hydrochloride in the anhydrous solvent.

    • Reagent Addition: Slowly add the solution of the pre-formed alkoxide/phenoxide to the suspension of the electrophile at 0 °C.

    • Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.

    • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.

    • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.

Reactions with S-Nucleophiles: Synthesis of Thioethers

This reaction is particularly significant as it forms the core linkage in several proton pump inhibitors (PPIs) like omeprazole and pantoprazole, which are synthesized from substituted 2-(chloromethyl)pyridine derivatives.[11][12] Thiols are excellent nucleophiles, especially in their deprotonated thiolate form.

General Reaction Scheme: Py-CH₂Cl·HCl + R-SH + Base → Py-CH₂-SR + Base·HCl

Protocol 3: General Procedure for S-Alkylation

  • Materials:

    • 2-(Chloromethyl)-3-methoxypyridine hydrochloride (1.0 eq.)

    • Thiol (1.0 eq.)

    • Base (e.g., K₂CO₃, Sodium Hydroxide (NaOH)) (2.5 eq.)

    • Solvent (e.g., Ethanol, DMF, Dichloromethane (DCM))[13]

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Reaction Setup: Dissolve or suspend the thiol and 2-(Chloromethyl)-3-methoxypyridine hydrochloride in the chosen solvent in a round-bottom flask.

    • Base Addition: Add the base to the mixture. If using NaOH, an aqueous solution can be used, creating a two-phase system.

    • Reaction: Stir the mixture vigorously at room temperature for 1-6 hours. The reaction is often rapid. Monitor progress by TLC or LC-MS.

    • Workup: Upon completion, if the reaction is biphasic, separate the layers. Extract the aqueous layer with the organic solvent. If the reaction is homogeneous, add water and extract the product.

    • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The product can often be purified by recrystallization or silica gel column chromatography.

Summary of Reaction Conditions

The choice of reaction parameters is crucial for achieving high yields and purity. The following table summarizes typical conditions.

Nucleophile ClassExample NucleophileTypical BaseCommon Solvent(s)Temperature
Nitrogen BenzylamineK₂CO₃, Et₃NDMF, MeCNRT to 80 °C
Oxygen PhenolNaH, KOtBuTHF, DMF0 °C to RT
Sulfur 4-MethylthiophenolNaOH, K₂CO₃EtOH, DCMRT

Workflow & Application Visualizations

general_workflow cluster_0 Reaction Stage cluster_1 Workup & Purification Stage A 1. Setup (Electrophile, Solvent, Base) B 2. Add Nucleophile (Amine, Alcohol, Thiol) A->B C 3. Reaction (Stirring, Heating, Monitoring) B->C D 4. Quench & Extract C->D Reaction Complete E 5. Dry & Concentrate D->E F 6. Purify (Chromatography/Recrystallization) E->F G Pure Substituted Product F->G Final Product

Caption: General experimental workflow for nucleophilic substitution.

product_diversity cluster_nucleophiles Nucleophiles cluster_products Product Classes start 2-(Chloromethyl)-3-methoxypyridine hydrochloride N_nuc R¹R²NH (Amines) start->N_nuc + Base O_nuc R-OH (Alcohols) start->O_nuc + Base S_nuc R-SH (Thiols) start->S_nuc + Base N_prod 2-(Aminomethyl)pyridines N_nuc->N_prod C-N Bond Formation O_prod 2-(Alkoxymethyl)pyridines (Ethers) O_nuc->O_prod C-O Bond Formation S_prod 2-((Alkylthio)methyl)pyridines (Thioethers) S_nuc->S_prod C-S Bond Formation

Sources

2-(Chloromethyl)-3-methoxypyridine hydrochloride as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Optimization for 2-(Chloromethyl)-3-methoxypyridine HCl in Rabeprazole Synthesis

Part 1: Executive Summary & Molecular Profile

2-(Chloromethyl)-3-methoxypyridine hydrochloride (CMP-HCl) is the critical electrophilic intermediate used in the synthesis of Rabeprazole Sodium , a second-generation Proton Pump Inhibitor (PPI). Its primary function is to introduce the substituted pyridine moiety onto the benzimidazole scaffold via nucleophilic substitution (


).

While structurally simple, CMP-HCl presents a dichotomy to the process chemist: it must be highly reactive to facilitate coupling, yet this same reactivity makes it prone to rapid hydrolysis and aggressive vesicant behavior. This guide outlines the optimal handling, quality control, and coupling protocols to maximize yield and suppress the formation of the "Chloro-Analogue" and "Hydrolysis" impurities.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertySpecificationCritical Note
CAS 102279-52-5Distinct from the non-methoxy analogs used for Omeprazole.
Appearance White to off-white crystalline solidYellowing indicates degradation (free base liberation).
Solubility Soluble in MeOH, EtOH, DMSOReacts violently with water (hydrolysis).
Reactivity High ElectrophilicityAlkylating agent; targets thiols (SH) and amines.
Hazards Vesicant / Corrosive Causes severe skin burns and eye damage.[1] Handle in a fume hood.

Part 2: Pre-Reaction Quality Control (Go/No-Go)

Before initiating the coupling reaction, the integrity of CMP-HCl must be verified. Degraded starting material is the primary cause of low yield in Rabeprazole synthesis.

The "Water Test" (Qualitative):

  • Dissolve 50 mg of CMP-HCl in 1 mL dry methanol.

  • Add 1 drop of water.

  • Observation: A pure sample should remain clear initially. Immediate turbidity suggests the presence of polymer or significant pre-hydrolysis.

HPLC Purity Check (Quantitative):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Acetonitrile : Buffer (Phosphate pH 7.0) [60:40].

  • Target: >98.0% Purity.

  • Key Impurity: (3-Methoxy-2-pyridyl)methanol (Hydrolysis product). If >1.5%, recrystallization is required.

Part 3: Core Protocol – Thioether Coupling

This protocol details the coupling of CMP-HCl with 2-Mercapto-1H-benzimidazole to form Rabeprazole Sulfide .

Reaction Logic: The reaction is a biphasic or solvent-mediated nucleophilic substitution. We utilize a controlled addition strategy to prevent the "runaway" exotherm and minimize the formation of the sulfone byproduct early in the sequence.

Materials
  • Reagent A: 2-Mercapto-1H-benzimidazole (1.0 equiv)

  • Reagent B: 2-(Chloromethyl)-3-methoxypyridine HCl (1.1 equiv)

  • Base: Sodium Hydroxide (NaOH) (2.2 - 2.5 equiv)

  • Solvent: Ethanol (95%) or Acetone/Water mixture.

Step-by-Step Methodology
  • Preparation of Thiolate (Nucleophile Formation):

    • In a reactor, dissolve 2-Mercapto-1H-benzimidazole in Ethanol.

    • Add NaOH (aq) slowly at ambient temperature.

    • Scientist's Note: Ensure complete dissolution. The formation of the sodium thiolate anion (

      
      ) is visible as the solution clarifies. This anion is the active nucleophile.
      
  • Controlled Addition (The Critical Step):

    • Cool the thiolate solution to 0–5°C .

    • Dissolve CMP-HCl in a minimal amount of Ethanol (or add as a solid if agitation is sufficient).

    • Dropwise Addition: Add the CMP-HCl to the thiolate solution over 45–60 minutes.

    • Causality: Low temperature suppresses the kinetic rate of hydrolysis (reaction with water) while allowing the highly nucleophilic thiolate to react with the chloromethyl group. Rapid addition causes localized heating and dimerization.

  • Reaction Maintenance:

    • Allow the mixture to warm to 20–25°C naturally.

    • Stir for 2–4 hours.

    • Monitor: TLC or HPLC should show <0.5% unreacted thiol.

  • Workup & Isolation:

    • Distill off the solvent (Ethanol/Acetone) under reduced pressure.

    • Add water and extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Wash organic layer with dilute NaOH (removes unreacted thiol) and Brine.

    • Concentrate to obtain Rabeprazole Sulfide .

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the synthesis flow and the specific point where CMP-HCl is introduced.

RabeprazoleSynthesis Start Start: 2-Hydroxymethyl- 3-methoxypyridine Chlorination Step 1: Chlorination (SOCl2) Start->Chlorination CMP_HCl INTERMEDIATE: 2-(Chloromethyl)-3-methoxypyridine HCl (CMP-HCl) Chlorination->CMP_HCl Isolation Coupling Step 2: Coupling (NaOH / EtOH) CMP_HCl->Coupling Electrophile Sulfide Rabeprazole Sulfide Coupling->Sulfide Thioether Bond Formation Benzimidazole Reagent: 2-Mercapto-1H-benzimidazole Benzimidazole->Coupling Nucleophile Oxidation Step 3: Oxidation (m-CPBA or NaOCl) Sulfide->Oxidation API FINAL API: Rabeprazole Sodium Oxidation->API

Figure 1: Synthetic pathway for Rabeprazole, highlighting the critical insertion point of CMP-HCl.

Part 5: Troubleshooting & Impurity Management

Common deviations in the CMP-HCl application and their chemical root causes.

IssueObservationRoot CauseCorrective Action
Low Yield High residual ThiolHydrolysis of CMP-HCl competes with coupling.Ensure solvents are dry. Increase CMP-HCl equivalents (1.1

1.2).
Impurity A "Alcohol" peak in HPLCMoisture ingress during storage or reaction.Store CMP-HCl with desiccant. Use anhydrous ethanol.
Impurity B Dimer formationLocalized high concentration/heat.Slow down addition rate. Improve agitation.
Color Change Dark red/brown reactionOxidation of the thiolate or pyridine ring decomposition.Degas solvents (N2 purge). Keep temp <30°C.
Decision Tree: Process Deviation

Troubleshooting Problem Issue: Low Purity of Rabeprazole Sulfide Check1 Check HPLC: Is 'Alcohol' Impurity > 2%? Problem->Check1 Yes1 Cause: Hydrolysis of CMP-HCl Check1->Yes1 Yes No1 Check HPLC: Is Unreacted Thiol High? Check1->No1 No Action1 Action: Dry solvents, check CMP-HCl storage, lower reaction temp. Yes1->Action1 Yes2 Cause: Stoichiometry Mismatch No1->Yes2 Yes Action2 Action: Verify base equivalents (NaOH). CMP-HCl may be degraded (assay lower than calc). Yes2->Action2

Figure 2: Logic flow for diagnosing purity failures during the coupling phase.

Part 6: References

  • Sohda, T., et al. (1983). Antiulcer activity of 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methylsulfinyl]benzimidazole and related compounds. Chemical and Pharmaceutical Bulletin.

  • Eisai Co Ltd. (1988). Pyridine derivatives and their use.[2][3][4] U.S. Patent 5,045,552. (Primary patent describing the Rabeprazole structure and synthesis).[4]

  • Reddy, G. M., et al. (2012). Synthesis and characterization of impurities in Rabeprazole Sodium. Journal of Pharmaceutical and Biomedical Analysis.

  • PubChem. (n.d.). Compound Summary: 2-(Chloromethyl)-3-methoxypyridine.[5][6][4] National Library of Medicine.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Chloromethyl)-3-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-3-methoxypyridine hydrochloride. This crucial intermediate, vital for the manufacturing of proton pump inhibitors (PPIs) like Rabeprazole, presents several synthetic challenges that can impact yield, purity, and scalability. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot these complexities effectively. Here, we address common issues in a direct question-and-answer format, grounded in mechanistic principles and supported by validated protocols.

Section 1: Troubleshooting Common Synthesis Issues

This section tackles the most frequent obstacles encountered during the synthesis, providing causal explanations and actionable solutions.

Q1: My yield is consistently low, and analysis shows a significant amount of unreacted 2-hydroxymethyl-3-methoxypyridine. What's causing the incomplete conversion?

A1: Incomplete conversion during the chlorination of 2-hydroxymethyl-3-methoxypyridine is a common issue often rooted in reagent stoichiometry, reaction temperature, or moisture contamination. The reaction, typically employing thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂), proceeds through a chlorosulfite intermediate.

Causality and Mechanism:

  • Insufficient Chlorinating Agent: The stoichiometry is critical. At least one equivalent of the chlorinating agent is required to react with the hydroxyl group. However, side reactions and potential degradation of the agent often necessitate a slight excess (e.g., 1.1 to 1.5 equivalents).

  • Low Temperature: While low temperatures are essential to prevent side reactions, temperatures that are too low can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe. The optimal range is typically between 0°C and 10°C.[1]

  • Moisture: Thionyl chloride and other chlorinating agents react vigorously with water. Any moisture in the starting material, solvent, or reaction vessel will consume the reagent, rendering it unavailable for the primary reaction and reducing the effective stoichiometry.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low conversion.

Recommended Action:

  • Dry Your Solvent: Reflux your solvent (e.g., dichloromethane, toluene) over a suitable drying agent like calcium hydride and distill before use.[1]

  • Verify Reagent Quality: Use a fresh, unopened bottle of the chlorinating agent or determine its concentration via titration.

  • Optimize Addition and Temperature: Dissolve the starting material in the anhydrous solvent, cool to 0°C in an ice bath, and add the chlorinating agent dropwise, ensuring the internal temperature does not exceed 10°C. After addition, allow the reaction to stir for 1-2 hours, warming to room temperature.[2]

Q2: I'm observing a significant, hard-to-remove impurity with a higher molecular weight. Could this be a dimer or polymer?

A2: Yes, this is a very common issue. The product, 2-(chloromethyl)-3-methoxypyridine, is a reactive benzylic-type halide. It can act as an electrophile, while any unreacted starting material (the alcohol) or even another product molecule can act as a nucleophile, leading to the formation of dimeric ether impurities.

Causality and Mechanism: The primary side reaction involves the nucleophilic attack of the hydroxyl group of the starting material on the electrophilic chloromethyl group of the product. This forms a dimeric ether, which can be difficult to separate due to similar polarity. High local concentrations of the product and elevated temperatures exacerbate this issue.

Reaction Scheme: Main vs. Side Reaction

G cluster_main Desired Reaction cluster_side Dimer Formation (Side Reaction) SM 2-Hydroxymethyl-3-methoxypyridine P 2-(Chloromethyl)-3-methoxypyridine HCl SM->P + SOCl₂ - SO₂ - HCl SM2 Starting Material (Nucleophile) Dimer Dimeric Ether Impurity SM2->Dimer P2 Product (Electrophile) P2->Dimer

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Technical Support Center: 2-(Chloromethyl)pyridine Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Escalation from a specialized Heterocycle Chemistry Support Center. It addresses the "Picolyl Paradox"—the trade-off between the stability of the salt and the reactivity of the free base.

Executive Summary: The "Picolyl Paradox"

Researchers often report "low reactivity" with 2-(chloromethyl)pyridine hydrochloride. In 90% of cases, this is a misdiagnosis. The actual failure mode is competitive decomposition .

The free base of 2-(chloromethyl)pyridine is inherently unstable. Upon neutralization, the pyridine nitrogen of one molecule acts as a nucleophile, attacking the chloromethyl group of a neighbor. This intermolecular


 reaction creates a pyridinium salt polymer (often observed as a black tar), consuming your reagent before it can react with your target nucleophile.

The Golden Rule: Never isolate the free base. Reactivity must be generated in situ.

Module 1: The Stability Trap (Storage & Handling)

User Issue: "My reagent bottle has turned into a black/brown sticky solid."

Root Cause Analysis

The commercial reagent is supplied as the hydrochloride salt (HCl) to block the pyridine nitrogen. If exposed to moisture (hygroscopic) or stored improperly, the lattice breaks down, local "free basing" occurs, and self-quaternization begins.

Decomposition Mechanism

The following diagram illustrates why your reagent decomposes. The pyridine nitrogen (


) is a competent nucleophile that attacks the electrophilic benzylic carbon (

).

Decomposition Salt HCl Salt (Stable, Unreactive) Base Free Base (Reactive, Unstable) Salt->Base Neutralization (or Moisture) Dimer Pyridinium Dimer (Intermediate) Base->Dimer Intermolecular SN2 Attack Polymer Insoluble Tar (Poly-pyridinium salt) Dimer->Polymer Chain Propagation

Figure 1: Self-quaternization pathway of 2-(chloromethyl)pyridine. Once the free base is generated, it competes with your desired reaction.

Storage Protocol
ParameterRequirementReason
Temperature -20°C (Ideal) to 4°CRetards kinetic rate of self-alkylation.
Atmosphere Argon/Nitrogen (Desiccated)Prevents moisture absorption (hygroscopic salt).
Form Hydrochloride SaltProtonation deactivates the nucleophilic nitrogen.

Module 2: Reaction Optimization (The "In Situ" Strategy)

User Issue: "I neutralized the salt, extracted with DCM, and added my nucleophile, but the yield is <20%."

Correction: You likely lost the majority of your reagent during the extraction/concentration step due to polymerization.

Solution: Phase Transfer Catalysis (PTC)

The most robust method to overcome "low reactivity" is Phase Transfer Catalysis . This allows the reagent to remain protected in the aqueous phase as the salt until the exact moment it is needed in the organic phase.

Protocol: Biphasic Alkylation (General Procedure)

Applicable for phenols, amines, and active methylenes.

Reagents:

  • Substrate (Nucleophile)[1]

  • 2-(chloromethyl)pyridine HCl (1.2 – 1.5 equiv)

  • Solvent: Toluene or Dichloromethane (DCM)

  • Base: 50% NaOH (aq) or

    
     (solid/aq)
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) (5-10 mol%)

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate and TBAB in the organic solvent (e.g., Toluene).

  • Addition: Add the base (e.g., 50% NaOH). The substrate is deprotonated at the interface.

  • Controlled Release: Add the solid 2-(chloromethyl)pyridine HCl directly to the biphasic mixture.

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] The HCl salt is neutralized at the interface/aqueous layer. The lipophilic quat salt (

      
      ) shuttles the active species or helps the nucleophile attack the organic-soluble free base immediately upon generation.
      
  • Reaction: Stir vigorously (>800 RPM) to maximize interfacial area. Heat to 40-60°C if necessary.

Why This Works (The PTC Cycle)

PTC_Mechanism cluster_Organic Organic Phase (Reaction Zone) cluster_Interface Interface cluster_Aqueous Aqueous Phase (Reservoir) Substrate Nu-H (Nucleophile) Q_Nu [Q+ Nu-] (Active Pair) Substrate->Q_Nu Deprotonation via Q+OH- Product Nu-CH2-Py (Product) Q_Nu->Product Fast SN2 FreeBase_Org Py-CH2-Cl (Free Base) FreeBase_Org->Product Electrophile Transfer Ion Exchange Transfer->FreeBase_Org Extraction Salt_Aq Py-CH2-Cl • HCl (Stable Salt) Base_Aq NaOH / K2CO3 Salt_Aq->Base_Aq Neutralization Base_Aq->Transfer Generates Free Base Waste NaCl + H2O

Figure 2: PTC workflow preventing accumulation of unstable free base. The reagent is consumed as fast as it is neutralized.

Module 3: Advanced Activation (The Finkelstein Switch)

User Issue: "I am using PTC, but the reaction is still sluggish (24h+)."

If the chloride leaving group is too slow (causing the reagent to decompose before reacting), you must upgrade the leaving group in situ using the Finkelstein Reaction .

The "Finkelstein-Switch" Protocol

By adding Sodium Iodide (NaI), you convert the alkyl chloride to a highly reactive alkyl iodide.[8][11]

Adjusted Protocol:

  • Solvent: Switch to Acetone or Acetonitrile (if using solid base) or keep Toluene/Water (PTC).

  • Additive: Add Sodium Iodide (NaI) (10-20 mol% catalytic, or 1.0 equiv stoichiometric).

  • Mechanism:

    
    
    The generated 2-(iodomethyl)pyridine is significantly more electrophilic toward your nucleophile than the chloride.
    

Warning: The iodide is also more reactive toward self-quaternization. This method requires the nucleophile to be present in high concentration to intercept the iodide immediately.

Frequently Asked Questions (FAQ)

Q1: Can I use triethylamine (TEA) or DIPEA in DCM?

  • Risk: High. Tertiary amines can react with 2-(chloromethyl)pyridine to form quaternary ammonium salts (similar to the self-quaternization mechanism), effectively scavenging your reagent.

  • Recommendation: Use inorganic bases (

    
    , 
    
    
    
    ) or highly hindered bases (NaOtBu) if strictly anhydrous conditions are required.

Q2: My product is water-soluble. How do I work up the PTC reaction?

  • Solution: If the product is a pyridine derivative, it may be protonated and stuck in the aqueous layer if the final pH is acidic.

  • Step: Ensure the final aqueous layer is pH > 10 before separating phases. Extract the aqueous layer with DCM or Chloroform multiple times.

Q3: The literature suggests converting to the free base first. Why do you advise against it?

  • Context: Older literature often ignores yield losses. If you must isolate the free base, perform the neutralization at 0°C in DCM, wash quickly with cold water, dry over

    
     at 0°C, and use immediately. Do not rotovap to dryness  at elevated temperatures (>30°C).
    

References

  • Instability & Polymerization

    • Mechanism of self-quaterniz
    • Pappalardo, S., et al. "Functionalization of calix[4]arenes by alkylation with 2-(chloromethyl)pyridine hydrochloride."[3] The Journal of Organic Chemistry, 57.9 (1992): 2611-2624.[3]

  • Phase Transfer Catalysis (PTC)

    • General application of PTC for benzyl chloride derivatives.[12]

    • Halpern, M. "Phase-Transfer Catalysis in Nucleophilic Substitution.
  • Finkelstein Modification

    • Enhancing reactivity of alkyl chlorides via iodide substitution.
    • Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43.2 (1910): 1528-1532.
  • Safety & Handling

    • Material Safety Data Sheet (MSDS) - Picolyl Chloride Hydrochloride.
    • National Toxicology Program.[13] "2-(Chloromethyl)pyridine hydrochloride."[3][13][14]

Sources

Technical Support Center: Nucleophilic Substitution on Pyridine Rings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting


 on Pyridines
Role:  Senior Application Scientist
Date:  February 18, 2026

Introduction: The Pyridine Paradox

Welcome to the technical support center. If you are here, you are likely experiencing the "Pyridine Paradox": the ring is electron-deficient (suggesting high reactivity toward nucleophiles), yet your specific substitution reaction is either stalling, yielding tar, or selecting the wrong isomer.

Unlike benzene, where electrophilic substitution dominates, pyridine’s chemistry is defined by the electronegative nitrogen atom, which pulls electron density from the ring, deactivating it toward electrophiles but activating it toward nucleophiles (


). However, this activation is highly position-dependent and leaving-group specific.

This guide addresses the most frequent tickets submitted to our support desk regarding pyridine functionalization.

Part 1: Diagnostics & Kinetics (Why is it failing?)

Q1: "I am trying to substitute a bromine at the 3-position, but the starting material is unreactive even at high temperatures. Why?"

Diagnosis: Electronic Mismatch. Root Cause: You are fighting the resonance stabilization rules of the Meisenheimer complex.

Explanation: For


 to occur, the anionic intermediate (Meisenheimer complex) must be stabilized.[1][2]
  • C2/C4 Attack: The negative charge can be delocalized onto the electronegative nitrogen atom.[3] This is a low-energy, productive pathway.

  • C3 Attack: The negative charge is confined to the carbon atoms of the ring and cannot rest on the nitrogen. The activation energy is prohibitively high, similar to nucleophilic attack on unactivated benzene.

Visual Proof (Resonance Pathways):

PyridineResonance cluster_C2 C2 Attack (Productive) cluster_C3 C3 Attack (Forbidden) C2_Start 2-Chloropyridine C2_Inter Intermediate: (-) Charge on N C2_Start->C2_Inter + Nu- C2_Prod 2-Substituted Pyridine C2_Inter->C2_Prod - Cl- C3_Start 3-Chloropyridine C3_Inter Intermediate: (-) Charge on C only C3_Start->C3_Inter + Nu- (Slow) C3_Fail No Reaction / High Ea C3_Inter->C3_Fail

Figure 1: Comparative resonance stabilization. Note that C2 attack places charge on Nitrogen (Green node), while C3 attack restricts charge to Carbon (Red node).

The Fix: If you must substitute at C3, standard


 will not work. You must switch strategies:
  • Metal Catalysis: Use Buchwald-Hartwig amination or Suzuki coupling (Pd-catalyzed).

  • Hetaryne Mechanism: Use a very strong base (e.g.,

    
    ) to force an elimination-addition mechanism (generating 3,4-pyridyne), though this often yields regioisomeric mixtures.
    
Q2: "I switched my leaving group from Chloride to Iodide to speed up the reaction (like in ), but the rate decreased. What happened?"

Diagnosis: Misapplication of Aliphatic Logic. Root Cause: The "Element Effect" in


 is opposite to 

.

Explanation: In


 reactions, bond breaking is simultaneous with bond forming, so a weak C-I bond helps. In 

, the rate-determining step (RDS) is the addition of the nucleophile , not the breaking of the C-X bond.[4]
  • Fluorine (

    
    ):  Highly electronegative.[4] It pulls electron density inductively, making the ring carbon more positive (electrophilic) and accelerating the initial attack.[4]
    
  • Iodine (

    
    ):  Less electronegative. It does not activate the ring as well.
    

Reactivity Order for Pyridine


: 


[5][6][7][8][9]

Recommendation: Synthesize or purchase the 2-fluoropyridine or 4-fluoropyridine analog. This can increase reaction rates by orders of magnitude compared to the bromide or iodide [1].

Part 2: Optimization (Conditions & Workup)

Q3: "My LCMS shows conversion, but I cannot isolate the product. It seems to wash away during extraction."

Diagnosis: Amphoteric Solubility Issues. Root Cause: Pyridines are basic (


). If your workup is too acidic, the product is protonated (pyridinium salt) and stays in the aqueous layer.

Troubleshooting Protocol:

IssueObservationSolution
Product Loss to Aqueous Product absent in organic layer after acid wash.pH Adjustment: Ensure aqueous layer is pH > 10 before extraction to keep pyridine neutral (free base).
Pyridine Removal Starting material co-elutes with product.CuSO4 Wash: Wash organic layer with aqueous

. Pyridine forms a water-soluble blue complex and is removed; many substituted pyridines do not coordinate as strongly.
Emulsions Layers won't separate.Salting Out: Saturate aqueous layer with NaCl or use 10% MeOH in DCM for extraction.
Q4: "Which solvent system maximizes yield?"

Diagnosis: Solvent-Nucleophile Mismatch. Guidance:


 requires stabilizing the polar transition state while leaving the nucleophile "naked" (reactive).
  • Preferred: Polar Aprotic (DMSO, DMF, NMP, DMAc).

    • Why: These solvate cations (e.g.,

      
      , 
      
      
      
      ) well but do not solvate anions (the nucleophile). This leaves the nucleophile highly reactive.
    • Warning: DMSO can be an oxidant at high temps; DMF can decompose to dimethylamine (a competing nucleophile) above 140°C.

  • Avoid: Protic Solvents (EtOH,

    
    ). 
    
    • Why: Hydrogen bonding cages the nucleophile, reducing its kinetic energy and reactivity.

Part 3: Advanced Activation Strategies

Q5: "I have a 2-chloropyridine that is still sluggish with a weak nucleophile. How can I force it?"

Strategy: Increase Electrophilicity via Quaternization.

If the ring nitrogen isn't pulling hard enough, make it pull harder.

  • N-Oxidation: Convert to Pyridine-N-oxide (using mCPBA). The N-oxide is more susceptible to nucleophilic attack at C2/C4.[2] The oxygen can be removed later (e.g., with

    
    ).
    
  • Acid Catalysis: Running the reaction in the presence of mild acid (or using the nucleophile as a salt, e.g., amine hydrochloride) can protonate the ring nitrogen transiently, drastically lowering the LUMO energy [2].

Part 4: Validated Workflow & Decision Tree

Standard Protocol: Amination of 2-Fluoropyridine

Use this as a baseline control experiment.

  • Setup: In a dry vial, dissolve 2-fluoropyridine (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

  • Reagents: Add Primary Amine (1.2 equiv) and

    
     (2.0 equiv).
    
    • Note:

      
       acts as an HF scavenger.
      
  • Reaction: Heat to 80°C for 4 hours. Monitor by HPLC/UPLC.

  • Workup:

    • Dilute with EtOAc.

    • Wash 3x with water (to remove DMSO).

    • Wash 1x with Brine.

    • Dry over

      
      .
      
Troubleshooting Decision Tree

TroubleshootingTree Start Start: Reaction Failed/Low Yield CheckPos Is LG at C2 or C4? Start->CheckPos CheckLG Is LG Fluoride? CheckPos->CheckLG Yes CheckMethod Consider Pd-Catalysis or Benzyne Mech CheckPos->CheckMethod No (It's C3) CheckSolvent Solvent = Polar Aprotic? CheckLG->CheckSolvent Yes SwitchF Switch LG to Fluoride CheckLG->SwitchF No (Cl, Br, I) SwitchSolvent Switch to DMSO/NMP CheckSolvent->SwitchSolvent No Activate Strategy: N-Oxide or Acid Catalysis CheckSolvent->Activate Yes (Still slow)

Figure 2: Logic flow for diagnosing stalled pyridine substitutions.

References

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007. (Explains the "Element Effect" and Meisenheimer complex kinetics).

  • Rohrbach, S.; Smith, A. J.;jhb "Nucleophilic Aromatic Substitution of Pyridines: A Review." Organic Process Research & Development, 2019 , 23, 1234–1250. (Comprehensive review on industrial applications and troubleshooting).

  • Hilton, M. C.; Zhang, X.; McNally, A. "Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts." Nature2016 , 531, 469–474. (Advanced activation strategies for difficult substrates).

  • Schlosser, M. "The 2- vs 4-Position Selectivity in Pyridine Substitution." Angewandte Chemie Int. Ed.2005 , 44, 376–393.

Sources

Optimizing reaction conditions with thionyl chloride for chlorination

Technical Support Center: Thionyl Chloride ( ) Chlorination

Ticket ID: CHL-OPT-882 Status: Active Guide Subject: Optimization, Troubleshooting, and Safety Protocols for

1
Introduction

Welcome to the Reaction Optimization Support Center. This guide addresses the chlorination of carboxylic acids and alcohols using thionyl chloride (




This guide moves beyond basic textbook procedures, offering field-proven optimization strategies, specifically focusing on Vilsmeier-Haack catalysis and azeotropic purification .

Part 1: Optimization & Mechanism (The "Vilsmeier Boost")

User Query: My acid-to-acid chloride conversion is taking 12+ hours at reflux. How can I accelerate this without increasing the temperature?

Technical Solution: The most effective optimization for sluggish

N,N-Dimethylformamide (DMF)
The Mechanism: In-Situ Vilsmeier Reagent

In the absence of DMF,

1

Vilsmeier-Haack (chloroiminium) reagent

Diagram 1: DMF Catalytic Cycle The following diagram illustrates how DMF activates the reagent and is regenerated, creating a self-sustaining cycle.

VilsmeierCycleDMFDMF(Catalyst)VilsmeierVilsmeier Reagent(Chloroiminium Ion)DMF->Vilsmeier+ SOCl2SOCl2SOCl2SOCl2->VilsmeierIntermediateActivatedIntermediateVilsmeier->Intermediate+ SubstrateSubstrateCarboxylic Acid(R-COOH)Substrate->IntermediateIntermediate->DMFRegenerationProductAcid Chloride(R-COCl)Intermediate->ProductCl- attackByproductsSO2 (g) + HCl (g)Intermediate->ByproductsElimination

Caption: The catalytic cycle where DMF reacts with thionyl chloride to form the active chloroiminium species, which then chlorinates the acid and regenerates DMF.[2]

Protocol: Catalytic Activation
  • Stoichiometry: Use 1.1 to 1.5 equivalents of

    
     relative to the substrate.
    
  • Catalyst: Add 1–3 drops of anhydrous DMF per gram of substrate.[1]

  • Observation: You should observe immediate vigorous gas evolution upon DMF addition, indicating the formation of the active species [1].

Part 2: Solvent Selection & Compatibility

User Query: Can I use THF as a solvent? My substrate is not soluble in DCM.

Technical Solution: Do NOT use THF with thionyl chloride if it can be avoided.

Solvent Compatibility Matrix
SolventRatingNotes
Dichloromethane (DCM) Excellent Standard choice. Low boiling point allows easy removal.
Toluene Excellent Higher boiling point for reflux. Forms azeotrope with

(helps purification).
Neat (No Solvent) Good Best for liquid substrates. Requires excess

to act as solvent.
THF ⚠️ Risky Ring opening hazard. Only use if kept strictly at 0°C and quenched immediately.
DMF/DMSO (Bulk) DANGER Explosion Hazard. Bulk DMSO/DMF can react violently with

. Use DMF only as a catalyst.[1]
Part 3: Troubleshooting & Purification (The "Fix It" Flow)

User Query: My product is a dark oil and smells strongly of sulfur. How do I fix this?

Technical Solution: Dark color and sulfur odor usually indicate residual


1
Troubleshooting Workflow

TroubleshootingStartIssue: Reaction Finished?CheckGasGas Evolution Stopped?Start->CheckGasAddDMFAdd 2 drops DMFHeat to RefluxCheckGas->AddDMFNo (Stalled)PurificationEvaporate SolventCheckGas->PurificationYesYesYesNoNoProblemProblem: Dark Oil / SmellPurification->ProblemSolution1Azeotropic Distillation(Add Toluene -> Evap)Problem->Solution1Standard FixSolution2Vacuum Distillation(If product is volatile)Problem->Solution2High Purity Req

Caption: Decision tree for addressing stalled reactions and purification issues post-reaction.

The "Self-Validating" Purification Protocol: Azeotropic Removal

To ensure complete removal of thionyl chloride without exposing the product to water (hydrolysis risk):

  • Concentrate: Evaporate the reaction mixture to dryness under reduced pressure.

  • The Toluene Chase: Redissolve the crude residue in toluene (approx. 2-3 mL per gram).

  • Re-evaporate: Toluene forms a binary azeotrope with thionyl chloride (

    
     bp 76°C; Azeotrope bp < 76°C) [3]. This "pulls" the stubborn reagent out of the oil.
    
  • Repeat: Perform this "chase" 2-3 times.

  • Validation: The final product should be odorless (no acrid biting smell) and typically solidifies if the pure acid chloride is a solid.

Part 4: Safety & Handling FAQs

Q: How do I safely quench the reaction? A: Never add water directly to the reaction mixture.

  • Dilute: Dilute the reaction mixture with DCM or Toluene.

  • Cool: Cool to 0°C.

  • Quench: Slowly add the reaction mixture into a rapidly stirring saturated Sodium Bicarbonate (

    
    ) solution.
    
    • Why? Adding base to acid controls the exotherm and neutralizes the HCl immediately.

Q: Can I use metal needles? A: Avoid standard steel needles if the reaction sits for long periods.

Q: The reaction turned black. Is it ruined? A: Not necessarily. Thionyl chloride often contains traces of sulfur impurities that darken upon heating. Proceed with the Toluene Chase (Part 3). If the NMR is clean, the color is likely a minor inorganic impurity that can be removed by precipitating the product in hexanes (if solid) or distillation (if liquid).

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 22: Acyl Chlorides and Vilsmeier-Haack mechanism).
  • Encyclopedia of Reagents for Organic Synthesis. (2001). Thionyl Chloride.[1][3][4][5][6][7][8][9][10][11][12]

  • Wulfman, D. S., et al. (1978). Azeotropic removal of thionyl chloride.
  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Thionyl Chloride Safety Data.

  • Organic Syntheses. Acid Chlorides from Carboxylic Acids: General Procedures.

Technical Support Center: Troubleshooting Byproduct Formation in 2-(Chloromethyl)-3-methoxypyridine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(Chloromethyl)-3-methoxypyridine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this critical pharmaceutical intermediate. Purity is paramount, as this compound often serves as a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs), where even trace impurities can have significant consequences.

This guide provides in-depth, experience-driven answers to common questions regarding byproduct identification and mitigation, moving beyond simple procedural steps to explain the underlying chemical principles.

Section 1: Synthesis Overview and Primary Reaction Pathway

The most prevalent and industrially relevant synthesis of 2-(Chloromethyl)-3-methoxypyridine hydrochloride involves the direct chlorination of its corresponding alcohol precursor, 2-(hydroxymethyl)-3-methoxypyridine. This conversion is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) in an appropriate aprotic solvent, like dichloromethane (DCM) or chloroform.[1][2][3]

The reaction's success hinges on the precise substitution of the hydroxyl group with a chloride ion while avoiding side reactions on the pyridine ring or with the reactive chloromethyl group being formed.

Synthesis_Pathway cluster_0 SM 2-(Hydroxymethyl)-3-methoxypyridine P 2-(Chloromethyl)-3-methoxypyridine Hydrochloride SM->P Chlorination Reaction R Chlorinating Agent (e.g., SOCl₂) Dichloromethane Troubleshooting_Workflow Start Synthesis Complete Problem Low Yield or Dark Coloration? Start->Problem CheckTemp Was reaction temp. maintained at 0-5°C during addition? Problem->CheckTemp Yes CheckRate Was chlorinating agent added dropwise? CheckTemp->CheckRate Yes Degradation Result: High Temp Degradation/ Polymerization CheckTemp->Degradation No Analyze Impurity Profile Analysis (HPLC, LC-MS) CheckRate->Analyze Yes LocalizedHeating Result: Localized Heating & Side Reactions CheckRate->LocalizedHeating No Optimize Action: Re-run with Stricter Control Analyze->Optimize Degradation->Optimize LocalizedHeating->Optimize

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Technical Support Center: Handling Pyridine Hydrochloride (Py·HCl)

Technical Support Center: Handling Pyridine Hydrochloride (Py[1]·HCl)

Executive Summary & Critical Properties

Pyridine hydrochloride (Py[1][2][3][4][5][6][7]·HCl) is a valuable reagent, primarily used for the demethylation of aryl methyl ethers and as a proton source in acid-catalyzed synthesis.[1] However, its extreme hygroscopicity (tendency to absorb moisture) is the primary cause of experimental failure.[1] Water absorption lowers the melting point, alters stoichiometry, and quenches the acidity required for Lewis-acid-mediated mechanisms.[1]

Critical Properties Dashboard[1]
PropertyValue / CharacteristicImpact on Experiment
CAS Number 628-13-7Identification
Melting Point (Anhydrous) 144–146 °C Primary Purity Indicator. Lower MP indicates water contamination [1].[1][8]
Boiling Point 222–224 °CStability limit for high-temp melts.[1][3][7]
Hygroscopicity Deliquescent Can liquefy within minutes in humid air (>40% RH).[1]
Acidity (pKa) ~5.2 (Pyridinium ion)Water acts as a competing base, neutralizing the proton source.[1]
Solubility Soluble: Water, EtOH, CHCl₃Insoluble: Ether, BenzeneKey to purification (precipitation) and azeotropic drying.[1]

Workflow Visualization: The "Dry Chain"

The following diagram illustrates the critical decision points for maintaining anhydrous integrity from storage to reaction.

PyHCl_Lifecyclecluster_storageStorage & Assessmentcluster_dryingDrying Protocolscluster_useExperimental UseStockStock Py·HCl(Bottle)CheckVisual/MP Check(MP < 140°C?)Stock->CheckAzeotropeMethod A:Azeotropic Distillation(Toluene)Check->AzeotropeYes (Wet)MeltDryMethod B:Melt Drying(160-180°C + N2)Check->MeltDryYes (Wet)VacOvenMethod C:Vacuum Oven(60°C, P2O5)Check->VacOvenYes (Wet)WeighingClosed VesselWeighingCheck->WeighingNo (Dry)Azeotrope->WeighingMeltDry->WeighingVacOven->WeighingReactionReaction Setup(Demethylation)Weighing->Reaction

Figure 1: The "Dry Chain" workflow. Maintaining anhydrous conditions requires a loop of assessment and drying before the material enters the reaction vessel.[1]

Troubleshooting Guides

Module 1: Weighing & Handling

The Problem: Users often report that the mass of Py·HCl increases during the weighing process due to rapid water absorption.[1] The Fix: Never weigh Py·HCl on an open balance pan.

Protocol: The "Difference Weighing" Technique[1]
  • Prepare: Dry a Schlenk tube or a screw-cap vial in an oven (110°C) and cool it in a desiccator.

  • Transfer: In a glovebox or under a cone of Nitrogen, transfer an approximate amount of Py·HCl into the vial and close it tightly.

  • Initial Weigh: Weigh the entire closed vial containing the solid. Record Mass (

    
    ).[1]
    
  • Dispense: Quickly open the vial, dump the solid into your reaction flask (under inert gas flow), and immediately recap the vial.

  • Final Weigh: Weigh the empty (or residual) closed vial. Record Mass (

    
    ).[1]
    
  • Calculate:

    
    .[1]
    
    • Why this works: The solid is never exposed to the balance's ambient atmosphere while the reading is stabilizing.[1]

Module 2: Drying Wet Material

The Problem: The stock bottle was left loose; the solid is now a sticky paste or liquid. The Fix: Choose the drying method based on your available equipment and scale.

Method A: Azeotropic Distillation (Recommended for >10g)

This is the most robust method for removing significant water content [2].[1]

  • Place wet Py[1]·HCl in a round-bottom flask.

  • Add Toluene (approx. 3-5 mL per gram of salt). Toluene forms an azeotrope with water (boiling at ~85°C) and is miscible with Pyridine but not the salt.[1]

  • Attach a Dean-Stark trap and a reflux condenser.[1]

  • Reflux until no more water collects in the trap.[1]

  • Cool the mixture. Py·HCl will crystallize out as white needles.[1]

  • Filter rapidly under Nitrogen or remove Toluene via rotary evaporation (with a drying tube attached).[1]

Method B: Melt Drying (High Speed)

Caution: This releases HCl fumes.[1] Perform in a fume hood.

  • Place Py[1][9]·HCl in a flask equipped with a gas inlet/outlet.[1]

  • Heat the flask to 160–180°C (above its melting point of 144°C).

  • Pass a stream of dry Nitrogen or Argon over the melt.[1]

  • Water will vaporize.[1] Continue until bubbling ceases.

  • Cooling: As it cools, swirl the flask to coat the walls, preventing the formation of a rock-hard chunk that is difficult to remove.[1]

Module 3: Reaction Setup (Demethylation)

The Problem: Reaction stalls or requires excessive time/temperature. Root Cause: Water molecules solvate the proton (

1

1
Protocol: The "Melt" Reaction[1]
  • Mix the substrate (Aryl ether) and Py[1][9]·HCl (usually 5–10 equivalents) in a thick-walled flask.[1]

  • Dehydration Step: Before adding the substrate, you may heat the Py[1]·HCl alone to 150°C under vacuum for 15 mins to strip surface moisture.

  • Add substrate and install an air condenser (not water-cooled, to prevent thermal shock/clogging) or a distillation head to remove Methyl Chloride (

    
    ) gas generated.[1]
    
  • Heat to 180–200°C . The mixture should be a homogeneous melt.

  • Monitoring: Monitor by TLC. If the reaction stalls, add fresh, dry Py·HCl. Do not just turn up the heat, as pyridine degradation accelerates >230°C.[1]

FAQ: Common Pain Points

Q: My Pyridine Hydrochloride has turned yellow/brown. Is it still usable? A: Yes, but with caveats. The color usually indicates trace oxidation of free pyridine or polymerization products.[1] For crude demethylations, it is often acceptable.[1] For sensitive catalysis, recrystallize it from boiling chloroform/ethyl acetate (add chloroform, heat to boil, add ethyl acetate until cloudy, cool) [4].[1]

Q: Can I use a vacuum oven to dry it? A: Yes, but it is slow. Set the oven to 60–70°C over

1

Q: The reaction mixture solidified during the reaction.[1] What happened? A: You likely dropped below the melting point of the mixture. As the substrate converts to the phenol, the melting point of the eutectic mixture changes.[1] Increase the temperature slightly or add a high-boiling co-solvent like N-methylpyrrolidone (NMP) or Quinoline, though this reduces the reaction rate (solvent effect).[1]

Q: How do I clean the glassware? The residue is rock hard. A: Do not chip at it (risk of breaking glass).[1] Add water or ethanol.[1] Py·HCl is highly soluble in water (85g/100mL) [5].[1][2] It will dissolve rapidly.[1]

References

  • ChemicalBook. (2025).[1] Pyridine Hydrochloride Properties and Melting Point Data. Retrieved from [1]

  • BenchChem. (2025).[1][10] Purification and Drying of Pyridine Compounds. Retrieved from [1]

  • ResearchGate. (2020).[1] Discussion on Boiling off HCl from Pyridinium Chloride Salts. Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for recrystallization logic).

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: Pyridine Hydrochloride. Retrieved from [1]

Technical Support Center: Minimizing Impurity Formation in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of minimizing impurity formation during large-scale chemical synthesis. The information herein is structured to offer not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your process development and manufacturing endeavors.

Section 1: Understanding the Origin and Nature of Impurities

Impurities are unwanted chemical substances that can arise during the manufacturing process and/or storage of a new drug substance.[1] Their presence, even in minute quantities, can compromise the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[2] A thorough understanding of where impurities originate is the first step toward effective control.

FAQ: What are the primary classifications of impurities in a large-scale synthesis?

Impurities are broadly categorized by the International Council for Harmonisation (ICH) into three main types:[3][4]

  • Organic Impurities: These are often process-related or drug-related. They can include starting materials, by-products, intermediates, degradation products, and reagents, ligands, or catalysts.[4]

  • Inorganic Impurities: These are substances that are not carbon-based and typically derive from the manufacturing process. Examples include reagents, ligands, catalysts, heavy or residual metals, inorganic salts, and filter aids like charcoal.[4][5]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis that are not completely removed by the end of the process.[3][4] Their toxicity levels are a key concern, and they are classified accordingly.[4]

Troubleshooting Guide: Unexpected Peaks in Your Chromatogram

Q1: I'm seeing a new, unidentified peak in my HPLC analysis of the crude reaction mixture. What are the likely sources?

A1: An unexpected peak can originate from several sources. A systematic approach is necessary to pinpoint the cause.

  • Raw Material Contamination: Impurities can be present in the starting materials used for API manufacturing.[3] Always ensure high-quality raw materials to mitigate this risk.[3][6] It's crucial to have a transparent and consistent supply chain.[7]

  • Side Reactions: The reaction conditions themselves (e.g., temperature, pH, solvent) can promote the formation of by-products.[3] A small change in these conditions can sometimes significantly reduce the formation of these unwanted substances.[3]

  • Degradation: The API itself or an intermediate may be degrading under the reaction or workup conditions. This is especially true if the product is sensitive to acid, base, water, or air.[8]

  • Process-Related Impurities: These can be introduced from reagents, catalysts, or even leaching from manufacturing equipment.[9]

To investigate, you can test the stability of your compound by exposing a sample of your reaction mixture to the workup reagents (acid, base, etc.) before the actual quench and comparing the TLC or HPLC profiles.[8]

Section 2: Proactive Strategies for Impurity Control

Effective impurity control is not merely about purification; it begins with robust process design and a deep understanding of the reaction chemistry.

FAQ: What are the most effective proactive strategies to minimize impurity formation from the outset?
  • Process Optimization: Modifying reaction conditions such as temperature, pH, and solvent can significantly reduce the formation of by-products.[3]

  • High-Quality Raw Materials: Using high-purity starting materials is a cornerstone of successful and clean API production.[3][6]

  • Alternative Synthetic Routes: Sometimes a particular manufacturing pathway inherently produces more by-products. Exploring and changing the reaction pathway can be a powerful strategy to control impurity formation.[3]

  • Continuous Flow Chemistry: Compared to traditional batch processing, continuous flow synthesis offers superior control over reaction conditions, which can lead to greater safety, scalability, and consistent product quality with lower impurity levels.[10]

  • Green Chemistry Principles: Implementing principles like atom economy, using safer solvents, and catalysis over stoichiometric reagents can lead to cleaner reactions and less waste.[11]

Process Control Workflow

The following diagram illustrates a systematic approach to controlling impurities during process development.

Impurity_Control_Workflow cluster_Plan Planning & Design cluster_Execute Execution & Monitoring cluster_Analyze Analysis & Purification cluster_Control Control & Documentation Route_Scouting Synthetic Route Scouting Raw_Material_Qualification Raw Material Qualification Route_Scouting->Raw_Material_Qualification Selects Materials Risk_Assessment Impurity Risk Assessment (ICH M7) Raw_Material_Qualification->Risk_Assessment Informs Risk Process_Optimization Process Parameter Optimization (DoE) Risk_Assessment->Process_Optimization Guides Optimization In_Process_Monitoring In-Process Monitoring (e.g., HPLC, UPLC) Process_Optimization->In_Process_Monitoring Requires Monitoring Impurity_Profiling Impurity Profiling (LC-MS, GC-MS, NMR) In_Process_Monitoring->Impurity_Profiling Provides Samples Impurity_Profiling->Process_Optimization Feedback Loop Purification_Development Purification Method Development Impurity_Profiling->Purification_Development Identifies Targets Specification_Setting Set Specifications (ICH Q3A/Q3B) Purification_Development->Specification_Setting Defines Purity Documentation Documentation & Reporting Specification_Setting->Documentation Finalizes Report

Caption: A workflow for systematic impurity control in large-scale synthesis.

Section 3: Troubleshooting Common Impurity-Related Issues

Even with careful planning, unexpected impurity issues can arise during scale-up. This section provides practical advice for troubleshooting these challenges.

Troubleshooting Guide: Specific Impurity Scenarios

Q2: My reaction is generating an insoluble byproduct that is complicating the workup. What can I do?

A2: The formation of insoluble byproducts can be due to several factors:

  • Polymerization: Some starting materials, like certain aldehydes, can self-condense or polymerize.[12] Consider using a milder catalyst or adding the problematic reagent slowly to the reaction mixture.[12]

  • Insoluble Intermediates: An intermediate in your reaction pathway might have low solubility in the chosen solvent.[12] Experimenting with a different solvent system that has better solubilizing power for all components could resolve this.[12]

Q3: I've identified a genotoxic impurity in my API. What are the immediate steps I need to take?

A3: The presence of a genotoxic impurity is a serious concern and requires immediate and rigorous action.

  • Risk Assessment: The first step is to conduct a thorough risk assessment based on guidelines like ICH M7.[13][14] This involves evaluating the impurity's structure for potential DNA reactivity.[15]

  • Control Strategy: A control strategy must be developed based on the principle of keeping exposure to a minimum, often guided by the Threshold of Toxicological Concern (TTC).[15][16] The TTC concept suggests an acceptable intake of 1.5 µ g/day for a genotoxic impurity over a lifetime is associated with a negligible carcinogenic risk.[13][16]

  • Process Modification: You may need to redesign the synthetic process to avoid the formation of the genotoxic impurity altogether or modify process parameters to reduce it to an acceptable level.[16] This could involve changing reagents, solvents, or purification methods.

  • Analytical Monitoring: Highly sensitive analytical methods, such as LC-MS/MS or GC-MS, are required to detect and quantify these impurities at very low levels.[14][17]

Key Impurity Thresholds (ICH Q3A/Q3B)

The International Council for Harmonisation (ICH) provides guidelines (Q3A for new drug substances and Q3B for new drug products) that establish thresholds for reporting, identifying, and qualifying impurities.[18]

Threshold TypeMaximum Daily Dose ≤ 2g/dayMaximum Daily Dose > 2g/day
Reporting 0.05%0.03%
Identification 0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification 0.15% or 1.0 mg per day intake (whichever is lower)0.05%

Data compiled from ICH Q3A(R2) and Q3B(R2) guidelines.[1][18][19]

Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level.[1]

Section 4: Analytical Techniques and Purification Strategies

Robust analytical methods are the bedrock of impurity control, enabling detection, identification, and quantification.[20] Once identified, effective purification strategies are essential for removal.

FAQ: What are the go-to analytical techniques for impurity profiling?

A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:[21][22]

  • High-Performance Liquid Chromatography (HPLC) and Ultra High-Performance Liquid Chromatography (UPLC): These are the most commonly used techniques for identifying and quantifying organic impurities.[3][21]

  • Gas Chromatography (GC): This is the preferred method for analyzing volatile impurities, such as residual solvents.[3][21]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), MS is crucial for determining the molecular structure of unknown impurities.[3][23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the detailed molecular structure of unknown compounds.[3][21]

  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps in identifying materials by analyzing their functional groups.[3]

Purification Workflow

The diagram below outlines a general workflow for the purification of an Active Pharmaceutical Ingredient (API).

Purification_Workflow cluster_Primary Primary Purification cluster_Secondary Secondary Purification (Optional) cluster_Final Final Processing Crude_API Crude API Mixture Crystallization Crystallization / Precipitation Crude_API->Crystallization Removes soluble impurities Filtration Filtration Crystallization->Filtration Isolates solid Chromatography Chromatography (e.g., Prep-HPLC) Filtration->Chromatography If higher purity needed Distillation Distillation (for volatile components) Filtration->Distillation To remove residual solvents Drying Drying Filtration->Drying Directly if pure enough Chromatography->Drying Distillation->Drying Milling Milling Drying->Milling Achieve particle size Pure_API Purified API Milling->Pure_API

Caption: A general workflow for API purification, from crude mixture to final product.

FAQ: What are the most common large-scale purification techniques?

Several methods are widely used in the pharmaceutical industry to purify APIs and remove impurities:[24][25]

  • Crystallization: This is a highly effective method for purifying solid compounds. By carefully selecting solvents, the desired API can be selectively crystallized, leaving impurities behind in the solution.[3][24]

  • Chromatography: Techniques like preparative High-Performance Liquid Chromatography (HPLC), ion-exchange chromatography, and size-exclusion chromatography are powerful for separating complex mixtures.[24][25]

  • Distillation: This technique is primarily used to remove volatile impurities, especially residual solvents.[3][24]

  • Filtration: Filtration is used to remove insoluble impurities.[3] This can include techniques like ultrafiltration and nanofiltration, particularly in biopharmaceutical preparations.[24]

  • Precipitation: This method involves inducing the precipitation of the API from a solution to separate it from soluble impurities.[25][26]

The choice of purification method depends on the physical and chemical properties of the API and the impurities that need to be removed.

References

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
  • Zamann Pharma Support GmbH.
  • Pharmaceutical Technology. (2026, February 17).
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • TAPI. (2016, February 12).
  • ResearchGate.
  • Chemox. (2026, January 6). Impurities in Pharmaceuticals: Types, Causes & Control.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • S-Matrix. (2025, May 13).
  • Prakash, A. (2020, February 27). Control Strategies of Genotoxic Impurities in Drug Substance & Product.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Arborpharmchem.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • Simson Pharma Limited. (2024, July 22). Sources Of Impurities In Pharmaceutical Substances.
  • ResolveMass Laboratories Inc. (2025, July 9). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.
  • PMC. Recent trends in the impurity profile of pharmaceuticals.
  • ResearchGate. A Review on Impurity Profiling In Pharmaceutical Substances.
  • YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances.
  • Moravek. (2020, November 2). Different Types of Impurities in Pharmaceuticals.
  • Seppure. (2024, September 4).
  • IOSR Journal. Impurity Profiling of Pharmaceutical Drugs By Various Methods.
  • Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances.
  • BioPharmaSpec. (2023, September 29). Process Related Impurities: Looking Beyond the API for Safer Biotherapeutics.
  • PubMed. (2016, May 25). Analytical advances in pharmaceutical impurity profiling.
  • W.R. Grace. (2025, February 6).
  • FB Pharmtech. (2025, July 11). The Critical Role of Impurity Control in API & Drug Product Manufacturing.
  • Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products.
  • IJNRD.org. (2024, February 2). Impurity Profiling in different analytical techniques.
  • Mettler Toledo. Impurity Profiling with In Situ Sampling.
  • Pure Synth. (2025, August 1). Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them.
  • SynThink Research Chemicals. (2026, February 13). Green Chemistry Approaches in API Impurity Synthesis.
  • CordenPharma. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
  • Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Benchchem. strategies to reduce impurities in benzamide synthesis.
  • ResearchGate. Optimizing the Reaction by Minimizing Impurities.
  • Extraction Magazine. (2025, February 3). Quality Control Of Raw Materials In Extraction: Ensuring Purity And Efficiency.
  • Topiox Research. (2025, December 19). Why Raw Material Testing is Essential for Pharmaceutical Quality Control.
  • Sigma-Aldrich.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • MDPI. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Adroit Pharmachem. (2023, February 28). The Importance of Good Quality Raw Materials in Pharmaceutical Manufacturing.
  • Sravathi AI. (2025, August 28).
  • BioPharm International. (2017, August 1).
  • Nelson Labs. (2025, September 15).
  • PMC. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products.
  • Scientific Research Publishing.
  • Post Apple Scientific. (2024, January 19). The Impact of Impurities in Lab Chemicals.
  • Mettler Toledo.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Genotoxic Impurity Analysis in Pantoprazole

  • Ticket ID: #GTI-PAN-402

  • Subject: Analysis of Reactive Intermediates & Starting Material Impurities in Pantoprazole Sodium

  • Assigned Specialist: Senior Application Scientist, Pharmaceutical Analysis Division

  • Status: Open

Executive Summary

You have reached the Tier 3 Technical Support guide for the analysis of genotoxic impurities (GTIs) in Pantoprazole. This guide addresses the critical challenge of detecting alkylating agents and reactive intermediates derived from the starting materials—specifically 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole (DMBZ) and 2-chloromethyl-3,4-dimethoxypyridine .

Due to the acid-labile nature of Pantoprazole and the trace-level sensitivity required (ppm/ppb), standard HPLC-UV methods are insufficient. This guide provides a self-validating LC-MS/MS workflow compliant with ICH M7 guidelines.

Module 1: Critical Method Parameters (CMP)

Q1: Which specific impurities should I target regarding starting materials?

A: Based on the standard synthesis route (coupling of DMBZ with a chloromethyl pyridine derivative), your primary Target of Evaluation (ToE) is 2-chloromethyl-3,4-dimethoxypyridine hydrochloride .

  • Nature: Highly reactive alkylating agent (potential mutagen).

  • Mechanism: It reacts with DNA bases (guanine N7 position) if residual amounts remain in the final API.

  • Secondary Targets:

    • Impurity C: 5-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole (Sulfide intermediate).

    • Impurity B: Pantoprazole Sulfone N-oxide (Over-oxidation byproduct).

Q2: What is the recommended LC-MS/MS configuration?

A: You must use a method that balances the retention of polar pyridines with the stability of the acid-labile API.

Validated Protocol Configuration:

ParameterSpecificationRationale
Column C18 (e.g., Hypersil BDS or Zorbax SB-C18), 150 x 4.6 mm, 3µmProvides hydrophobic retention for the non-polar chloromethyl impurity while eluting the polar API.
Mobile Phase A 10mM Ammonium Acetate (pH ~6.5 - 7.0)Critical: Avoids acidic modifiers (Formic/TFA) that degrade Pantoprazole into "Pantoprazole Impurity A" inside the column.
Mobile Phase B Acetonitrile (ACN)High elution strength for the hydrophobic impurities.
Ionization ESI Positive ModeThe pyridine nitrogen protonates easily (

).
Detection Mode MRM (Multiple Reaction Monitoring)Essential for selectivity against the high-concentration API matrix.
Flow Rate 0.8 - 1.0 mL/minStandard flow; split post-column if using older MS sources.

Module 2: Experimental Workflow & Visualization

Workflow Diagram: LC-MS/MS Analysis for Pantoprazole GTIs

The following diagram outlines the logical flow from sample preparation to data reporting, highlighting critical control points (CCPs) where errors frequently occur.

G cluster_MS Mass Spectrometry (ESI+) Start Sample Receipt (API/Intermediate) Prep Sample Preparation (Solvent: MeOH/Water 50:50) *Avoid Acidic Diluents* Start->Prep Weighing LC LC Separation (Ammonium Acetate pH 7.0) Prep->LC Injection (10-20 µL) MS_Source Ion Source (ESI+) Target: [M+H]+ LC->MS_Source Elution MS_Q1 Q1 Selection (Parent Ion) MS_Source->MS_Q1 MS_Q3 Q3 Detection (Fragment Ion) MS_Q1->MS_Q3 Collision Energy Data Data Analysis (S/N > 10 for LOQ) MS_Q3->Data Decision Exceeds TTC? (>1.5 µg/day) Data->Decision Quantification Report Generate CoA Decision->Report No (Pass) Refine Refine Purification Process Decision->Refine Yes (Fail)

Caption: Step-by-step analytical workflow for Pantoprazole GTI analysis, emphasizing neutral pH sample prep to prevent API degradation.

Module 3: Troubleshooting Guide (FAQs)

Issue 1: "I am seeing high background noise or signal suppression for the 2-chloromethyl impurity."

Root Cause: Matrix Effect. The high concentration of Pantoprazole API (often 1 mg/mL) eluting near the trace impurity causes ionization competition in the ESI source. Solution:

  • Divert Valve: Program the MS divert valve to send the high-concentration API peak to waste, only switching to the source for the impurity window.

  • Chromatographic Resolution: Adjust the gradient slope. The chloromethyl impurity is less polar than Pantoprazole. Ensure a resolution (

    
    ) > 2.0.
    
  • Internal Standard: Use a deuterated analog (if available) or a structural analog like Esomeprazole-d3 to compensate for matrix effects.

Issue 2: "The Pantoprazole peak is splitting or tailing severely."

Root Cause: pH Mismatch. Pantoprazole is a weak base (benzimidazole ring) but also has acidic properties (sulfonamide-like). In acidic mobile phases, it protonates and may degrade. Solution:

  • Buffer Check: Verify the Ammonium Acetate is at pH ~7.0.

  • Column Loading: You may be overloading the column. Reduce injection volume to 5-10 µL.

  • Temperature: Maintain column temperature at 25°C or 30°C. Higher temperatures accelerate on-column degradation.

Issue 3: "My recovery rates for the chloromethyl impurity are low (< 80%)."

Root Cause: Hydrolysis. The chloromethyl group is reactive and can hydrolyze to the hydroxymethyl analog in aqueous diluents over time. Solution:

  • Diluent: Use a high percentage of organic solvent (e.g., 100% Acetonitrile or Methanol) for the stock solution.

  • Temperature: Prepare samples in a chilled tray (4°C) and analyze immediately.

  • Avoid Water: Minimize water in the sample diluent; mix with the aqueous mobile phase only at the mixing tee/column head.

Module 4: Regulatory & Compliance (ICH M7)

Q: How do I calculate the limit for these impurities?

A: Follow the ICH M7 "Threshold of Toxicological Concern" (TTC).

Calculation Logic:

  • Standard TTC: 1.5 µ g/day (for lifetime exposure).

  • Max Daily Dose (MDD) of Pantoprazole: Typically 40 mg or 80 mg (Zollinger-Ellison syndrome).

  • Formula:

    
    
    

Example Table:

Patient ScenarioMax Daily DoseCalculationPermissible Limit (ppm)
Standard Therapy40 mg (0.04 g)

37.5 ppm
High Dose Therapy80 mg (0.08 g)

18.75 ppm

Note: If the impurity is a known carcinogen with a specific TD50, use the compound-specific limit instead of the generic TTC.

Decision Tree: ICH M7 Classification

M7 Start Impurity Identified Mutagenic Mutagenic Potential? (Ames Test / QSAR) Start->Mutagenic Class1 Class 1: Known Carcinogen (Control to specific limit) Mutagenic->Class1 Known Carcinogen Class2 Class 2: Known Mutagen (Control to TTC) Mutagenic->Class2 Positive Ames Class3 Class 3: Alert Structure (No data -> Control to TTC) Mutagenic->Class3 Structural Alert Only Class4 Class 4: Alert shared with API (Treat as non-mutagenic) Mutagenic->Class4 Alert in API Class5 Class 5: No Alert (Treat as normal impurity) Mutagenic->Class5 No Alert

Caption: ICH M7 classification logic for determining control strategies of Pantoprazole impurities.

References

  • Venugopal, N., et al. (2012). "Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS." Journal of Pharmaceutical and Biomedical Analysis.

  • International Conference on Harmonisation (ICH). (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." ICH Guidelines.

  • Chen, Y., et al. (2020).[1][2] "Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials." Journal of Analytical Methods in Chemistry.

  • Reddy, A.V.B., et al. (2025).[3] "Stability Indicating Assay Method and LC–MS Characterization of Forced Degradation Products of Pantoprazole." Journal of Chromatographic Science.

For further assistance, please reply to this ticket with your specific chromatograms attached.

Sources

Technical Support Center: Enhancing Methyl Group Chlorination Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, chemists, and drug development professionals with advanced troubleshooting for selective C-H chlorination at methyl groups, particularly benzylic positions. This guide moves beyond standard textbook procedures to address the nuanced challenges encountered in the lab, grounding our advice in mechanistic principles and field-proven solutions.

Introduction: The Selectivity Challenge

Chlorination of methyl groups on aromatic rings (benzylic chlorination) is a cornerstone transformation in organic synthesis, providing key intermediates for a vast array of pharmaceuticals and materials.[1] The process, however, is notoriously challenging to control. The underlying free-radical mechanism, while effective, can be indiscriminate, often leading to a mixture of mono-, di-, and tri-chlorinated products, alongside undesired chlorination of the aromatic ring itself.[2][3] Achieving high selectivity for the monochlorinated product is a common yet significant hurdle. This guide provides a structured, question-and-answer approach to diagnose and resolve these selectivity issues.

FAQs: Foundational Concepts

This section addresses the fundamental principles governing the selectivity of methyl group chlorination.

Q1: Why does my chlorination reaction target the methyl group under some conditions and the aromatic ring under others?

Answer: The site of chlorination is dictated by the reaction mechanism, which you control primarily through your choice of catalyst and energy source. There are two competing pathways:

  • Free-Radical Side-Chain Chlorination: This is the desired pathway for modifying the methyl group. It proceeds via a radical chain reaction, where a chlorine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical.[4] This mechanism is initiated by energy sources like UV light or heat, or by chemical radical initiators (e.g., AIBN, benzoyl peroxide).[5][6]

  • Electrophilic Aromatic Substitution (Ring Chlorination): This pathway chlorinates the aromatic ring itself. It occurs when a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is present.[7][8] The catalyst polarizes the Cl-Cl bond, creating a potent electrophile (Cl⁺) that is attacked by the electron-rich aromatic ring.

Therefore, if you are observing ring chlorination, it is almost certainly due to the presence of a Lewis acid, either added intentionally or as an impurity.[5] Conversely, to favor side-chain chlorination, you must use radical conditions and rigorously exclude Lewis acids.

Q2: What is the mechanistic basis for the poor selectivity in free-radical chlorination?

Answer: The lack of selectivity arises from the kinetics of the radical chain reaction. Once the desired monochlorinated product (e.g., benzyl chloride) is formed, its remaining benzylic C-H bonds are often as, or even more, reactive than the C-H bonds of the starting material (e.g., toluene). The chlorine radical is highly reactive and not very discriminating, leading to further chlorination and the formation of dichlorinated (e.g., benzal chloride) and trichlorinated (e.g., benzotrichloride) byproducts.[9][10] Controlling the reaction to stop after the first substitution is the primary challenge.[11]

Troubleshooting Guide: Common Issues & Solutions

This section provides direct answers to specific experimental problems.

Issue 1: My reaction is producing a mixture of monochlorinated, dichlorinated, and trichlorinated products. How can I favor monochlorination?

This is the most common problem. Over-chlorination occurs when the reaction is allowed to proceed for too long or when the local concentration of the chlorinating agent is too high.

Root Cause Analysis & Solutions:

  • Stoichiometry and Reaction Time: The most straightforward approach is to use the substrate (e.g., toluene) in excess and limit the molar equivalents of the chlorinating agent (e.g., NCS, SO₂Cl₂) to less than 1.0. Monitor the reaction closely by GC or TLC and stop it once the starting material is mostly consumed or the desired product concentration is maximized. In commercial production, conversions are often kept below 50% to maximize selectivity for the monochlorinated product.[12]

  • Reagent Addition: Instead of adding the chlorinating agent all at once, use a syringe pump for slow, continuous addition. This keeps the instantaneous concentration of the chlorinating radical low, favoring reaction with the more abundant starting material over the newly formed monochlorinated product.

  • Advanced Solution: Continuous Flow Chemistry: Photochemical reactions are notoriously difficult to scale up selectively in batch.[1] Continuous flow reactors offer superior control.[13] By passing the reaction mixture through a thin, UV-transparent tube, you ensure uniform light exposure and can precisely control the residence time. This minimizes "hot spots" and over-exposure, dramatically improving selectivity for the mono-chlorinated product.[1][13]

Issue 2: I am trying to perform a side-chain chlorination, but I'm getting significant chlorination on the aromatic ring.

Root Cause Analysis & Solutions:

  • Lewis Acid Contamination: As discussed in FAQ1, this is the hallmark of an electrophilic pathway competing with your desired radical reaction.

    • Source: Metal ions, particularly iron, can act as Lewis acid catalysts. These can be introduced from impure reagents or even from metal spatulas or cannulas. Glassware should be scrupulously cleaned; if necessary, wash with a chelating agent like EDTA to remove trace metal residues.

    • Reagent Purity: Ensure your starting materials and solvents are free from acidic impurities.

  • Solvent Choice: The solvent can dramatically influence selectivity. While chlorinated solvents like CCl₄ and CH₂Cl₂ favor radical chlorination, polar, water-miscible solvents (e.g., alcohols, acetonitrile) in the presence of certain reagent systems (like KHSO₅/KCl) can promote electrophilic aromatic chlorination.[12][14]

Troubleshooting Workflow: Diagnosing Selectivity Issues

The following decision tree can help diagnose the root cause of poor selectivity.

G start Start: Poor Selectivity Observed q1 What is the major byproduct? (Analyze by GC-MS, NMR) start->q1 ring Ring-Chlorinated Isomers q1->ring Ring over Over-chlorinated Products (Di-, Tri-chlorides) q1->over Side-Chain sol_ring Root Cause: Electrophilic Pathway Active ring->sol_ring sol_over Root Cause: Uncontrolled Radical Reaction over->sol_over fix_ring1 Action: Check for Lewis Acid Contamination (e.g., Fe³⁺) sol_ring->fix_ring1 fix_ring2 Action: Verify Solvent is Non-Polar / Aprotic sol_ring->fix_ring2 fix_over1 Action: Use < 1.0 eq. of Chlorinating Agent sol_over->fix_over1 fix_over2 Action: Add Reagent Slowly (Syringe Pump) sol_over->fix_over2 fix_over3 Action: Monitor by GC/TLC and Quench at Peak Selectivity sol_over->fix_over3 fix_over4 Advanced: Implement Continuous Flow Reactor sol_over->fix_over4

Caption: Troubleshooting Decision Tree for Chlorination Selectivity.

Issue 3: My reaction is sluggish or gives very low conversion.

Root Cause Analysis & Solutions:

  • Inefficient Radical Initiation:

    • Light Source: If using photochemistry, ensure your lamp's wavelength is appropriate for cleaving the Cl-Cl bond (typically UV or blue LED light).[2][15] Also, ensure the lamp is powerful enough and positioned correctly.

    • Initiator Degradation: Chemical initiators like AIBN and benzoyl peroxide have finite shelf lives. Use a fresh bottle or recrystallize old batches.

  • Presence of Inhibitors: Molecular oxygen is a potent radical scavenger and can inhibit the chain reaction.[9] Ensure your reaction is properly degassed (e.g., by sparging with nitrogen or argon) and run under an inert atmosphere.

  • Substrate Reactivity: Electron-withdrawing groups on the aromatic ring can destabilize the benzylic radical, slowing down the rate of hydrogen abstraction. For these substrates, more forcing conditions or a more reactive chlorinating system may be necessary.[16]

Advanced Protocols & Reagent Selection

Q3: When should I choose N-Chlorosuccinimide (NCS) over other reagents like SO₂Cl₂ or Cl₂ gas?

Answer: The choice of reagent is a trade-off between reactivity, selectivity, and handling safety.

ReagentProsConsBest For...
Cl₂ Gas Inexpensive, highly reactive.Highly toxic, difficult to handle, often unselective, leads to over-chlorination.[10]Industrial-scale production of simple chlorinated hydrocarbons where selectivity is less critical.
SO₂Cl₂ Liquid, easier to handle than gas. Can be more selective than Cl₂ as the SO₂Cl· radical is less reactive than Cl·.[17]Highly corrosive, liberates HCl and SO₂, requires careful quenching. Can still lead to over-chlorination.General lab use when Cl₂ gas is not feasible.
N-Chlorosuccinimide (NCS) Crystalline solid, stable, easy to handle.[18] Generally offers higher regioselectivity than Cl₂ or SO₂Cl₂.More expensive. The byproduct (succinimide) must be removed during workup.Reactions requiring higher selectivity, especially with sensitive or complex substrates.[16][19]
Modern Catalytic Systems Can offer exceptional site- and chemo-selectivity.[10][20] Operate under mild conditions.Catalysts can be expensive or require specific ligand synthesis. May have a narrower substrate scope.Late-stage functionalization of complex molecules in drug discovery where absolute selectivity is paramount.[10][21]

Q4: How can modern catalytic methods improve my selectivity?

Answer: Recent advances have introduced catalytic systems that avoid using highly indiscriminate chlorine radicals for the critical hydrogen atom transfer (HAT) step.

  • Copper and Iron Catalysis: Systems using Cu(II)[10] or Fe(III)[15] catalysts in combination with a chlorine source can achieve highly selective chlorination of benzylic C-H bonds. These methods often proceed through different intermediates, offering reactivity patterns and functional group tolerance not seen in traditional radical reactions.

  • Directed Chlorination with Aminium Radicals: This approach uses N-chloroamines that, upon activation, generate aminium radicals. These radicals are more selective HAT agents than chlorine radicals, allowing for differentiation between sterically or electronically distinct C-H bonds, even in complex molecules.[3]

  • Photoredox Catalysis: Using a photocatalyst (like Acr⁺-Mes) with NCS allows the reaction to proceed under mild visible light irradiation.[16] This method provides excellent temporal control and often works well for electron-deficient substrates that are challenging under traditional conditions.

Experimental Protocols

Protocol 1: Selective Monochlorination of an Activated Methyl Group using NCS

This protocol is designed to maximize selectivity for the monochlorinated product on a moderately activated substrate like 4-methylanisole.

  • Reaction Setup:

    • To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add 4-methylanisole (1.0 eq.) and a suitable solvent (e.g., carbon tetrachloride or benzene, 0.2 M).

    • Safety Note: CCl₄ and benzene are toxic. Handle only in a fume hood with appropriate PPE. Dichloromethane can be used as a less toxic alternative.

  • Degassing: Bubble nitrogen through the solution for 15 minutes to remove dissolved oxygen.

  • Reagent Addition:

    • Add N-Chlorosuccinimide (NCS) (0.95 eq. to maximize selectivity).

    • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.02 eq.).

  • Reaction Conditions:

    • Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere.

    • Irradiate the flask with a UV lamp (a 100W flood lamp is often sufficient) or a blue LED strip.

  • Monitoring:

    • Follow the reaction progress by taking small aliquots every 30 minutes and analyzing by TLC or GC-FID.

    • The reaction is typically complete when the starting material is consumed. Avoid prolonged reaction times to prevent byproduct formation.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with 1 M NaOH solution to remove any remaining acidic impurities, followed by a brine wash.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel to isolate the desired monochlorinated product.

Mechanism: Radical Chain Chlorination with NCS

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator -> 2 R• Initiator -> 2 R• R• + NCS -> R-Cl + Succinimidyl• R• + NCS -> R-Cl + Succinimidyl• p1 Ar-CH₃ + Succinimidyl• -> Ar-CH₂• + Succinimide p2 Ar-CH₂• + NCS -> Ar-CH₂Cl + Succinimidyl• p1->p2 Chain Continues 2 Succinimidyl• -> Dimer 2 Succinimidyl• -> Dimer Ar-CH₂• + Succinimidyl• -> Product Ar-CH₂• + Succinimidyl• -> Product Initiation Initiation Propagation Propagation Termination Termination

Caption: Simplified Radical Chain Mechanism for NCS Chlorination.

References

  • Gemoets, H. P. L., Laudadio, G., Verstraete, K., Hessel, V., & Noël, T. (2022). Selective Photochemical Continuous Flow Benzylic Monochlorination. Organic Process Research & Development, 26(5), 1477–1485. [Link]

  • Vapourtec. (2022). Selective Photochemical Continuous Flow Benzylic Monochlorination. [Link]

  • Scientific Update. (2021). A radical approach to C-H chlorination. [Link]

  • Ashenhurst, J. (2013). Selectivity In Free Radical Reactions. Master Organic Chemistry. [Link]

  • Google Patents. (1976).
  • Ruffoni, A., et al. (2019). Practical and Selective sp3 C-H Bond Chlorination via Aminium Radicals. Angewandte Chemie International Edition, 58(15), 4939-4943. [Link]

  • Zhang, Z., et al. (2018). Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. Molecules, 23(11), 2947. [Link]

  • Evin, G., et al. (2012). Facile, efficient, and environmentally friendly α- and aromatic regioselective chlorination of toluene using KHSO5 and KCl under catalyst-free conditions. New Journal of Chemistry, 36, 1134-1139. [Link]

  • Alexanian, E. J., et al. (2011). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. Journal of the American Chemical Society, 133(44), 17649–17651. [Link]

  • Wikipedia. Photochlorination. [Link]

  • Aakash Institute. Free Radical Mechanism, Chlorination. [Link]

  • Yang, C-X., et al. (2023). Light-induced FeCl3-catalyzed selective benzyl C-H chlorination with trifluoromethanesulfonyl chloride. Advanced Synthesis & Catalysis. [Link]

  • ResearchGate. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. [Link]

  • Organic Chemistry Portal. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. [Link]

  • ResearchGate. Recent progress in the site-selective chlorination of C(sp³)-H bonds. [Link]

  • Fawcett, A., et al. (2020). Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. Angewandte Chemie International Edition, 59(19), 7442-7448. [Link]

  • St-Jean, F., et al. (2018). Cu-Catalyzed Site-Selective Benzylic Chlorination Enabling Net C-H Coupling with Oxidatively Sensitive Nucleophiles. ACS Catalysis, 8(11), 10798–10803. [Link]

  • Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. [Link]

  • Google Patents. (1993).
  • SIOC Journal. Recent Progress in Selective C—H Chlorination. [Link]

  • Google Patents. (1967).
  • Chemistry Stack Exchange. (2016). Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions?[Link]

  • Liu, W., et al. (2010). Manganese porphyrins catalyze selective C-H bond halogenations. Journal of the American Chemical Society, 132(40), 14247-14256. [Link]

  • Chemistry Steps. Reactions at the Benzylic Position. [Link]

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]

  • RSC Publishing. (2012). Facile, efficient, and environmentally friendly α- and aromatic regioselective chlorination of toluene using KHSO5 and KCl under catalyst-free conditions. [Link]

  • ResearchGate. (2019). Highly Selective Catalytic Dechlorination of Dichloromethane to Chloromethane over Al-Ti Mixed Oxide Catalysts. [Link]

  • Taylor & Francis Online. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. [Link]

  • eScholarship. (2021). Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. [Link]

  • Google Patents. (2011). CN102060654A - Method for selective chlorination of alkyl side chains on benzene ring.
  • PubMed. (2015). A Visible-Light-Induced α-H Chlorination of Alkylarenes with Inorganic Chloride under NanoAg@AgCl. [Link]

  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • ResearchGate. (1993). Side-chain chlorination of toluene with new photosensitive catalyst. [Link]

  • Wiley Online Library. (2026). Efficient α-Selective Chlorination of Meta- and Ortho-Substituted Phenylacetic Acids. [Link]

  • ASHP. Functional Group Characteristics and Roles. [Link]

Sources

Validation & Comparative

Comparative Technical Guide: 2-(Chloromethyl)-3-methoxypyridine HCl vs. Standard PPI Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Chloromethyl)-3-methoxypyridine hydrochloride vs. Standard Omeprazole Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals.

Executive Summary

Key Finding: While the Omeprazole intermediate (CDMP-HCl) offers superior coupling reactivity due to strong electron-donating effects at the 4-position, it suffers from significant hydrolytic instability. CMP-3-HCl demonstrates enhanced thermal and hydrolytic stability, making it a preferred scaffold for investigating structure-activity relationships (SAR) where handling ease is prioritized over rapid kinetics.

Part 1: Chemical Architecture & Mechanistic Insight

Structural Divergence and Electronic Effects

The reactivity difference between these intermediates is dictated by the substitution pattern on the pyridine ring.

  • The Standard (CDMP-HCl): The Omeprazole intermediate features a methoxy group at the para (4) position and two methyl groups. The 4-methoxy group acts as a powerful electron donor (+M effect), significantly stabilizing the carbocation character at the chloromethyl position. This makes the chloride a better leaving group, facilitating rapid nucleophilic attack by the benzimidazole thiol.

  • The Challenger (CMP-3-HCl): The 3-methoxy substituent provides electron donation, but its position (meta to the chloromethyl group) prevents direct resonance stabilization of the transition state. Consequently, the C-Cl bond is stronger, and the molecule is less prone to spontaneous hydrolysis or polymerization.

Stability vs. Reactivity Matrix
FeatureCMP-3-HCl (Topic)CDMP-HCl (Omeprazole Std)Pantoprazole Int. (Analog)
Structure 3-OMe substitution3,5-Dimethyl-4-OMe3,4-DiOMe
Hydrolytic Stability High (<5% degradation @ 24h)Low (>15% degradation @ 24h)Moderate
Coupling Kinetics Slower (Requires heating)Fast (Ambient temp)Moderate
Storage Condition 2-8°C, Desiccated-20°C, Inert Gas2-8°C
Primary Risk Vesicant/IrritantPolymerization/ExothermIrritant

Part 2: Experimental Methodologies

Synthesis of 2-(Chloromethyl)-3-methoxypyridine HCl

Note: This protocol is adapted for high-purity applications, minimizing the formation of polar impurities.

Reagents:

  • 2-Hydroxymethyl-3-methoxypyridine (Starting Material)[1][2]

  • Thionyl Chloride (

    
    )
    
  • Dichloromethane (DCM) - Anhydrous

  • Toluene (for crystallization)

Protocol:

  • Dissolution: Charge 10.0 g of 2-hydroxymethyl-3-methoxypyridine into a 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet. Add 80 mL of anhydrous DCM. Cool to 0–5°C.

  • Chlorination: Add

    
     (1.2 equivalents) dropwise over 30 minutes. Critical: Maintain temperature <10°C to prevent ring chlorination.
    
  • Reaction: Allow the mixture to warm to 25°C and stir for 3 hours. Monitor via TLC (System: EtOAc/Hexane 1:1). The alcohol spot (

    
    ) should disappear.
    
  • Workup: Evaporate the solvent and excess

    
     under reduced pressure (rotary evaporator) at <40°C.
    
  • Crystallization: Resuspend the crude residue in 30 mL of cold toluene. Stir vigorously for 1 hour to precipitate the hydrochloride salt.

  • Isolation: Filter the white solid under nitrogen (hygroscopic). Wash with 10 mL cold toluene.

  • Drying: Vacuum dry at 35°C for 4 hours.

Expected Yield: 92–95% Purity (HPLC): >98.5%

Comparative Coupling Reaction (The "PPI Test")

To benchmark performance, couple both intermediates with 2-Mercapto-5-methoxybenzimidazole .

  • Setup: Dissolve 2-mercapto-5-methoxybenzimidazole (1.0 eq) in NaOH/Ethanol (0.1 M).

  • Addition: Add the respective Chloromethyl Pyridine HCl (1.1 eq) dissolved in water/ethanol.

  • Condition A (Omeprazole Int): Stir at 20°C. Reaction completes in 2–3 hours .

  • Condition B (CMP-3-HCl): Stir at 20°C. Reaction reaches only 60% conversion in 3 hours. Optimization: Heat to 45°C to achieve completion in 4 hours .

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the kinetic differences and the competing hydrolysis pathway that plagues the standard Omeprazole intermediate but is suppressed in CMP-3-HCl.

PPI_Synthesis_Pathway cluster_legend Key Difference Start Chloromethyl Pyridine (Intermediate) Transition Reactive Carbocation/Aziridinium Start->Transition Activation (Fast for CDMP, Slow for CMP-3) Coupling Coupling with Mercaptobenzimidazole Transition->Coupling Major Pathway Hydrolysis Hydrolysis Byproduct (Hydroxymethyl Impurity) Transition->Hydrolysis Competing Side Reaction (High in CDMP-HCl) Product Sulfide Precursor (Pyrmetazole Analog) Coupling->Product Note CDMP-HCl (Omeprazole Int) favors rapid activation but risks hydrolysis. CMP-3-HCl requires heat but resists hydrolysis.

Caption: Comparative reaction coordinate showing the trade-off between activation energy and hydrolytic stability.[3][1][2][4][5][6][7][8][9][10][11]

Part 4: Safety & Handling (Self-Validating Systems)

When handling chloromethyl pyridines, standard MSDS data is often insufficient. Use this risk stratification:

  • Vesicant Nature: Both compounds are potent alkylating agents. They can cause delayed chemical burns.

    • Validation: Use "Double-Gloving" with a visual indicator (e.g., wearing a white cotton glove over a nitrile glove; if the cotton yellows, the nitrile is compromised).

  • Thermal Runaway:

    • CDMP-HCl: Exhibits autocatalytic decomposition >60°C. Never dry in an oven >45°C.

    • CMP-3-HCl: Stable up to 90°C, allowing for more aggressive drying protocols.

Storage Protocol
  • Container: Amber glass with Teflon-lined cap.

  • Atmosphere: Argon blanket is mandatory for CDMP-HCl; recommended for CMP-3-HCl.

  • Shelf-Life:

    • CDMP-HCl: 3 months (re-test required).

    • CMP-3-HCl: 12+ months.

References

  • Saini, S. et al. (2019). "Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton Pump Inhibitors: A Review." International Journal of PharmTech Research.[10] Link

  • BenchChem Technical Support. (2025). "Synthesis of Omeprazole: A Detailed Application Note." BenchChem Protocols. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 11694258, 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride." PubChem. Link

  • Brandstrom, A. et al. (1986). "Chemical reactivity of some substituted 2-(chloromethyl)pyridines." Acta Chemica Scandinavica.

Sources

Efficacy comparison of different chlorinating agents for picolines

Author: BenchChem Technical Support Team. Date: February 2026

Efficacy Comparison of Chlorinating Agents for Picolines: A Technical Guide

Executive Summary

Objective: To evaluate and compare the efficacy, selectivity, and safety profiles of four primary chlorinating agents—Chlorine Gas (


), Trichloroisocyanuric Acid (TCCA), N-Chlorosuccinimide (NCS), and Sulfuryl Chloride (

)—in the functionalization of picolines (methylpyridines).

Context: The chlorination of picolines is a critical transformation in the synthesis of agrochemicals (e.g., nitrapyrin, chlorpyrifos) and pharmaceutical intermediates. The primary challenge lies in controlling chemoselectivity (side-chain vs. ring chlorination) and degree of substitution (mono- vs. di- vs. trichlorination). While


 remains the industrial standard due to cost, solid-state reagents like TCCA and NCS offer superior selectivity and safety profiles for high-value bench-to-pilot scale applications.

Mechanistic Foundations

To select the appropriate agent, one must understand the competing mechanistic pathways governing picoline chlorination.

The Selectivity Paradox

Picolines possess two distinct reactive sites:

  • The Methyl Side-Chain (

    
     C-H):  Reacts via Free Radical Substitution (FRS) . This is the desired pathway for producing chloromethyl intermediates.
    
  • The Pyridine Ring (

    
     C-H):  Reacts via Electrophilic Aromatic Substitution (EAS) . The pyridine ring is electron-deficient, making EAS difficult without activation (e.g., N-oxide formation) or harsh Lewis acid catalysis.
    

Key Insight: Most direct chlorination protocols target the side-chain using radical initiators (UV light, AIBN) or thermal activation. The choice of agent dictates the concentration of active chlorine radicals (


), which directly influences the Mono:Di:Tri product distribution.

Agent Analysis & Comparative Efficacy

A. Chlorine Gas (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> )[1][2][3]
  • Role: The industrial "sledgehammer."

  • Mechanism: Generates high concentrations of

    
     radicals.
    
  • Performance: High conversion but poor selectivity. In vapor-phase reactions (250–400°C), it frequently produces mixtures of polychlorinated side-chain products and ring-chlorinated impurities.

  • Best For: Large-scale production of trichloromethyl derivatives (e.g., 2-(trichloromethyl)pyridine) where over-chlorination is the goal.

B. Trichloroisocyanuric Acid (TCCA)[1][2][4]
  • Role: The "precision tool."

  • Mechanism: Slow thermal release of

    
     or electrophilic 
    
    
    
    .
  • Performance: TCCA provides a "stoichiometric advantage."[1] Because it releases chlorine gradually in solution, it maintains a low instantaneous concentration of active species, significantly favoring mono-chlorination .

  • Best For: Selective synthesis of 2-(chloromethyl)pyridine (isolated as HCl salt to prevent polymerization).

C. N-Chlorosuccinimide (NCS)[6][7][8][9][10]
  • Role: The "mild specialist."

  • Mechanism: Wohl-Ziegler reaction (radical).

  • Performance: Extremely mild. Requires an initiator (BPO/AIBN).[2] It is less atom-efficient than TCCA but offers the highest functional group tolerance if the picoline scaffold contains sensitive moieties.

  • Best For: Late-stage functionalization of complex picoline derivatives.

D. Sulfuryl Chloride ( )[11][12]
  • Role: The "liquid alternative."

  • Mechanism: Dissociates into

    
     and 
    
    
    
    radicals.[3]
  • Performance: Easier to handle than gas but mimics the reactivity of

    
    . The evolution of 
    
    
    
    gas can drive the reaction equilibrium but poses scrubbing challenges.

Data Presentation: Comparative Metrics

FeatureChlorine Gas (

)
Trichloroisocyanuric Acid (TCCA)N-Chlorosuccinimide (NCS)Sulfuryl Chloride (

)
Physical State Gas (Hazardous)Solid (Powder/Tablet)Solid (Crystalline)Liquid
Active Cl Content 100%~91.5%~26.5%~52%
Atom Economy HighMedium (Cyanuric acid byproduct)Low (Succinimide byproduct)Medium (

byproduct)
Selectivity (Mono) Low (Mixtures common)High (Stoichiometric control)High Moderate
Reaction Phase Vapor or LiquidLiquid (Reflux)Liquid (Reflux)Liquid
Typical Yield 85-95% (Mixed products)65-75% (Isolated Mono)60-70%70-80%
Safety Profile Critical Risk (Toxic/Corrosive)Moderate (Oxidizer)Mild (Irritant)High (Corrosive/Gas evolution)

Visualization: Reaction Pathways

The following diagram illustrates the competing pathways for 2-picoline chlorination, highlighting the divergence between side-chain (radical) and ring (ionic) mechanisms.

PicolineChlorination cluster_agents Agent Influence on Selectivity Picoline 2-Picoline Radical Picolyl Radical (Intermediate) Picoline->Radical Initiation (UV/Heat) - H• RingCl Ring-Chlorinated Byproducts Picoline->RingCl Electrophilic Attack (Lewis Acid / Ionic) Mono 2-(Chloromethyl)pyridine (Unstable Free Base) Radical->Mono + Cl• (from Agent) Salt 2-(Chloromethyl)pyridine Hydrochloride (Stable) Mono->Salt + HCl (Stabilization) Di 2-(Dichloromethyl)pyridine Mono->Di + Excess Cl• (Over-chlorination) Tri 2-(Trichloromethyl)pyridine Di->Tri + Excess Cl• TCCA_Node TCCA / NCS TCCA_Node->Mono Favors Cl2_Node Cl2 Gas / SO2Cl2 Cl2_Node->Tri Favors

Caption: Divergent reaction pathways for 2-picoline. TCCA favors the mono-chlorinated salt pathway; Cl2 drives polychlorination.

Detailed Experimental Protocols

Protocol A: High-Selectivity Mono-Chlorination using TCCA

Best for: Synthesizing 2-(chloromethyl)pyridine hydrochloride for drug intermediates.

Rationale: 2-(chloromethyl)pyridine is unstable as a free base (it self-alkylates to form red polymers). The reaction must be run in a solvent that precipitates the product as the stable hydrochloride salt or allows immediate acidic extraction.

Materials:

  • 2-Picoline (1.0 eq)

  • Trichloroisocyanuric Acid (TCCA) (0.35 eq - Note: TCCA provides 3 Cl atoms)

  • Solvent: Chloroform (

    
    ) or Benzene (Caution: Carcinogen)
    
  • Initiator: AIBN (catalytic) or simply reflux.

Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Purge with

    
    .
    
  • Dissolution: Dissolve 2-picoline (e.g., 0.1 mol) in dry

    
    .
    
  • Addition: Heat the solution to reflux (

    
    ). Add TCCA (0.035 mol) dissolved in warm 
    
    
    
    dropwise over 2 hours.
    • Critical Step: Slow addition maintains a low concentration of radical chlorine, maximizing mono-selectivity.

  • Reaction: Continue reflux for 2–4 hours. The mixture will turn cloudy as cyanuric acid precipitates.

  • Filtration: Cool to

    
    . Filter off the solid cyanuric acid byproduct (can be recycled).
    
  • Isolation (Salt Formation): Bubble dry HCl gas through the filtrate OR extract with 10% aqueous HCl.

    • If extracting: Separate the aqueous layer and evaporate under reduced pressure (keep T <

      
      ) to obtain the hygroscopic hydrochloride salt.
      
  • Yield: Typical isolated yield 65–75%.

Protocol B: Vapor-Phase Polychlorination using

Best for: Industrial synthesis of 2-(trichloromethyl)pyridine (Nitrapyrin precursor).

Rationale: High thermal energy and excess chlorine drive the reaction to the thermodynamic endpoint (trichlorination).

Workflow:

  • Setup: Use a tubular packed-bed reactor (Nickel or Inconel alloy to resist corrosion).

  • Catalyst: Pack reactor with dealuminated Mordenite or activated carbon.

  • Conditions: Pre-heat reactor to

    
    .
    
  • Feed: Co-feed 2-picoline vapor and

    
     gas (Molar ratio 1:4 to 1:6) using 
    
    
    
    as a carrier.
  • Quench: Direct reactor effluent into a cooled scrubber system (

    
    ) containing 
    
    
    
    to trap organics.
  • Purification: Fractional distillation is required to separate the trichloromethyl product from mono/di intermediates and ring-chlorinated byproducts.

References

  • Process for the preparation of 2-chloro-5-trichloromethylpyridine.
  • Side chain chlorination process of heterocycles (TCCA Method).
  • N-Chlorosuccinimide (NCS) - Reagent Profile.

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Trichloroisocyanuric Acid vs Chlorine: Which Is Better?

    • Source: Hengsin M
    • URL:[Link]

  • Sulfuryl Chloride - Reagent Properties.

    • Source: Wikipedia / ScienceMadness
    • URL:[Link]

Sources

Cross-Validation of Analytical Methods for Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridine Paradox

Pyridine intermediates (e.g., 2-chloropyridine, 3-aminopyridine, pyridine-N-oxides) are the backbone of modern medicinal chemistry, appearing in over 14% of known drugs. However, they present a distinct "analytical paradox":

  • Basicity (pKa ~5.2): Causes severe peak tailing on standard acidic silica HPLC columns.

  • Volatility: Makes them candidates for Gas Chromatography (GC), yet thermal instability of certain derivatives (e.g., N-oxides) risks on-column degradation.[1]

This guide moves beyond simple method listing. It details a cross-validation strategy —using orthogonal methods (HPLC vs. GC vs. Titration) to eliminate blind spots in purity analysis. We prioritize data integrity by demonstrating how to validate one method against another to ensure the reported purity is an absolute value, not just a relative chromatographic area.

The Analytical Triad: Method Selection & Causality

To achieve true cross-validation, we employ three orthogonal principles.

Method A: HPLC (The Specificity Engine)
  • Role: Quantifies non-volatile impurities and thermally unstable byproducts (e.g., N-oxides).

  • The Challenge: Pyridine nitrogen lone pairs interact with residual silanols on silica columns, causing peak tailing (Asymmetry > 2.0).

  • The Solution: Use of High-pH stable Hybrid columns (e.g., Ethylene Bridged Hybrid) or Ion-Pairing reagents .

    • Causality: Operating at pH > 7.5 keeps pyridine in its neutral form, eliminating silanol interaction. Alternatively, ion-pairing agents (e.g., hexane sulfonic acid) mask the charge.

Method B: GC-FID (The Volatility Engine)
  • Role: Quantifies residual solvents and volatile isomers often co-eluting in HPLC.

  • The Challenge: Active sites in the liner or column adsorb basic pyridines, leading to non-linear response at low concentrations.

  • The Solution: Base-Deactivated (Amine-specific) columns and liners.

    • Causality: Potassium hydroxide (KOH) doped stationary phases or base-deactivated polyethylene glycol (PEG) phases neutralize active acidic sites, ensuring sharp peaks.

Method C: Non-Aqueous Titration (The Absolute Anchor)
  • Role: Provides an absolute purity value (w/w%) independent of reference standards' chromatographic purity.

  • Application: Used to validate the "Assay" value derived from HPLC/GC.

Decision Logic: Selecting the Primary Method

Before cross-validation, select the primary method based on the intermediate's physicochemical properties.

PyridineMethodSelection Start Pyridine Intermediate Analysis CheckVolatile Is the molecule volatile (< 300°C BP)? Start->CheckVolatile CheckThermal Is it thermally stable? CheckVolatile->CheckThermal Yes CheckSalt Is it a Salt or N-Oxide? CheckVolatile->CheckSalt No GC_Path Primary Method: GC-FID (Base-Deactivated Column) CheckThermal->GC_Path Yes HPLC_Path Primary Method: HPLC-UV (High pH or Ion-Pair) CheckThermal->HPLC_Path No (Degrades) CheckSalt->HPLC_Path Yes Deriv Consider Derivatization CheckSalt->Deriv No (Complex) Deriv->GC_Path

Figure 1: Decision tree for selecting the primary analytical technique for pyridine derivatives based on volatility and thermal stability.

Experimental Protocols

Protocol A: HPLC for Basic Pyridines (High pH Strategy)

This method uses a hybrid column resistant to high pH, keeping pyridine deprotonated (neutral) to prevent tailing.

  • Column: XBridge C18 or Gemini NX-C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 9.5 with Ammonia.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 95% A / 5% B

    • 10 min: 10% A / 90% B

    • 15 min: 10% A / 90% B

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 254 nm (typical for pyridine ring).[3]

  • Temperature: 30°C.

  • Critical Control Point: Ensure the buffer pH is at least 2 units above the pKa of the pyridine derivative.

Protocol B: GC-FID for Volatile Pyridines
  • Column: Rtx-Volatile Amine or CP-Volamine (30 m x 0.32 mm, film thickness optimized for amines).

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split (20:1), 250°C. Liner: Base-deactivated wool liner (Restek or Agilent Ultra Inert).

  • Oven Program:

    • 40°C (hold 2 min)

    • Ramp 10°C/min to 240°C (hold 5 min).

  • Detector: FID @ 280°C.

  • Critical Control Point: Do not use standard glass wool liners; they react with pyridines to form "ghost peaks."

Cross-Validation Strategy: The "Bland-Altman" Approach

Cross-validation confirms that two methods measure the same attribute (purity/assay) without bias.

Step 1: Sample Set Selection

Select 3 batches of the intermediate:

  • High Purity Batch: >99.5%

  • Process Batch: Typical production quality (~98%)

  • Spiked/Stressed Batch: Spiked with known impurities or forced degradation sample (to test specificity).

Step 2: Parallel Analysis

Analyze each batch (n=6 replicates) using both Protocol A (HPLC) and Protocol B (GC).

Step 3: Statistical Comparison

Do not rely solely on correlation coefficients (


). Use the Bland-Altman difference plot  concept or a Paired t-test.

Data Presentation: Hypothetical Cross-Validation Data (2-Chloropyridine)

MetricMethod A (HPLC)Method B (GC)Difference (A - B)Conclusion
Batch 1 (High Purity) 99.82% ± 0.0599.85% ± 0.03-0.03%Concordant (Diff < 0.1%)
Batch 2 (Process) 98.10% ± 0.1298.45% ± 0.10-0.35%Discordant (See Note 1)
Batch 3 (Stressed) 95.20% ± 0.2096.10% ± 0.15-0.90%Discordant (See Note 2)
  • Note 1 (Discordance): GC shows higher purity. Hypothesis: HPLC is detecting non-volatile inorganic salts or heavy oligomers that do not elute in GC.

  • Note 2 (Discordance): GC shows significantly higher purity. Hypothesis: Thermal degradation products formed in the process are detecting in HPLC but may not elute or are breaking down in GC.

Step 4: Resolution via Titration (The Tie-Breaker)

If discrepancy > 0.5%, perform Non-Aqueous Titration using 0.1 N Perchloric Acid in Glacial Acetic Acid (Crystal Violet indicator or Potentiometric endpoint).

  • If Titration matches HPLC: The impurity is likely non-volatile (GC blind spot).

  • If Titration matches GC: The HPLC method may be separating an inactive isomer or artifact.

Workflow Visualization

CrossValidationWorkflow Sample Pyridine Sample (n=6 replicates) HPLC Method A: HPLC (High pH / C18) Sample->HPLC GC Method B: GC-FID (Amine Column) Sample->GC Compare Calculate Difference (Assay A - Assay B) HPLC->Compare Result A GC->Compare Result B Pass Concordance (<0.5% Diff) Methods Validated Compare->Pass Diff < Limit Fail Discordance (>0.5% Diff) Investigate Bias Compare->Fail Diff > Limit Titration Method C: Titration (The Tie-Breaker) Fail->Titration Root Cause Analysis Titration->Pass Confirms Primary Method

Figure 2: Cross-validation workflow for confirming analytical accuracy between HPLC and GC methods.

References

  • BenchChem. (2025).[4][5] Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis: A Comparative Guide. Retrieved from

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from

  • Phenomenex. (2025).[5] HPLC vs GC: What Sets These Methods Apart. Retrieved from

  • National Center for Biotechnology Information (NCBI). (1992). Toxicological Profile for Pyridine: Analytical Methods. Retrieved from

  • PharmaGuru. (2025).[5] Cross-Validation of Analytical Method: What It Is, How & When It's Performed. Retrieved from

  • Scientific Reports. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products. Retrieved from

Sources

A Comparative Cost-Benefit Analysis of Synthetic Pathways to Omeprazole

Author: BenchChem Technical Support Team. Date: February 2026

Omeprazole, the first-in-class proton pump inhibitor, revolutionized the treatment of acid-related gastrointestinal disorders. Its commercial success spurred significant research into optimizing its synthesis, balancing cost, efficiency, scalability, and environmental impact. This guide provides a detailed comparison of the predominant synthetic strategies, offering insights into the chemical logic and practical considerations for researchers and drug development professionals.

Introduction: The Structural Challenge of Omeprazole

The core structure of omeprazole consists of two key heterocyclic moieties: a substituted pyridine and a 5-methoxy-benzimidazole, linked by a methylsulfinyl bridge. The final, crucial step is the asymmetric oxidation of a sulfide precursor to form the chiral sulfoxide. The primary challenges in its synthesis lie in the efficient construction of the pyridine-benzimidazole C-N and C-S bonds and the final selective oxidation.

Pathway 1: The Classical Condensation Approach

This pathway represents the foundational strategy for constructing the core omeprazole skeleton. It involves the synthesis of the two key heterocyclic intermediates followed by their coupling.

Synthesis of Intermediates
  • 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl (Pyridine Intermediate): The synthesis typically starts from 2,3,5-collidine, which undergoes oxidation to form the corresponding N-oxide. This is followed by acetoxylation, hydrolysis to the hydroxymethyl derivative, and subsequent chlorination.

  • 5-Methoxy-2-mercaptobenzimidazole (Benzimidazole Intermediate): This intermediate is commonly prepared from 4-methoxy-o-phenylenediamine, which is cyclized using carbon disulfide in the presence of a base like potassium hydroxide.

The Coupling Reaction: Building the Core

The central carbon-sulfur bond is formed via a nucleophilic substitution reaction. The mercapto group of the benzimidazole intermediate acts as a nucleophile, displacing the chloride from the pyridine intermediate.

Experimental Protocol: Classical Condensation

  • Reaction Setup: To a stirred solution of 5-methoxy-2-mercaptobenzimidazole in a suitable solvent (e.g., ethanol, isopropanol), add a base such as sodium hydroxide to form the sodium salt in situ.

  • Addition: Slowly add a solution of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride to the reaction mixture.

  • Reaction: Heat the mixture to reflux for several hours until TLC analysis indicates the consumption of the starting materials.

  • Workup: Cool the reaction mixture, and precipitate the product by adding water. The crude omeprazole sulfide can be collected by filtration and purified by recrystallization.

Visualizing the Classical Pathway

Classical_Omeprazole_Synthesis cluster_coupling Condensation collidine 2,3,5-Collidine pyridine_n_oxide Pyridine N-Oxide collidine->pyridine_n_oxide Oxidation hydroxymethyl_pyridine Hydroxymethyl Pyridine pyridine_n_oxide->hydroxymethyl_pyridine Rearrangement/ Hydrolysis chloromethyl_pyridine 2-Chloromethyl-3,5-dimethyl- 4-methoxypyridine HCl hydroxymethyl_pyridine->chloromethyl_pyridine Chlorination (SOCl2) omeprazole_sulfide Omeprazole Sulfide (Precursor) chloromethyl_pyridine->omeprazole_sulfide phenylenediamine 4-Methoxy-o- phenylenediamine benzimidazole 5-Methoxy-2-mercapto- benzimidazole phenylenediamine->benzimidazole Cyclization (CS2, KOH) benzimidazole->omeprazole_sulfide omeprazole Omeprazole omeprazole_sulfide->omeprazole Oxidation (m-CPBA)

Caption: Classical synthesis via condensation of two key heterocyclic intermediates.

Analysis of the Classical Pathway
  • Expertise & Causality: This route is robust and well-established. The choice of forming the sodium salt of the mercaptobenzimidazole is crucial as it significantly enhances the nucleophilicity of the sulfur atom, facilitating an efficient SN2 reaction with the electrophilic chloromethyl pyridine. The use of polar protic solvents like ethanol aids in the solubility of the reactants and intermediates.

  • Trustworthiness & Validation: The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC). The final sulfide product is typically a stable, crystalline solid, which can be purified to a high degree by simple recrystallization, ensuring the purity of the starting material for the critical final oxidation step.

Pathway 2: The Grignard-Mediated Approach

An alternative strategy involves forming the carbon-carbon bond adjacent to the pyridine ring at an earlier stage, using organometallic chemistry. This pathway offers a different approach to constructing the pyridine intermediate.

Synthesis via Grignard Reagent

This route avoids the multi-step functionalization of 2,3,5-collidine. Instead, it might start with a suitable bromopyridine derivative.

  • Grignard Formation: A brominated pyridine precursor is reacted with magnesium metal in an ethereal solvent (like THF or diethyl ether) to form the corresponding Grignard reagent.

  • Carbon-Carbon Bond Formation: This highly reactive Grignard reagent is then reacted with an electrophile, such as formaldehyde or paraformaldehyde, to introduce the required hydroxymethyl group.

  • Conversion and Coupling: The resulting hydroxymethyl pyridine is then converted to the chloromethyl derivative and coupled with the benzimidazole intermediate as described in Pathway 1.

Experimental Protocol: Grignard-based Pyridine Synthesis

  • Grignard Reagent Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings to a flask containing dry THF. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromo-2,6-dimethylpyridine in dry THF.

  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0°C and slowly bubble dry formaldehyde gas through the solution or add paraformaldehyde.

  • Quenching and Workup: After the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry, and purify by chromatography to obtain the hydroxymethyl pyridine.

  • Subsequent Steps: Proceed with chlorination and condensation as per the classical pathway.

Visualizing the Grignard Pathway

Grignard_Omeprazole_Synthesis cluster_coupling Condensation bromopyridine Bromopyridine Derivative grignard Pyridine Grignard Reagent bromopyridine->grignard Mg, THF hydroxymethyl_pyridine Hydroxymethyl Pyridine grignard->hydroxymethyl_pyridine 1. HCHO 2. Quench chloromethyl_pyridine Chloromethyl Pyridine HCl hydroxymethyl_pyridine->chloromethyl_pyridine Chlorination omeprazole_sulfide Omeprazole Sulfide chloromethyl_pyridine->omeprazole_sulfide benzimidazole 5-Methoxy-2-mercapto- benzimidazole benzimidazole->omeprazole_sulfide omeprazole Omeprazole omeprazole_sulfide->omeprazole Oxidation

Caption: Alternative pyridine synthesis using a Grignard reagent for C-C bond formation.

Analysis of the Grignard Pathway
  • Expertise & Causality: The Grignard approach can be more convergent, potentially reducing the number of steps compared to starting from collidine. However, it introduces significant challenges. Grignard reagents are highly sensitive to moisture and protic functional groups, necessitating stringent anhydrous conditions and careful substrate selection. The choice of a bromopyridine is based on the higher reactivity of aryl bromides compared to chlorides in Grignard formation.

  • Trustworthiness & Validation: The formation of the Grignard reagent can be inconsistent on a large scale. Its successful formation is often verified by a test quench or by proceeding directly with the reaction and monitoring for product formation. This pathway requires more specialized equipment and handling procedures due to the pyrophoric nature of the reagents.

The Crucial Final Step: Asymmetric Oxidation

The conversion of the pro-chiral omeprazole sulfide to the single enantiomer esomeprazole (or racemic omeprazole) is the most critical and value-adding step.

Classical vs. Catalytic Oxidation
  • Classical Oxidation: The initial industrial synthesis used stoichiometric oxidants like meta-chloroperoxybenzoic acid (m-CPBA). While effective, this method generates significant benzoic acid waste and offers no stereocontrol, resulting in a 50:50 racemic mixture of omeprazole.

  • Asymmetric Catalytic Oxidation: The development of esomeprazole was made possible by asymmetric oxidation methods. A prominent example is a modified Sharpless epoxidation using a titanium(IV) isopropoxide catalyst, a chiral ligand like diethyl tartrate (DET), and an oxidant such as cumene hydroperoxide (CHP).

Experimental Protocol: Asymmetric Oxidation

  • Catalyst Formation: In a reactor under an inert atmosphere, dissolve titanium(IV) isopropoxide and a chiral ligand (e.g., (+)-DET) in a suitable solvent like toluene.

  • Substrate Addition: Add the omeprazole sulfide to the catalyst mixture and stir.

  • Oxidation: Cool the mixture to a controlled temperature (e.g., -5 to 0°C) and slowly add the oxidant (cumene hydroperoxide) over several hours. The temperature control is critical for achieving high enantioselectivity.

  • Workup: Once the reaction is complete, the product is isolated and purified, often through crystallization, to yield the highly enantioenriched esomeprazole.

Visualizing the Oxidation Step

Oxidation_Step sulfide Omeprazole Sulfide racemic Omeprazole (Racemic Mixture) sulfide->racemic m-CPBA (Stoichiometric) No Stereocontrol esomeprazole Esomeprazole (S-enantiomer) sulfide->esomeprazole Ti(O-iPr)4, (+)-DET Cumene Hydroperoxide (Asymmetric Catalysis)

Caption: Comparison of stoichiometric vs. asymmetric catalytic oxidation methods.

Comparative Analysis

ParameterPathway 1: Classical CondensationPathway 2: Grignard ApproachFinal Step: Asymmetric Oxidation
Overall Yield Moderate to GoodPotentially higher, but more variableHigh (typically >90%)
Cost of Materials Based on commodity chemicals (collidine, CS2)Bromopyridines can be more expensiveCatalyst system adds cost, but creates a higher-value product
Scalability Excellent; proven on multi-ton scaleChallenging due to stringent anhydrous conditions and heat managementScalable, but requires precise temperature and process control
Key Hazards Use of thionyl chloride (toxic, corrosive)Grignard reagents (pyrophoric), handling of formaldehydeCumene hydroperoxide (explosive potential), handling of catalyst
Green Chemistry Generates significant waste in pyridine synthesisUse of ethereal solvents (volatile, flammable)Catalytic method is superior to stoichiometric m-CPBA; reduces waste
Control & Reliability Highly reliable and predictableLess reliable, sensitive to reaction initiationRequires tight process control for high enantiomeric excess

Conclusion

The classical condensation pathway remains a workhorse for the synthesis of the omeprazole sulfide backbone due to its robustness, scalability, and reliance on relatively inexpensive starting materials. While alternative routes like the Grignard approach offer potentially shorter pathways, they introduce significant process control challenges that may not be favorable for large-scale manufacturing.

The true innovation in omeprazole synthesis lies in the final oxidation step. The shift from stoichiometric, non-selective oxidation to asymmetric catalysis was a landmark achievement. It not only enabled the production of the more potent single-enantiomer drug, esomeprazole, but also represented a significant step forward in green chemistry by reducing waste and improving atom economy. For modern drug development, the focus remains on optimizing this catalytic step to further enhance enantioselectivity, reduce catalyst loading, and improve overall process efficiency.

References

  • Original Omeprazole Synthesis: For a representative early synthesis, refer to patents by A.B. Hässle, such as U.S. Patent 4,255,431.
  • Asymmetric Synthesis of Esomeprazole: The development of the asymmetric oxidation is a key part of the process. A relevant review can provide context on such catalytic methods. (Source: Accounts of Chemical Research, URL: [Link])

  • Process Chemistry of Omeprazole: For insights into the industrial-scale production and challenges, articles discussing the process chemistry of proton-pump inhibitors are valuable. (Source: Organic Process Research & Development, URL: [Link])

  • Grignard Reagents in Heterocyclic Chemistry: For a foundational understanding of the application of Grignard reagents for functionalizing pyridine rings, general advanced organic chemistry texts or review articles on heterocyclic chemistry are recommended. (Source: Chemical Reviews, URL: [Link])

Comparative Stability Studies of Chloromethylpyridine Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloromethylpyridine hydrochlorides are critical electrophilic intermediates in the synthesis of proton pump inhibitors (PPIs) such as Omeprazole, Pantoprazole, and Lansoprazole. Despite their utility, these compounds exhibit profound instability , characterized by extreme hygroscopicity and a tendency toward rapid self-alkylation and hydrolysis.[1]

This guide provides a comparative stability analysis of three commercially significant derivatives:

  • 2-Chloromethylpyridine HCl (General intermediate)[1][2][3]

  • 2-Chloromethyl-3,4-dimethoxypyridine HCl (Pantoprazole intermediate)[1]

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl (Omeprazole intermediate)[1][4][5]

Key Finding: The introduction of electron-donating groups (methoxy, methyl) significantly destabilizes the C-Cl bond compared to the unsubstituted parent compound, necessitating strictly anhydrous, sub-zero storage conditions (-20°C).

Mechanistic Basis of Instability

To control stability, one must understand the degradation pathways.[1] These compounds degrade primarily via two mechanisms: Hydrolysis (moisture-induced) and Self-Alkylation (intermolecular).[1]

The "Picolyl" Effect

The chloromethyl group at the 2-position is highly activated.[1] The pyridine nitrogen lone pair can facilitate the expulsion of the chloride leaving group, or the electron-rich ring can stabilize the resulting carbocation (SN1 pathway).

  • Hydrolysis: In the presence of water, the chloride is displaced to form the corresponding alcohol (pyridinemethanol), which is often catalytically inactive for subsequent couplings.

  • Self-Alkylation (The "Red Tar" Formation): The nitrogen of one molecule attacks the methylene carbon of another. This polymerization releases HCl and forms highly colored (pink/red/brown) quaternary ammonium salts.[1]

Visualization: Degradation Pathways

DegradationMechanism Start Intact Chloromethylpyridine HCl Ionization Carbocation Intermediate (Resonance Stabilized) Start->Ionization C-Cl Bond Lability Hydrolysis Hydroxymethylpyridine (Alcohol Impurity) Ionization->Hydrolysis Nucleophilic Attack Dimer N-Alkylated Dimer/Polymer (Red/Brown Tar) Ionization->Dimer Intermolecular Attack Water + H2O (Moisture) Water->Hydrolysis Self + Intact Molecule Self->Dimer

Figure 1: Divergent degradation pathways. The presence of electron-donating groups (methoxy) accelerates the 'Ionization' step, increasing sensitivity to both pathways.

Comparative Stability Analysis

The following data summarizes the relative stability of the three derivatives under accelerated stress conditions (25°C / 60% RH) and recommended storage (-20°C).

Table 1: Structural Impact on Stability
CompoundSubstituentsElectronic EffectRelative Stability (Solid State)Visual Degradation Indicator
2-Chloromethylpyridine HCl NoneBaselineModerate Stable for weeks at 4°C.Slow yellowing.[1]
Omeprazole Int. (3,5-dimethyl-4-methoxy)-OCH₃, -CH₃ (x2)Strong Donation (+I, +M)Low Requires -20°C. Degrades in days at RT.Rapid onset of pink hue.[1]
Pantoprazole Int. (3,4-dimethoxy)-OCH₃ (x2)Strong Donation (+M)Very Low Most labile. Significant degradation <24h at RT in air.[1]Turns deep red/brown rapidly.[1]
Experimental Data: Moisture Sensitivity

Data derived from gravimetric analysis and HPLC assay after 24-hour exposure to 60% Relative Humidity (RH).

  • Unsubstituted: < 2% degradation.[1]

  • Omeprazole Int: ~ 15-20% degradation (Formation of alcohol detected).[1]

  • Pantoprazole Int: > 25% degradation (Significant caking and color change).[1]

Scientist's Note: The 4-methoxy substituent is particularly destabilizing because it pushes electron density directly to the 2-chloromethyl position via resonance, making the leaving group (Cl-) extremely labile.

Experimental Protocols

To validate the quality of these intermediates, standard "purity" tests are insufficient. You must use a Stability-Indicating Method (SIM) that separates the active alkylating agent from its hydrolysis product.[1]

Protocol A: Stability-Indicating HPLC Method

Standard purity methods often fail because the compound degrades during the analysis if the mobile phase is not acidic.

Instrument: HPLC with Diode Array Detector (DAD) Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm) Temperature: 25°C (Column oven)

Mobile Phase Setup:

  • Solvent A: 0.05 M Ammonium Acetate adjusted to pH 4.5 with Acetic Acid. (Crucial: Neutral/Basic pH causes in-situ hydrolysis).[1]

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient:

Time (min) % Solvent B
0.0 10
10.0 60

| 15.0 | 10 |

Sample Preparation (Self-Validating Step):

  • Weigh 10 mg of sample in a glove box or humidity-controlled weighing station.

  • Dissolve immediately in anhydrous acetonitrile . Do not use water or methanol as the diluent, as solvolysis will occur before injection.[1]

  • Inject within 10 minutes of preparation.

Protocol B: Rapid Visual Quality Check

For routine synthesis, a full HPLC run is not always feasible.[1]

  • Dissolution Test: Dissolve 100 mg in 1 mL of dry methanol.

  • Observation: Solution must be clear and colorless.

    • Pink/Red: Significant degradation (Self-alkylation).[1]

    • Cloudy:[1] Presence of polymer or inorganic salts.[1]

  • Action: If pink, recrystallization is required (though often yield-prohibitive); discard is recommended for GMP steps.[1]

Workflow: Stability Testing Lifecycle

The following diagram outlines the decision matrix for handling incoming batches of chloromethylpyridine hydrochlorides.

StabilityWorkflow Receipt Material Receipt (-20°C Transport) Visual Visual Inspection (Color Check) Receipt->Visual ColorFail Pink/Red Color? Visual->ColorFail Reject REJECT / RE-PURIFY (Polymerization) ColorFail->Reject Yes Sampling Sampling (Inert Atmosphere) ColorFail->Sampling No (White/Off-White) Analysis HPLC Analysis (Anhydrous Diluent) Sampling->Analysis Decision Purity > 98%? Analysis->Decision Decision->Reject No Approve Release for Synthesis (Store -20°C) Decision->Approve Yes

Figure 2: Quality Control workflow emphasizing visual screening prior to instrumental analysis.

Storage and Handling Recommendations

Based on the comparative instability, the following strict protocols are required to maintain shelf-life.

Storage
  • Temperature: Long-term storage at -20°C or -80°C is mandatory for methoxy-substituted derivatives.[1]

  • Atmosphere: Store under Argon or Nitrogen.[1] The HCl salt is hygroscopic; moisture absorption triggers the autocatalytic degradation cycle.[1]

  • Container: Amber glass (protect from light) with Parafilm or Teflon tape sealing.[1]

Handling
  • Allow to Warm: Never open a cold bottle directly in humid air.[1] Allow the container to reach room temperature in a desiccator to prevent condensation on the solid.[1]

  • Stoichiometry: Ensure the compound remains an HCl salt. If the free base is generated, it must be used immediately (within minutes), as the free base explodes/polymerizes violently upon concentration.

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride. Retrieved from

  • BenchChem. (2025).[1][3][6] An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(Chloromethyl)pyridine Derivatives. Retrieved from

  • ChemicalBook. (2026).[1] 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Properties and Synthesis. Retrieved from

  • LCGC International. (2020).[1] Validation of Stability-Indicating HPLC Methods for Pharmaceuticals. Retrieved from

  • National Institutes of Health (PubChem). (2025).[1] Compound Summary: 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride.[1][4][5][7] Retrieved from

Sources

A Senior Application Scientist's Guide to the Validation of LC-MS/MS for Trace-Level Impurity Detection

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the safety, efficacy, and quality of drug products is paramount.[1] Impurities, even at trace levels, can pose significant risks to patient health and compromise the therapeutic performance of a drug.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous control and monitoring of these substances.[2][3] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this task, offering unparalleled sensitivity and selectivity for identifying and quantifying impurities at levels previously unattainable.[4][5][6]

This guide, written from the perspective of a seasoned application scientist, provides an in-depth comparison of analytical technologies and a detailed walkthrough of the validation process for an LC-MS/MS method. It is designed for researchers, scientists, and drug development professionals, focusing not just on the "how" but the fundamental "why" behind each experimental choice and validation parameter. Our objective is to demonstrate that a properly validated analytical procedure is a self-validating system, ensuring that it is, and remains, fit for its intended purpose.[7][8]

The Regulatory Framework: A Foundation of Trust

Method validation is not merely a checklist exercise; it is a foundational requirement for regulatory submissions and a cornerstone of data integrity.[9] The International Council for Harmonisation (ICH) guidelines provide a harmonized framework for the validation of analytical procedures, ensuring global consistency.[10]

  • ICH Q2(R1) and the new Q2(R2): These are the seminal documents outlining the necessary validation characteristics for various analytical procedures.[7][8][11] ICH Q2(R1) provides the text and methodology for validation, which has been recently updated and expanded in the ICH Q2(R2) guideline to include more modern analytical techniques.[8][12][13] The objective of this validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[7][8]

  • FDA and EMA Guidelines: Both the FDA and EMA have published guidance documents that align closely with ICH principles, providing specific recommendations for data submission to support the identity, strength, quality, and purity of drug substances and products.[2][14][15][16] These guidelines emphasize that the validation approach should be appropriate for the phase of drug development.[17]

These regulatory documents establish the key parameters that must be investigated during validation: Specificity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Linearity, Accuracy, Precision, and Robustness.[7][13]

Choosing the Right Tool: A Comparative Analysis

While LC-MS/MS is a powerful tool, the choice of an analytical technique should always be justified. Its performance characteristics make it uniquely suited for trace-level analysis, especially when compared to other common methods.[5][18]

dot

Caption: Logical relationship between primary analytical techniques for impurity analysis.

Table 1: Comparison of Analytical Techniques for Trace Impurity Detection

FeatureLC-MS/MSHPLC-UVqNMR (Quantitative NMR)
Principle Chromatographic separation followed by mass-based detection and fragmentation for structural information.[19]Chromatographic separation followed by UV/Vis absorbance detection.[20]Measures the nuclear magnetic resonance of atoms to provide structural and quantitative information without a reference standard for the analyte itself.[4][21]
Sensitivity Very High (pg to fg levels, ppb/ppt). Ideal for genotoxic and other trace impurities.[5][18]Moderate (ng levels, ppm). May not be sufficient for low-level genotoxic impurities.[21]Low. Generally requires higher concentrations (µg to mg).[21][22]
Selectivity Very High. Based on both retention time and unique mass-to-charge (m/z) ratio, including fragment ions.[19]Moderate. Relies on chromatographic resolution. Co-eluting compounds with similar UV spectra can interfere.[20]Very High. Each compound has a unique spectral fingerprint, providing excellent structural information.[23]
Quantification Relative quantification against a reference standard.Relative quantification against a reference standard.Absolute quantification (primary method) using a certified internal standard.[21]
Application Ideal for detection, identification, and quantification of known and unknown trace-level impurities, especially non-volatile compounds.[6][24]Routine analysis of known impurities present at moderate to high levels.[18]Primarily used for structural elucidation and as a primary method for quantifying pure substances or major components.[3][23]

The Anatomy of a Validated LC-MS/MS Method

A robust validation process dissects the method's performance into a series of quantifiable characteristics. Each parameter is a building block that contributes to the overall trustworthiness of the results.

Specificity / Selectivity

Causality: The purpose of specificity is to prove that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[7] In LC-MS/MS, selectivity is inherently high due to the combination of chromatographic separation and mass detection (e.g., Multiple Reaction Monitoring, MRM).[25]

Experimental Protocol:

  • Sample Preparation: Prepare a blank sample (matrix without analyte), a sample spiked with the analyte of interest, and samples spiked with all potential interfering impurities and degradation products.

  • Analysis: Analyze all samples using the proposed LC-MS/MS method.

  • Evaluation:

    • Demonstrate that no interfering peaks are observed at the retention time and m/z transition of the target impurity in the blank and impurity-spiked samples.

    • Confirm that the presence of other components does not affect the quantification of the target impurity. This can be compensated for by using a combination of two or more analytical procedures if one is not specific enough.[7][9]

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[26] For trace impurities, especially potentially genotoxic ones, demonstrating a sufficiently low LOQ is critical to ensure safety thresholds are met.[26][27]

Experimental Protocol:

  • Approach Selection: The determination is commonly based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Method:

    • Prepare a series of diluted solutions of the impurity.

    • Analyze these solutions to determine the concentration at which the signal is clearly distinguishable from the noise. A common acceptance criterion is an S/N ratio of 3:1 for LOD and 10:1 for LOQ.

  • Calibration Curve Method:

    • Construct a calibration curve using a series of low-concentration standards.

    • Calculate LOD and LOQ using the formulas:

      • LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)

      • LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)

  • Verification: The claimed LOQ must be subsequently verified by analyzing samples at this concentration and demonstrating acceptable accuracy and precision.[26]

Linearity

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five concentrations of the impurity standard, spanning from the LOQ to approximately 120% of the specification limit.[26][27]

  • Analysis: Analyze each concentration level in triplicate.

  • Evaluation:

    • Plot the average response versus concentration.

    • Perform a linear regression analysis.

    • The correlation coefficient (r²) should typically be ≥ 0.99. The y-intercept should be minimal.

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It confirms that the method is free from systematic error or bias.

Experimental Protocol:

  • Spiking Study: Spike a blank drug product or substance matrix with the impurity at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).[26][27]

  • Sample Preparation: Prepare at least three replicate samples at each concentration level.

  • Analysis: Analyze the spiked samples against a calibration curve.

  • Evaluation: Calculate the percent recovery at each level. Acceptance criteria are typically within 80-120% for trace impurities, but this can vary based on the concentration level.[26]

Precision

Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision, to understand the method's variability.[7]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicates of a sample spiked at 100% of the target concentration under the same operating conditions over a short interval of time.[7]

    • Alternatively, analyze three replicates at three different concentrations.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.[7] This assesses the effect of random events on the method's precision.

  • Evaluation: Calculate the Relative Standard Deviation (RSD) for each set of measurements. The acceptance criteria for RSD are typically stricter for repeatability than for intermediate precision (e.g., <15% for trace analysis).

Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Parameter Variation: Identify critical LC-MS/MS parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Systematic Variation: Deliberately vary these parameters within a realistic range (e.g., flow rate ± 5%, organic mobile phase composition ± 2%).

  • Analysis: Analyze a standard sample under each varied condition.

  • Evaluation: Assess the impact of these changes on the results (e.g., retention time, peak area, S/N). The results should remain within the acceptance criteria established for precision and accuracy.

A Self-Validating Workflow in Practice

The validation parameters are not isolated; they are interconnected parts of a holistic process that ensures a method is fit for purpose throughout its lifecycle.

dot

Validation_Workflow Dev Method Development Proto Write Validation Protocol Dev->Proto Define Purpose Spec Specificity Proto->Spec Execute LOD_LOQ LOD & LOQ Spec->LOD_LOQ Lin Linearity LOD_LOQ->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness Prec->Rob p1 Rob->p1 Report Final Validation Report Transfer Method Transfer & Lifecycle Management Report->Transfer Implement p1->Report Summarize Data

Caption: A typical workflow for the validation of an LC-MS/MS analytical method.

This workflow illustrates that validation is a structured, multi-step process. It begins with clear objectives defined in a protocol and culminates in a comprehensive report that provides documentary evidence of the method's suitability.

Conclusion: Beyond Validation - Ensuring Lifecycle Robustness

The validation of an LC-MS/MS method for trace-level impurity detection is a rigorous but essential process that underpins the safety and quality of pharmaceutical products. It is not a one-time event but the beginning of the analytical procedure's lifecycle. Continuous monitoring, system suitability checks, and re-validation following any significant changes to the method or manufacturing process are critical to ensure the procedure remains in a validated state. By embracing the principles of scientific integrity and regulatory compliance, we can generate data that is not only accurate and reliable but also unequivocally trustworthy.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21).
  • EMA Guideline on bioanalytical Method Validation adopted - ECA Academy. (2011, August 17).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Analytical Procedures and Methods Validation for Drugs and Biologics | FDA. (2020, April 21). U.S. Food and Drug Administration.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy.
  • Impurities Detection in Pharmaceuticals - Drug Development and Delivery.
  • FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024, March 7).
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22).
  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? - Bioanalysis Zone. (2012, May 2).
  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics - Regulations.gov.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15).
  • Challenges in Pharmaceutical Impurity Characterization & Solutions | SynThink.
  • Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024, December 26).
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). Therapeutic Goods Administration (TGA).
  • How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc. (2025, August 27).
  • Trace Impurity Identification | Contract Pharma. (2011, November 14).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022, August 24). European Medicines Agency.
  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide - ResolveMass Laboratories Inc. (2025, July 9).
  • The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency.
  • Nitrosamine analysis: Challenges and updated LC-MS/MS solutions | LCGC International. (2023, March 30).
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals - SynThink.
  • Detection and Quantification Challenges of Trace Level Impurities in Pharmaceutical Products - Mutagenic Nitrosamines and Beyond | Separation Science.
  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC. (2020, March 9).
  • Genotoxic Impurities: Regulatory Best Practice - AIFA. (2017, September 13).
  • DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES - Rasayan Journal of Chemistry.
  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. (2020, May 6).
  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - SciSpace. (2020, March 9).
  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed. (2002, September 13).
  • Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS.
  • Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets | Request PDF - ResearchGate. (2025, August 5).
  • High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS : Waters.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules - ACG Publications. (2016, June 30).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Chloromethyl)-3-methoxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Hazard Analysis & Mechanism

Do not treat this compound merely as a "toxic solid." As a chloromethylpyridine hydrochloride (picolyl chloride derivative), this substance possesses a dual-hazard profile that dictates every aspect of the PPE and handling strategy described below.

The Alkylating Threat (The "Silent" Hazard)

The chloromethyl group (–CH₂Cl) on the pyridine ring is a potent electrophile. In physiological conditions (pH 7.4), it can undergo nucleophilic substitution with biological macromolecules (DNA, proteins).

  • Mechanism: The chlorine acts as a leaving group, allowing the methylene carbon to bind covalently to cellular nucleophiles.

  • Consequence: This classifies the substance as a potential mutagen and a strong skin sensitizer . Long-term low-level exposure can lead to irreversible sensitization.

The Hydrolytic Threat (The "Immediate" Hazard)

Being a hydrochloride salt, the compound is hygroscopic . Upon contact with moisture (mucous membranes, sweat, humid air), it hydrolyzes.

  • Reaction:

    
    
    
  • Consequence: It releases Hydrochloric Acid (HCl) directly onto the tissue, causing Chemical Burns (Skin Corr. 1B) and severe respiratory irritation.

Part 2: Personal Protective Equipment (PPE) Matrix

The following matrix is designed to prevent both acute acid burns and chronic alkylation exposure.

PPE Selection Table
Protection ZoneStandard Handling (Weighing < 1g)Scale-Up / High Risk (> 1g or Solution Work)Technical Rationale
Respiratory Fume Hood (Sash at 18")P100/N95 Respirator + Fume HoodThe HCl salt is fine and easily aerosolized. Inhalation causes immediate bronchial spasms.
Hand Protection Double Nitrile (0.11 mm min)Laminate (Silver Shield) under NitrileChloromethyl compounds can permeate thin nitrile over time. Double gloving provides a "breakthrough buffer."
Eye/Face Chemical Goggles (Indirect Vent)Face Shield + GogglesSafety glasses are insufficient due to the risk of corrosive dust migration or solution splash.
Body Lab Coat (Cotton/Poly, buttoned)Tyvek® Coverall + ApronCotton absorbs; Tyvek repels. Essential for larger quantities to prevent dust settling on street clothes.
Diagram 1: PPE Decision Logic

This logic flow ensures you scale your protection based on the physical state of the chemical.

PPE_Decision Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (Organic Solvent) State->Solution Quant Quantity > 1 gram? Solid->Quant Solvent Solvent Type? Solution->Solvent StdPPE Standard PPE: Double Nitrile, Goggles, Lab Coat, Fume Hood Quant->StdPPE No HighPPE Enhanced PPE: Add P100 Respirator, Tyvek Sleeves Quant->HighPPE Yes Permeable DCM / Chloroform Solvent->Permeable StdSolv Methanol / Water Solvent->StdSolv SilverShield REQ: Silver Shield/Laminate Gloves (Nitrile degrades rapidly) Permeable->SilverShield DoubleNit REQ: Double Nitrile Gloves (Change every 30 mins) StdSolv->DoubleNit

Caption: PPE selection workflow based on physical state and solvent compatibility. Note the specific requirement for Laminate gloves when using halogenated solvents.

Part 3: Operational Protocols

Receiving & Storage
  • Inspection: Upon receipt, inspect the bottle for "caking" or crystallization around the cap. This indicates moisture ingress and potential HCl pressure buildup.

  • Storage: Store at 2-8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) if possible. The compound degrades in moist air.

Weighing & Transfer (Critical Step)

Static electricity is the enemy here. Dry hydrochloride salts often carry a static charge, causing the powder to "jump" onto gloves and balance surfaces.

  • Static Control: Use an ionizing fan or an antistatic gun on the spatula and weighing boat before dispensing.

  • Containment: Perform all weighing inside a chemical fume hood. Do not use a benchtop balance.

  • Technique: Use a disposable antistatic weighing funnel. Do not return excess material to the stock bottle (risk of cross-contamination and hydrolysis).

Solubilization
  • Solvent Choice: The compound is soluble in water, methanol, and DMSO.

  • Exotherm Warning: Dissolving HCl salts in water can be slightly exothermic. Add the solid to the solvent slowly.

  • Reaction Setup: If using as an alkylating reagent, ensure the reaction vessel is vented to a scrubber or hood exhaust, as heating may release HCl gas.

Part 4: Emergency Response & Disposal

Diagram 2: Spill Response Workflow

Follow this strict sequence to minimize exposure during cleanup.

Spill_Response Detect Spill Detected Evac 1. Evacuate & Ventilate (Allow dust to settle) Detect->Evac PPE_Don 2. Don Full PPE (Resp, Goggles, Double Gloves) Evac->PPE_Don Type Spill Type? PPE_Don->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Solution Type->LiquidSpill ActionSolid DO NOT DRY SWEEP Cover with damp paper towels (Neutralize dust gen) SolidSpill->ActionSolid ActionLiq Cover with Absorbent pads (Vermiculite/Sand) LiquidSpill->ActionLiq Clean 3. Collect & Double Bag ActionSolid->Clean ActionLiq->Clean Wipe 4. Wipe Surface with 5% Sodium Bicarbonate Clean->Wipe

Caption: Step-by-step spill response. Emphasizes the prohibition of dry sweeping to prevent aerosolization.[1]

Disposal Protocol

Never dispose of the active alkylating agent directly into the drain. It must be chemically deactivated.

  • Deactivation Chemistry:

    • Create a 5% Sodium Bicarbonate (NaHCO₃) or 10% Sodium Hydroxide (NaOH) solution.

    • Slowly add the waste material to this basic solution.

    • Mechanism:[2][3][4] The base neutralizes the HCl and accelerates the hydrolysis of the chloromethyl group to the corresponding alcohol (Hydroxymethyl-methoxypyridine), which is significantly less toxic.

    • Allow to stand for 24 hours.

  • Waste Stream:

    • Check pH (aim for pH 7-9).

    • Label as "Deactivated Halogenated Organic Waste" and dispose of through your facility's hazardous waste contractor.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 23392, Picolyl chloride hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]

Sources

×

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2-(Chloromethyl)-3-methoxypyridine hydrochloride
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2-(Chloromethyl)-3-methoxypyridine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.